N3-D-Lys(Fmoc)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-azido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c22-25-24-19(20(26)27)11-5-6-12-23-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,28)(H,26,27)/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETYFSMTHHMLJP-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Chemical Versatility of N3-D-Lys(Fmoc)-OH: A Technical Guide for Advanced Research
For Immediate Release
A comprehensive technical guide detailing the chemical properties, synthesis protocols, and diverse applications of N3-D-Lys(Fmoc)-OH is now available for researchers, scientists, and professionals in the field of drug development. This advanced amino acid derivative serves as a cornerstone in modern peptide chemistry and bioconjugation, offering a unique combination of a stereospecific D-lysine core, a temporary Fmoc protecting group, and a bioorthogonal azide handle. This guide provides an in-depth look at the compound's characteristics and its role in pioneering scientific research.
This compound, a non-natural amino acid, is instrumental in the synthesis of modified peptides and the construction of complex biomolecular architectures. Its D-configuration offers resistance to enzymatic degradation, a critical attribute for the development of therapeutic peptides with enhanced in vivo stability. The fluorenylmethyloxycarbonyl (Fmoc) group provides robust protection of the α-amino group, enabling its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. Furthermore, the azide moiety on the side chain is a versatile functional group for "click chemistry," allowing for the precise and efficient conjugation of a wide array of molecules, including fluorescent probes, drug payloads, and polyethylene glycol (PEG) chains.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. The following tables summarize its key quantitative data.
| Identifier | Value |
| IUPAC Name | (2R)-2-azido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
| CAS Number | 1198791-53-5[1] |
| Molecular Formula | C21H22N4O4[1] |
| Molecular Weight | 394.4 g/mol [1] |
| Property | Value | Notes |
| Appearance | White to off-white powder | As reported by various suppliers. |
| Melting Point | No specific data for D-isomer. L-isomer: 78 °C (decomposes) | The melting point of the L-isomer provides a useful reference. |
| Solubility | Soluble in DMF, DMSO, NMP | Qualitative data from multiple sources. Quantitative solubility data is not readily available. |
| Purity | Typically >95% by HPLC | Based on general specifications for commercially available research-grade amino acid derivatives. |
| Storage | Store at -20°C[1] | Recommended for long-term stability. |
Strategic Applications in Research and Development
The unique trifunctional nature of this compound makes it a valuable reagent in a multitude of research and development applications:
-
Peptide Synthesis: It is a key building block for the creation of peptides with enhanced proteolytic stability due to the presence of the D-amino acid.[2]
-
Click Chemistry: The azide group facilitates highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the site-specific labeling and modification of peptides.
-
Bioconjugation: This amino acid is instrumental in the development of peptide-drug conjugates, fluorescently labeled probes for cellular imaging, and other advanced biomaterials.
Experimental Protocols: A Guide to Synthesis and Conjugation
The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence and its subsequent modification via click chemistry. These protocols are based on standard, widely accepted procedures in peptide chemistry.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual Fmoc-SPPS process for incorporating this compound into a peptide chain.
Materials:
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
This compound
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine.
-
Coupling of this compound:
-
Pre-activate this compound (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between an azide-containing peptide and an alkyne-functionalized molecule.
Materials:
-
Azide-containing peptide (synthesized as described above)
-
Alkyne-functionalized molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a suitable organic solvent like DMSO or t-butanol)
Procedure:
-
Dissolve Reactants: Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the chosen solvent system.
-
Prepare Catalyst: Prepare fresh solutions of CuSO4 and sodium ascorbate.
-
Initiate Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution. The reaction is typically rapid and can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, purify the resulting triazole-linked conjugate by RP-HPLC.
Visualizing the Workflow: Synthesis of a Fluorescently Labeled Peptide
The following diagram illustrates the logical workflow for the synthesis of a fluorescently labeled peptide using this compound, from the initial solid-phase synthesis to the final bioconjugation step.
Caption: Experimental workflow for peptide synthesis and labeling.
This in-depth guide serves as a valuable resource for researchers leveraging the power of this compound in their scientific endeavors. Its unique chemical properties and versatility continue to drive innovation in peptide-based therapeutics, diagnostics, and materials science.
References
N3-D-Lys(Fmoc)-OH structure and molecular weight
An In-depth Technical Guide on Nε-azido-Nα-Fmoc-D-lysine (N3-D-Lys(Fmoc)-OH)
This technical guide provides a comprehensive overview of Nε-azido-Nα-(9-fluorenylmethoxycarbonyl)-D-lysine, a crucial building block in modern biochemical and pharmaceutical research. The document details its chemical structure, molecular properties, and its application in bioconjugation and peptide synthesis.
Core Compound Identification and Properties
Nε-azido-Nα-Fmoc-D-lysine, systematically named (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-6-azidohexanoic acid, is a derivative of the amino acid D-lysine. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group makes it suitable for solid-phase peptide synthesis (SPPS), while the azido group on the ε-amino group of the side chain allows for bioorthogonal "click" chemistry reactions.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₂₁H₂₂N₄O₄ | [1][2][3] |
| Molecular Weight | 394.4 g/mol | [1] |
| CAS Number | 1198791-53-5 | [1] |
Chemical Structure
The chemical structure of this compound is characterized by a D-lysine core. The α-amino group is protected by a bulky Fmoc group, and the ε-amino group at the terminus of the side chain is functionalized with an azide group.
References
A Technical Guide to N3-D-Lys(Fmoc)-OH: Synthesis, Bioconjugation, and Applications for Researchers
For Immediate Release
This technical guide provides an in-depth overview of N3-D-Lys(Fmoc)-OH, a key building block for researchers, scientists, and drug development professionals. We will delve into its chemical properties, supplier information, detailed experimental protocols for its incorporation into peptides, and subsequent bioconjugation applications.
Core Compound Information
This compound , with the IUPAC name (2R)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, is an unnatural amino acid derivative. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group, making it suitable for standard Fmoc-based solid-phase peptide synthesis (SPPS). The key functional group is the azide (-N3) on the side chain, which serves as a bioorthogonal handle for "click chemistry" reactions.
CAS Number: 1198791-53-5[1][2]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C21H22N4O4[1][2] |
| Molecular Weight | 394.42 g/mol [1] |
| Appearance | White crystalline powder |
| Storage Conditions | 2-8 °C or -20 °C |
Supplier Information
This compound is available from several chemical suppliers specializing in reagents for peptide synthesis and life sciences research. Below is a summary of some commercially available options.
| Supplier | Catalog Number (Example) | Purity (Typical) |
| Aapptec | AFK245 | Lot-specific |
| ChemScene | CS-0617878 | ≥98% |
| MedChemExpress | HY-151660 | >98% |
| BOC Sciences | - | 98.0-100.5% (by titration) |
| TargetMol | T10189 | >98% |
| Sigma-Aldrich | ATEH99A545FA | - |
Experimental Protocols
The primary application of this compound is the synthesis of azide-modified peptides, which can then be functionalized through click chemistry. The overall workflow involves two main stages: Solid-Phase Peptide Synthesis (SPPS) and the subsequent azide-alkyne cycloaddition.
Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS
This protocol outlines the manual incorporation of this compound into a peptide sequence on a resin support. The azide group is stable to the standard conditions of Fmoc-SPPS, including piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage.
Materials:
-
Fmoc-Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N'-Diisopropylethylamine)
-
Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10-15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (for standard amino acids):
-
Pre-activate a solution of the standard Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF for approximately 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Incorporation of this compound:
-
At the desired position in the peptide sequence, use this compound following the same coupling procedure as for standard amino acids. A slightly longer coupling time (e.g., 2-4 hours) can be employed to ensure high coupling efficiency.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4) for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF, then dichloromethane (DCM), and dry under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
References
A Technical Guide to the Solubility and Stability of N₃-D-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility and stability characteristics of N-epsilon-(9-fluorenylmethoxycarbonyl)-N-alpha-azido-D-lysine (N₃-D-Lys(Fmoc)-OH). The information herein is intended to support its effective use in solid-phase peptide synthesis (SPPS), bioconjugation, and other advanced applications in drug development and chemical biology.
Introduction
N₃-D-Lys(Fmoc)-OH is a non-natural amino acid derivative that serves as a critical building block in modern peptide chemistry. It incorporates two key functionalities: the fluorenylmethoxycarbonyl (Fmoc) group for temporary α-amine protection in SPPS, and a side-chain azide (N₃) group. The azide moiety is a versatile chemical handle for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3][4] These reactions enable the precise, site-specific conjugation of peptides to other molecules, including fluorescent dyes, imaging agents, polymers, or therapeutic payloads.[5]
Understanding the solubility and stability of this reagent is paramount for its successful application, ensuring reproducibility, high yields, and purity in complex synthetic workflows.
Physicochemical Properties
-
Molecular Formula: C₂₁H₂₂N₄O₄
-
Molecular Weight: 394.4 g/mol
-
Appearance: White crystalline powder
-
Storage: Store at 2-8°C, protected from light and moisture, under an inert atmosphere such as nitrogen is recommended for long-term stability.
Solubility Profile
While specific quantitative solubility data for N₃-D-Lys(Fmoc)-OH is not extensively published, a reliable profile can be established based on the known behavior of structurally similar Fmoc-protected amino acids and general solvent compatibility in peptide synthesis. Fmoc-amino acids are generally characterized by poor solubility in aqueous solutions but good solubility in polar aprotic organic solvents.
Table 1: Qualitative and Estimated Quantitative Solubility of N₃-D-Lys(Fmoc)-OH
| Solvent | Abbreviation | Type | Qualitative Solubility | Estimated Quantitative Solubility* |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Highly Soluble | > 0.4 M |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Highly Soluble | > 0.4 M |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | Highly Soluble | > 0.4 M |
| Dichloromethane | DCM | Nonpolar Aprotic | Soluble | Moderately Soluble |
| Tetrahydrofuran | THF | Polar Aprotic | Soluble | Moderately Soluble |
| Acetonitrile | ACN | Polar Aprotic | Slightly Soluble | Low |
| Water | H₂O | Polar Protic | Insoluble | Very Low |
| Methanol | MeOH | Polar Protic | Slightly Soluble | Low |
| Diethyl ether | Et₂O | Nonpolar Aprotic | Insoluble | Very Low |
Stability Profile
The stability of N₃-D-Lys(Fmoc)-OH is governed by the chemical properties of its two key functional moieties: the Fmoc protecting group and the azide side chain.
Fmoc Group Stability
The Fmoc group is the basis of its utility in SPPS. It is stable under acidic conditions but is readily cleaved by a base, typically a secondary amine like piperidine, via a β-elimination mechanism.
Azide Group Stability
The azide group is remarkably stable under a wide range of conditions, making it highly suitable for multistep synthesis. It is inert to the acidic and basic conditions typically employed in Fmoc-based SPPS. However, it is sensitive to reducing agents.
Table 2: Chemical Stability of N₃-D-Lys(Fmoc)-OH
| Condition / Reagent | Effect on Fmoc Group | Effect on Azide (N₃) Group | Application Context |
| 20% Piperidine in DMF | Unstable (Cleaved) | Stable | Fmoc deprotection in SPPS |
| Trifluoroacetic Acid (TFA) | Stable | Stable | Peptide cleavage from resin |
| Phosphonium/Aminium Reagents (HBTU, HATU, PyBOP) | Stable | Stable | Peptide coupling reactions |
| Reducing Agents (e.g., DTT, TCEP, H₂) | Stable | Unstable (Reduced to Amine) | Avoid during synthesis; used for conversion to amine if desired |
| Copper(I) Catalysts | Stable | Reactive (Undergoes Cycloaddition) | CuAAC "Click Chemistry" |
| Strained Alkynes (e.g., DBCO, BCN) | Stable | Reactive (Undergoes Cycloaddition) | SPAAC "Click Chemistry" |
| Long-term storage (Solid, 2-8°C, dark, dry) | Stable | Stable | Recommended storage |
Experimental Protocols
The following sections provide detailed, generalized protocols for the empirical determination of solubility and stability.
Protocol for Quantitative Solubility Determination
This protocol describes a method for determining the saturation solubility of N₃-D-Lys(Fmoc)-OH in a given solvent using gravimetric analysis.
Caption: Workflow for determining quantitative solubility.
Methodology:
-
Preparation: Add an excess amount of N₃-D-Lys(Fmoc)-OH (e.g., 50 mg) to a tared glass vial. Record the exact mass.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent at a controlled temperature (e.g., 25°C).
-
Equilibration: Seal the vial and agitate the slurry using a vortex mixer or shaker for 24 hours at the same constant temperature to ensure the solution reaches equilibrium saturation.
-
Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 0.5 mL) without disturbing the solid pellet.
-
Analysis: Transfer the supernatant to a new, pre-weighed vial. Evaporate the solvent completely using a vacuum concentrator or a stream of nitrogen.
-
Calculation: Weigh the vial containing the dried residue. The mass of the solute divided by the volume of the supernatant taken gives the solubility (e.g., in mg/mL).
Protocol for Stability Assessment by HPLC
This protocol outlines a method to assess the stability of N₃-D-Lys(Fmoc)-OH in a specific solvent over time.
Caption: Workflow for assessing stability via HPLC.
Methodology:
-
Solution Preparation: Prepare an accurate stock solution of N₃-D-Lys(Fmoc)-OH (e.g., 1.0 mg/mL) in the solvent of interest (e.g., DMF).
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by reverse-phase HPLC to establish the initial purity.
-
Typical HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Detection: UV at 265 nm
-
-
-
Incubation: Store the stock solution under the desired test conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 8, 24, 48, 168 hours), withdraw another aliquot and analyze it using the same HPLC method.
-
Data Analysis: For each chromatogram, calculate the purity of the N₃-D-Lys(Fmoc)-OH by dividing its peak area by the total area of all peaks. A decrease in this percentage over time indicates degradation.
Application Workflow: SPPS and Bioconjugation
The primary utility of N₃-D-Lys(Fmoc)-OH is its seamless integration into Fmoc-SPPS workflows, followed by highly specific side-chain modification via click chemistry.
Caption: Workflow for SPPS incorporation and subsequent bioconjugation.
This workflow illustrates the incorporation of the azide functionality onto a growing peptide chain. The azide side chain remains inert throughout the cycles of deprotection and coupling, as well as during the final acidic cleavage from the solid support. The resulting purified peptide, now containing a bioorthogonal azide handle, is ready for highly specific conjugation to an alkyne-modified molecule of interest.
References
An In-Depth Technical Guide to N3-D-Lys(Fmoc)-OH in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-ε-azido-N-α-(9-fluorenylmethoxycarbonyl)-D-lysine (N3-D-Lys(Fmoc)-OH), a key building block in the field of click chemistry. Its unique structure, combining an azide moiety with the Fmoc protecting group, makes it an invaluable tool for peptide synthesis, bioconjugation, and the development of novel therapeutics.
Introduction to this compound
This compound is a derivative of the amino acid D-lysine, where the epsilon-amino group is modified with an azide group (-N3) and the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This configuration allows for its direct incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.[1] The presence of the azide group provides a bioorthogonal handle for subsequent modification via "click" chemistry reactions.[2][3]
Key Features:
-
Bioorthogonal Azide Group: The azide functionality is highly reactive with alkynes in click chemistry reactions but remains inert to most biological functional groups, ensuring specific and efficient conjugation.
-
Fmoc Protection: The Fmoc protecting group is stable under a variety of reaction conditions but can be readily removed with a mild base, such as piperidine, making it ideal for stepwise peptide synthesis.
-
SPPS Compatibility: this compound is fully compatible with standard Fmoc-based SPPS workflows, allowing for the precise, site-specific incorporation of an azide group into a peptide sequence.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C21H22N4O4 | |
| Molecular Weight | 394.4 g/mol | |
| Appearance | White to off-white solid | |
| Storage Conditions | -20°C | |
| Solubility | Soluble in DMF, DMSO |
Synthesis of this compound
While a variety of methods exist for the synthesis of azido amino acids, a common approach for preparing Nε-azido-lysine derivatives involves a diazo-transfer reaction on the corresponding amine. A plausible synthetic route starting from Fmoc-D-Lys-OH is outlined below. The yields for these reactions are typically in the range of 60-90%.
Click Chemistry Applications
The azide group of this compound is a versatile handle for two primary types of click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction that involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide. This is particularly advantageous for biological applications where the cytotoxicity of copper is a concern.
References
The Azide Group in N3-D-Lys(Fmoc)-OH: A Technical Guide to Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The site-specific modification of peptides and proteins is a cornerstone of modern chemical biology and drug development. The introduction of bioorthogonal functional groups allows for precise and efficient conjugation of a wide array of molecules, from fluorescent probes to therapeutic payloads. Among the most versatile and widely used bioorthogonal handles is the azide group, and N3-D-Lys(Fmoc)-OH has emerged as a key building block for its incorporation into peptides via solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the role of the azide group in this compound for bioconjugation, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
The Azide Group: A Bioorthogonal Hub for Chemical Ligation
The azide moiety (-N₃) is a small, stable, and abiotic functional group, making it an ideal candidate for bioorthogonal chemistry.[1] Its inertness to the common reagents and conditions used in Fmoc-based SPPS ensures its integrity throughout peptide synthesis.[2][3] The true power of the azide group lies in its ability to undergo highly specific and efficient ligation reactions with complementary partners, enabling the covalent linkage of the azide-modified peptide to another molecule of interest. The three primary bioconjugation strategies involving the azide group are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction that utilizes a strained cyclooctyne to react with an azide, offering excellent biocompatibility for in vivo applications.[4]
-
Staudinger Ligation: A reaction between an azide and a phosphine, which can be engineered to form a stable amide bond.[5]
Quantitative Data for Bioconjugation Reactions
The choice of bioconjugation strategy often depends on factors such as desired reaction kinetics, biocompatibility, and the nature of the molecules to be conjugated. The following tables summarize key quantitative data for the primary azide-based ligation chemistries.
Table 1: Stability of the Azide Group during Fmoc-SPPS Cleavage
| Cleavage Cocktail Scavenger | Azide Reduction (%) | Notes | Reference |
| Triisopropylsilane (TIS) | Minimal | Recommended for preserving the azide group. | |
| 1,2-Ethanedithiol (EDT) | Significant | Known to cause substantial reduction of the azide to an amine. | |
| Dithiothreitol (DTT) | Can occur | Less reductive than EDT, but caution is still advised. |
Table 2: Second-Order Rate Constants (k₂) for SPAAC Reactions
| Cyclooctyne | Azide Reactant | k₂ (M⁻¹s⁻¹) | Reference |
| Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.6 - 1.0 | |
| Dibenzoannulated cyclooctyne (DIBO) | Benzyl Azide | ~0.3 - 0.7 | |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | ~0.06 - 0.1 | |
| Cyclooctyne (OCT) | Benzyl Azide | ~2.4 x 10⁻³ |
Table 3: Yields for Traceless Staudinger Ligation of Peptides
| Ligation Site | Yield (%) | Notes | Reference |
| Glycyl-Glycyl | >90% | High yields are observed for couplings involving glycine at the ligation junction. | |
| Non-Glycyl | <50% (initially) | Yields can be lower due to a competing aza-Wittig reaction. | |
| Non-Glycyl (optimized) | >80% | Use of electron-rich phosphinothiols and low-polarity solvents improves yields. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these bioconjugation strategies. The following are representative protocols for the incorporation of this compound into a peptide and subsequent ligation reactions.
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing an azidolysine residue.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), 1-Hydroxybenzotriazole (HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate the desired Fmoc-amino acid (3 equivalents) with PyBOP (3 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.).
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
To incorporate the azidolysine, use this compound in the corresponding coupling step.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Resin Washing and Drying: Wash the final peptidyl-resin with DMF (3x), DCM (3x), and Methanol (3x), and dry under vacuum.
-
Peptide Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the bioconjugation of an azide-modified peptide with an alkyne-functionalized molecule.
Materials:
-
Azide-modified peptide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer
-
Organic co-solvent (if needed for solubility): DMSO or DMF
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the alkyne-reagent is typically used.
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-peptide and alkyne-molecule solutions.
-
Add the CuSO₄ and THPTA solutions. A common final concentration for copper is 50-250 µM, with a 5-fold molar excess of the ligand.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Reaction Incubation: Mix the reaction mixture and incubate at room temperature. Reaction times can vary from 30 minutes to a few hours.
-
Purification: Purify the peptide conjugate by RP-HPLC or size-exclusion chromatography to remove unreacted starting materials and the catalyst.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-modified peptide with a strained cyclooctyne, such as a DBCO- or BCN-functionalized molecule.
Materials:
-
Azide-modified peptide
-
DBCO- or BCN-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer
-
Organic co-solvent (if needed for solubility): DMSO or DMF
Procedure:
-
Prepare Solutions:
-
Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the DBCO- or BCN-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne-reagent is typically used.
-
-
Reaction Incubation:
-
Mix the solutions of the azide-peptide and the cyclooctyne-molecule.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the reactivity of the specific cyclooctyne.
-
-
Purification: Purify the peptide conjugate by RP-HPLC or size-exclusion chromatography to remove the unreacted cyclooctyne.
Protocol 4: Traceless Staudinger Ligation
This protocol outlines a general procedure for the traceless Staudinger ligation between an azide-modified peptide and a peptide with a C-terminal phosphinothioester.
Materials:
-
Azide-modified peptide (N-terminal azide)
-
Peptide with a C-terminal phosphinothioester
-
Solvent: THF/H₂O (3:1) or other suitable solvent system like toluene or dioxane for non-glycyl ligations.
Procedure:
-
Reaction Setup: Dissolve the azide-modified peptide and the phosphinothioester peptide in the chosen solvent system.
-
Reaction Incubation: Stir the reaction mixture at room temperature for 12-24 hours.
-
Workup and Purification:
-
Acidify the reaction mixture (e.g., with 2 N HCl) and remove the solvents under reduced pressure.
-
Purify the resulting ligated peptide by chromatography (e.g., silica gel or RP-HPLC).
-
Visualizing the Workflows and Mechanisms
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key experimental workflows and reaction mechanisms.
Caption: General workflow for bioconjugation using this compound.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Mechanism of Staudinger Ligation.
References
An In-Depth Technical Guide to the Fmoc Protecting Group in N3-D-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, with a specific focus on its application in the non-canonical amino acid, Nε-azido-D-lysine (N3-D-Lys(Fmoc)-OH). This information is intended to assist researchers in the fields of peptide synthesis, chemical biology, and drug discovery in effectively utilizing this versatile building block.
Introduction to the Fmoc Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group predominantly used for the temporary protection of the α-amino group of amino acids during solid-phase peptide synthesis (SPPS).[1][2] Its introduction revolutionized peptide chemistry by enabling an orthogonal protection strategy, where the Nα-Fmoc group can be removed under mild basic conditions without affecting the acid-labile protecting groups typically used for reactive amino acid side chains.[2] This allows for the sequential and controlled elongation of the peptide chain with minimal side reactions.[2]
The Fmoc group's lability stems from the acidic proton at the C9 position of the fluorene ring system.[3] In the presence of a mild base, typically a secondary amine like piperidine, this proton is abstracted, leading to a β-elimination reaction that liberates the free amine of the amino acid, carbon dioxide, and dibenzofulvene. The dibenzofulvene byproduct is subsequently scavenged by the excess amine to form a stable adduct, which is washed away.
The Unique Role of this compound in Peptide Synthesis
This compound is a derivative of the amino acid D-lysine where the α-amino group is protected by Fmoc and the ε-amino group of the side chain is modified with an azide (-N3) moiety. This dual functionality makes it a highly valuable tool in modern peptide science for several reasons:
-
Bioorthogonal Chemistry: The azide group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can undergo specific and efficient chemical reactions. This allows for the post-synthetic modification of peptides with a wide array of molecules, such as fluorescent probes, imaging agents, or drug payloads, through reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), collectively known as "click chemistry".
-
Orthogonal Protection: The Fmoc group on the α-amino group allows for its incorporation into a growing peptide chain using standard Fmoc-SPPS protocols. The azide group on the side chain is stable to the basic conditions of Fmoc deprotection (e.g., piperidine) and the acidic conditions of final peptide cleavage from the resin (e.g., trifluoroacetic acid - TFA).
-
Stereochemical Specificity: The use of the D-enantiomer of lysine can be crucial in designing peptides with enhanced proteolytic stability or specific conformational properties.
Quantitative Data
The following tables summarize key quantitative parameters relevant to the use of this compound in peptide synthesis. It is important to note that while specific data for this derivative is limited, the provided values are based on typical conditions for Fmoc-amino acids and can serve as a strong starting point for synthesis optimization.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₂N₄O₄ | |
| Molecular Weight | 394.43 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility in DMF | Clear and soluble (1 mmol in 2 mL) | |
| Purity (Typical) | ≥98% | |
| Storage Conditions | 0 - 8 °C, under inert gas, protected from light |
Table 1: Physicochemical Properties of this compound
| Parameter | Typical Value/Range | Notes | Reference(s) |
| Fmoc Deprotection Time | 5 - 20 minutes (total) | Typically performed in two steps (e.g., 5 min + 15 min) with 20% piperidine in DMF. | |
| Coupling Time | 1 - 2 hours | May require longer times or double coupling for sterically hindered residues. | |
| Amino Acid Equivalents | 3 - 5 eq. (relative to resin loading) | Higher equivalents can improve coupling efficiency, especially for difficult sequences. | |
| Coupling Reagent Equiv. | 3 - 5 eq. | Common reagents include HBTU, HATU, and DIC. | |
| Base Equivalents (DIPEA) | 6 - 10 eq. | Used to activate the carboxylic acid of the incoming Fmoc-amino acid. |
Table 2: Typical Reaction Parameters for this compound in SPPS
Experimental Protocols
The following are detailed, step-by-step protocols for the key experimental procedures involving this compound.
Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle of amino acid addition using Fmoc chemistry.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagent (e.g., HBTU)
-
Activation base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. c. Drain the solution. d. Add a fresh portion of 20% piperidine/DMF and agitate for an additional 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
Coupling of this compound: a. In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an equivalent amount of HBTU in DMF. b. Add DIPEA (2 equivalents relative to the amino acid) to the solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. e. Drain the coupling solution and wash the resin with DMF (3-5 times). f. (Optional) Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule to the azide side chain of the lysine residue while the peptide is still attached to the solid support.
Materials:
-
Peptide-resin containing the N3-D-Lys residue
-
Alkyne-functionalized molecule (e.g., a fluorescent probe)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent system (e.g., DMF/water or t-butanol/water)
Procedure:
-
Resin Swelling: Swell the peptide-resin in the chosen solvent system.
-
Reaction Mixture Preparation: a. To the swollen resin, add the alkyne-functionalized molecule (typically a slight excess, 1.2-1.5 equivalents). b. In a separate vial, prepare a fresh stock solution of CuSO₄ (e.g., 20 mM in water). c. In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Click Reaction: a. Add the CuSO₄ solution to the resin mixture, followed immediately by the sodium ascorbate solution. The final concentrations are typically in the range of 1 mM for CuSO₄ and 5 mM for sodium ascorbate. b. Agitate the reaction mixture at room temperature. Reaction times can vary from 1 to 12 hours. c. Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC or mass spectrometry.
-
Washing: Once the reaction is complete, thoroughly wash the resin with the reaction solvent, water, and DMF to remove excess reagents and copper salts.
Mandatory Visualizations
Synthesis of this compound
Caption: A simplified schematic for the synthesis of this compound.
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: Workflow for the incorporation of this compound in SPPS.
Experimental Workflow for Kinase Inhibitor Probe Synthesis and Testing
Caption: A logical workflow for the synthesis and application of a kinase probe.
Conclusion
The Fmoc protecting group is an indispensable tool in modern peptide chemistry, and its application in conjunction with non-canonical amino acids like this compound opens up a vast landscape of possibilities for creating novel and functional peptides. A thorough understanding of the principles of Fmoc chemistry, combined with optimized protocols for synthesis and modification, empowers researchers to design and construct sophisticated peptide-based molecules for a wide range of applications in research, diagnostics, and therapeutics. The stability and bioorthogonality of the azide moiety in this compound, in particular, make it a cornerstone for the development of next-generation peptide drugs and chemical biology probes.
References
An In-Depth Technical Guide to N3-D-Lys(Fmoc)-OH Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-D-Lys(Fmoc)-OH is a versatile building block in modern peptide chemistry, enabling the site-specific incorporation of an azide moiety into peptide sequences. This functionality serves as a bioorthogonal handle for a variety of chemical modifications, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." This technical guide provides a comprehensive overview of the applications of this compound in peptide synthesis, with a focus on its utility in drug development and biomedical research. Detailed experimental protocols for its incorporation into peptides and subsequent conjugation reactions are provided, along with quantitative data and illustrative diagrams to guide researchers in their experimental design.
Introduction to this compound
This compound is a non-canonical amino acid derivative that features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine and an azide (-N3) group on the side chain of a D-lysine backbone. The Fmoc group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[1][2] The key feature of this amino acid is the azide group, which is chemically inert to the standard conditions of Fmoc-based peptide synthesis, including piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage from the resin.[1] This stability allows for the precise placement of the azide functionality within a peptide sequence, which can then be selectively reacted with an alkyne-containing molecule post-synthetically. This bioorthogonal ligation strategy has revolutionized the synthesis of complex peptide conjugates.[1]
Core Applications in Peptide Synthesis
The primary application of this compound lies in its ability to introduce a versatile chemical handle for post-synthetic modifications. This has significant implications for various fields, including:
-
Peptide-Drug Conjugates (PDCs): The azide group allows for the covalent attachment of cytotoxic drugs, targeting ligands, or imaging agents to peptides, enabling the development of targeted therapeutics.[1]
-
Bioconjugation: Peptides containing this compound can be readily conjugated to other biomolecules, such as proteins, antibodies, and nucleic acids, to create novel hybrid materials and research tools.
-
Fluorescent Labeling: The attachment of fluorescent dyes to peptides via click chemistry facilitates their use in cellular imaging, trafficking studies, and diagnostic assays.
-
Peptide Cyclization: Intramolecular click reactions between an azide and an alkyne within the same peptide sequence can be used to generate cyclic peptides, which often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts.
-
Material Science: Peptides functionalized with this compound can be immobilized on surfaces or incorporated into biomaterials to create functionalized scaffolds for tissue engineering and other applications.
Quantitative Data
While specific, direct comparative studies on the coupling efficiency of this compound are not extensively published, the available literature and technical documentation suggest that it is compatible with standard SPPS protocols with expected high coupling yields. The overall yield and purity of the final peptide conjugate are dependent on several factors, including the peptide sequence, the efficiency of the click chemistry reaction, and the purification methods.
| Parameter | Expected Range | Notes |
| Crude Azide-Peptide Purity (Post-SPPS) | 60-95% | Dependent on peptide length, sequence complexity, and synthesis efficiency. |
| Purified Azide-Peptide Yield | 30-70% | Based on the initial resin loading and purification losses. |
| Click Chemistry (CuAAC/SPAAC) Conversion | >95% | Click chemistry reactions are generally highly efficient with near-quantitative conversion. |
| Final Labeled Peptide Purity | >98% | Achievable with efficient HPLC purification. |
| Overall Yield of Labeled Peptide | 15-50% | Highly dependent on the yields of the preceding synthesis and purification steps. |
Experimental Protocols
Incorporation of this compound via Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing the N3-D-Lys moiety using standard Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
For standard Fmoc-amino acids: Pre-activate a solution of the Fmoc-amino acid (3-5 eq.), a coupling reagent (e.g., HBTU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.
-
Incorporation of this compound: Couple this compound using the same procedure as for other amino acids.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Purification: Purify the crude azide-modified peptide by reverse-phase HPLC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin CuAAC reaction of an azide-containing peptide with a terminal alkyne.
Materials:
-
Resin-bound azide-peptide
-
Alkyne-containing molecule (e.g., fluorescent dye, drug molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand)
-
Solvent (e.g., DMF/H₂O mixture)
Procedure:
-
Resin Swelling: Swell the resin-bound azide-peptide in the reaction solvent.
-
Prepare Reaction Cocktail: In a separate vial, prepare the click chemistry reaction cocktail. A typical cocktail consists of the alkyne-containing molecule (1.5-5 eq.), CuSO₄ (0.1-0.5 eq.), and sodium ascorbate (1-2 eq.) in the reaction solvent. TBTA (0.1-0.5 eq.) can be added to stabilize the Cu(I) oxidation state.
-
Click Reaction: Add the reaction cocktail to the resin and agitate the mixture at room temperature for 4-12 hours.
-
Washing: After the reaction is complete, wash the resin thoroughly with the reaction solvent, water, and DMF to remove copper salts and excess reagents.
-
Cleavage and Purification: Cleave the peptide conjugate from the resin and purify it as described in the SPPS protocol.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free SPAAC reaction of an azide-containing peptide with a strained alkyne (e.g., DBCO, BCN).
Materials:
-
Purified azide-peptide
-
Strained alkyne-containing molecule (e.g., DBCO-dye)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO), if needed
Procedure:
-
Dissolve Reactants: Dissolve the purified azide-peptide in the reaction buffer. Dissolve the strained alkyne-containing molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the strained alkyne is typically used.
-
Reaction Incubation: Mix the solutions of the azide-peptide and the strained alkyne. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.
-
Purification: Purify the peptide conjugate by reverse-phase HPLC to remove any unreacted starting materials.
Visualizations
Figure 1: General experimental workflow for the synthesis of a peptide conjugate using this compound.
Figure 2: Comparison of CuAAC and SPAAC click chemistry reactions for peptide conjugation.
Figure 3: Hypothetical signaling pathway that could be studied using a fluorescently labeled peptide probe.
Conclusion
This compound is an invaluable tool for the synthesis of complex and functionalized peptides. Its compatibility with standard Fmoc-SPPS and the bioorthogonality of its azide group provide a robust platform for the development of novel peptide-based therapeutics, diagnostics, and research tools. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary information to successfully implement this versatile building block in their peptide synthesis endeavors.
References
An In-Depth Technical Guide to N3-D-Lys(Fmoc)-OH: Features, Advantages, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-D-Lys(Fmoc)-OH is a cornerstone building block in modern peptide chemistry and drug development, offering a versatile platform for the site-specific modification of peptides. This D-amino acid derivative incorporates a bioorthogonal azide handle on the lysine side chain, enabling highly efficient and specific conjugation to a wide array of molecules through "click chemistry." The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amine makes it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols. This guide provides a comprehensive overview of the key features and advantages of this compound, detailed experimental protocols for its use, and a summary of its applications in research and therapeutic development.
Core Features and Physicochemical Properties
This compound is a non-canonical amino acid derivative that serves as a linchpin for introducing an azide moiety into a peptide sequence. The azide group is a key functional handle for bioorthogonal ligation, meaning it remains inert to the biological functionalities present in peptides and proteins but reacts selectively with a specific partner, typically an alkyne.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | Fmoc-D-Lys(N3)-OH, Nα-(9-Fluorenylmethoxycarbonyl)-Nε-azido-D-lysine |
| Molecular Formula | C₂₁H₂₂N₄O₄ |
| Molecular Weight | 394.43 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, and other common organic solvents used in peptide synthesis |
Key Advantages in Peptide Synthesis and Drug Development
The unique chemical architecture of this compound confers several significant advantages for researchers and drug developers:
-
Bioorthogonality : The azide group is chemically inert to the functional groups typically found in biological systems, ensuring that subsequent modifications are highly specific and occur only at the desired location.[2]
-
Compatibility with Fmoc-SPPS : The Fmoc protecting group allows for seamless integration into standard automated or manual Fmoc-based solid-phase peptide synthesis workflows.[1] The azide functionality is stable to the basic conditions required for Fmoc deprotection (e.g., piperidine) and the acidic conditions of final peptide cleavage from the resin (e.g., trifluoroacetic acid).[3]
-
Versatility in "Click Chemistry" : The azide handle can participate in two highly efficient click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A rapid and high-yielding reaction with terminal alkynes, catalyzed by copper(I).[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free alternative that reacts with strained cyclooctynes like DBCO or BCN, ideal for applications in living systems where copper toxicity is a concern.
-
-
Site-Specific Modification : Incorporation of this compound allows for the precise placement of a conjugation handle at a specific position within a peptide sequence. This is crucial for creating well-defined peptide-drug conjugates, imaging agents, and other functionalized biomolecules.
-
Enhanced Proteolytic Stability : The inclusion of a D-amino acid, such as this compound, can increase the resistance of the resulting peptide to degradation by proteases, which typically recognize L-amino acids. This can lead to a longer in vivo half-life for peptide-based therapeutics.
Table 2: Qualitative Comparison of Coupling Efficiency Factors
| Factor | Impact on this compound Coupling | Mitigation Strategies |
| Steric Hindrance | The bulky Fmoc group and the lysine side chain can present some steric challenges, potentially leading to slightly lower coupling efficiency compared to smaller amino acids. | Use of more potent coupling reagents (e.g., HATU, HCTU), extending coupling times, or performing a double coupling. |
| Peptide Aggregation | In certain sequences, aggregation of the growing peptide chain on the resin can hinder access to the N-terminal amine. | Use of low-substitution resins or aggregation-disrupting additives. |
| Reagent Choice | Standard coupling reagents may be less effective. | Uronium/aminium or phosphonium-based reagents are recommended for sterically hindered amino acids. |
Experimental Protocols
Incorporation of this compound into Peptides via Fmoc-SPPS
This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Appropriate solid-phase resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate a solution of the standard Fmoc-amino acid (3-5 equivalents relative to resin loading), a suitable coupling reagent (e.g., HBTU, 3-5 eq.), and DIPEA (6-10 eq.) in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
For the incorporation of this compound, use the same procedure. Due to potential steric hindrance, a longer coupling time (2-4 hours) or a double coupling may be beneficial.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and wash the pellet with cold ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Post-Synthetic Modification via CuAAC (On-Resin)
This protocol describes the copper-catalyzed click reaction of an alkyne-containing molecule to the azide-modified peptide while it is still attached to the resin.
Materials:
-
Azide-functionalized peptide-resin
-
Alkyne-containing molecule (e.g., fluorescent dye, drug)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
DMF or other suitable solvent
Procedure:
-
Resin Swelling: Swell the azide-functionalized peptide-resin in DMF.
-
Prepare Click Cocktail: In a separate vial, dissolve the alkyne-containing molecule (1.5-5 equivalents relative to the peptide) in DMF.
-
Prepare Catalyst Solution: In another vial, prepare a solution of CuSO₄ (0.5-1 eq.) and THPTA (2.5-5 eq.) in DMF/water.
-
Initiate Reaction: Add the alkyne solution to the resin, followed by the catalyst solution. Finally, add a freshly prepared solution of sodium ascorbate (5-10 eq.) to reduce Cu(II) to the active Cu(I) species.
-
Reaction: Gently agitate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF, water, and DCM.
-
Cleavage and Purification: Proceed with the cleavage and purification of the conjugated peptide as described in the SPPS protocol.
Caption: General workflow for on-resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Post-Synthetic Modification via SPAAC (In Solution)
This protocol describes the copper-free click reaction of a strained alkyne (e.g., DBCO) to the purified azide-modified peptide in solution.
Materials:
-
Purified azide-functionalized peptide
-
Strained alkyne-containing molecule (e.g., DBCO-NHS ester, DBCO-dye)
-
Aqueous buffer (e.g., PBS, pH 7.4) or a mixture of buffer and a compatible organic solvent (e.g., DMSO)
Procedure:
-
Dissolve Reactants: Dissolve the purified azide-peptide in the chosen reaction buffer. In a separate tube, dissolve the strained alkyne-containing molecule (1.2-2 equivalents) in a minimal amount of a compatible organic solvent like DMSO, and then add it to the peptide solution.
-
Reaction: Gently mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 12 hours, depending on the concentrations of the reactants.
-
Monitoring: The progress of the reaction can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, purify the conjugated peptide using RP-HPLC to remove any unreacted starting materials.
Caption: General workflow for in-solution Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Applications in Research and Drug Development
The versatility of this compound has made it an invaluable tool in various areas of scientific research and pharmaceutical development.
-
Peptide-Drug Conjugates (PDCs): By incorporating this compound into a targeting peptide, a cytotoxic drug can be attached via click chemistry. This approach allows for the targeted delivery of the drug to specific cells, such as cancer cells, thereby increasing efficacy and reducing off-target toxicity.
-
Fluorescent Labeling and Imaging: Fluorescent dyes functionalized with an alkyne can be readily attached to azide-modified peptides. These labeled peptides are crucial for studying peptide localization, receptor binding, and cellular uptake using techniques like fluorescence microscopy and flow cytometry.
-
Protein Engineering: this compound can be used to synthesize peptide fragments that are then ligated to larger proteins, allowing for the introduction of specific functionalities or modifications at precise locations.
-
Development of Novel Biomaterials: The ability to conjugate peptides to polymers or surfaces via click chemistry is utilized in the creation of advanced biomaterials for tissue engineering, diagnostics, and drug delivery systems.
-
Peptide Cyclization: Intramolecular click reactions between an azide and an alkyne within the same peptide chain can be used to create cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts.
Conclusion
This compound is a powerful and versatile building block that has significantly expanded the toolbox of peptide chemists and drug developers. Its compatibility with standard Fmoc-SPPS and the bioorthogonality of its azide handle provide a reliable method for the site-specific modification of peptides. The ability to perform highly efficient click chemistry reactions opens up a vast landscape of possibilities for creating novel peptide-based therapeutics, diagnostics, and research tools. This guide provides the foundational knowledge and protocols to effectively utilize this compound in a variety of applications, paving the way for future innovations in the field.
References
An In-depth Technical Guide to N⁶-(tert-Butoxycarbonyl)-N²-(9-fluorenylmethoxycarbonyl)-L-lysine and its D-Enantiomer for Advanced Peptide Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of N³-D-Lys(Fmoc)-OH and N³-L-Lys(Fmoc)-OH, two critical building blocks in modern peptide chemistry. The core difference between these molecules lies in their stereochemistry at the alpha-carbon, a subtle distinction that imparts significant and divergent properties to the peptides into which they are incorporated. This guide will delve into their physicochemical characteristics, their impact on peptide stability, biological activity, and conformation, and provide detailed experimental protocols for their use.
Physicochemical Properties
While sharing the same molecular formula and weight, the stereochemical difference between N³-D-Lys(Fmoc)-OH and N³-L-Lys(Fmoc)-OH is fundamental. The "L" (levorotatory) configuration is the naturally occurring form of amino acids in proteins, while the "D" (dextrorotatory) form is its non-natural mirror image.
| Property | N³-D-Lys(Fmoc)-OH | N³-L-Lys(Fmoc)-OH |
| Synonyms | Fmoc-D-azidolysine, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid | Fmoc-L-azidolysine, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid |
| Molecular Formula | C₂₁H₂₂N₄O₄ | C₂₁H₂₂N₄O₄ |
| Molecular Weight | 394.4 g/mol | 394.4 g/mol |
| CAS Number | 1198791-53-5[1][2] | 159610-89-6[3][4] |
| Appearance | White to off-white powder | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, NMP | Soluble in DMF, DMSO, NMP |
| Primary Application | Incorporation of a D-amino acid with a bioorthogonal handle for click chemistry | Incorporation of an L-amino acid with a bioorthogonal handle for click chemistry |
Core Differences and Their Impact on Peptide Properties
The seemingly minor difference in the spatial arrangement of the substituents around the alpha-carbon has profound implications for the resulting peptide's structure and function.
Stereochemistry: The Foundation of Functional Diversity
The core distinction between N³-D-Lys(Fmoc)-OH and N³-L-Lys(Fmoc)-OH is their stereochemistry. The L-isomer possesses the (S)-configuration at the alpha-carbon, which is the canonical form found in naturally occurring proteins. In contrast, the D-isomer has the (R)-configuration, making it a non-natural amino acid. This fundamental difference in chirality is the primary determinant of the distinct properties they confer upon a peptide.
Enhanced Proteolytic Stability with the D-Isomer
Peptides composed of L-amino acids are susceptible to degradation by proteases, enzymes that are stereospecific for the L-configuration. The incorporation of a D-amino acid, such as N³-D-Lysine, into a peptide chain introduces a non-natural stereocenter. This modification can significantly hinder the ability of proteases to recognize and cleave the peptide bonds adjacent to the D-residue, thereby increasing the peptide's resistance to enzymatic degradation and extending its in vivo half-life. This is a crucial advantage in the development of peptide-based therapeutics.
Modulation of Biological Activity
The stereochemistry of amino acid residues is often critical for the specific three-dimensional conformation a peptide adopts to bind to its biological target (e.g., a receptor or enzyme). Replacing an L-amino acid with its D-enantiomer can have several effects on biological activity:
-
Reduced Activity: If the L-configuration is essential for the peptide's interaction with its target, substitution with a D-amino acid will likely decrease or abolish its biological activity.
-
Enhanced Activity: In some cases, the D-isomer may induce a conformation that has a higher affinity for the target, leading to increased potency.
-
Altered Specificity: The change in stereochemistry can alter the peptide's binding profile, potentially leading to interactions with different targets.
Influence on Peptide Conformation and Secondary Structure
The incorporation of a D-amino acid can significantly influence the local and global conformation of a peptide. While long stretches of L-amino acids favor the formation of right-handed α-helices, the introduction of a D-amino acid can disrupt this structure or promote the formation of alternative secondary structures, such as β-turns or even left-handed helices. This conformational flexibility allows for the design of peptides with unique three-dimensional shapes and potentially novel biological functions.
Applications in Research and Drug Development
The choice between N³-L-Lys(Fmoc)-OH and N³-D-Lys(Fmoc)-OH is a strategic one, dictated by the desired properties of the final peptide.
N³-L-Lys(Fmoc)-OH: The Versatile Natural Mimic
-
Mimicking Natural Peptides: For structure-activity relationship (SAR) studies of natural peptides, the L-isomer is the logical choice to maintain the native stereochemistry.
-
Bioconjugation Handle: The azide group serves as a bioorthogonal handle for "click chemistry," allowing for the site-specific attachment of various molecules such as fluorescent dyes, imaging agents, or polyethylene glycol (PEG) to improve pharmacokinetic properties, without altering the natural stereochemistry of the peptide backbone.[3]
N³-D-Lys(Fmoc)-OH: The Tool for Enhanced Stability and Novel Conformations
-
Developing Proteolytically Resistant Peptides: The primary application of the D-isomer is to enhance the stability of peptides against enzymatic degradation, a critical step in transforming a bioactive peptide into a viable drug candidate.
-
Modulating Biological Activity: The D-isomer can be used to fine-tune the biological activity of a peptide, potentially leading to analogues with improved potency or altered selectivity.
-
Creating Unique Peptide Structures: Researchers can leverage the conformational constraints imposed by the D-isomer to design peptides with novel three-dimensional structures and, consequently, novel functions.
Experimental Protocols
The following protocols provide a general framework for the incorporation of both N³-D-Lys(Fmoc)-OH and N³-L-Lys(Fmoc)-OH into peptides and their subsequent modification.
Protocol 1: Incorporation into Peptides via Fmoc-SPPS
This protocol describes the manual solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N³-D-Lys(Fmoc)-OH or N³-L-Lys(Fmoc)-OH
-
Other Fmoc-protected amino acids
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate a solution of the desired Fmoc-amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin as in step 3.
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, using either N³-D-Lys(Fmoc)-OH or N³-L-Lys(Fmoc)-OH at the desired position.
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as in step 2.
-
Washing and Drying: Wash the resin-bound peptide with DMF, DCM, and Methanol, then dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide, wash with cold diethyl ether, and dry the pellet. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Post-Synthetic Modification via Click Chemistry
The azide group on the lysine side chain allows for conjugation to alkyne-containing molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-modified peptide
-
Alkyne-containing molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-modified peptide and the alkyne-containing molecule in the reaction buffer.
-
Add CuSO₄ and the stabilizing ligand to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the conjugated peptide by HPLC.
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-modified peptide
-
Cyclooctyne-containing molecule (e.g., DBCO, BCN)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-modified peptide and the cyclooctyne-containing molecule in the reaction buffer.
-
Incubate the reaction at room temperature or 37°C for 2-12 hours.
-
Purify the conjugated peptide by HPLC.
Protocol 3: Serum Stability Assay
This protocol is designed to compare the proteolytic stability of peptides containing N³-D-Lysine versus N³-L-Lysine.
Materials:
-
Peptides containing N³-D-Lys and N³-L-Lys
-
Human or animal serum
-
Incubator at 37°C
-
Precipitating solution: Acetonitrile with 0.1% TFA
-
RP-HPLC system
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of each peptide in an appropriate solvent (e.g., water or DMSO).
-
Incubation: Add the peptide stock solution to pre-warmed serum to a final concentration of 100 µg/mL.
-
Time Points: Incubate the samples at 37°C and take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Protein Precipitation: At each time point, quench the reaction by adding 2 volumes of cold precipitating solution to the serum aliquot. Vortex and incubate on ice for 20 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
HPLC Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
References
A Comprehensive Technical Guide to the Safe Handling of N3-D-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling precautions for N3-D-Lys(Fmoc)-OH, a crucial reagent in peptide synthesis and bioconjugation. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Introduction to this compound
This compound, with the chemical formula C21H22N4O4, is an amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in peptide chemistry, while the azido group on the lysine side chain facilitates "click chemistry" reactions for bioconjugation.[1][2] While invaluable in research and drug development, its chemical properties necessitate careful handling. The azide functional group, in particular, can be sensitive to reducing agents and high temperatures.[3]
Hazard Identification and Classification
While specific OSHA hazard classifications are not consistently listed, the primary concerns associated with this compound involve potential irritation and harm upon exposure.[4]
-
Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[4]
-
Skin Contact: May be harmful if absorbed through the skin, causing irritation.
-
Eye Contact: Can cause eye irritation.
-
Ingestion: May be harmful if swallowed.
It is crucial to handle this compound with the assumption that it is hazardous and to take all necessary precautions to minimize exposure.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C21H22N4O4 | |
| Molecular Weight | 394.4 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 78 °C (decomposition) | |
| Storage Temperature | Varies by supplier; -20°C, 2-8°C, or 15-25°C | |
| Functional Groups | Azide, Fmoc-protected amine, Carboxylic acid |
Safe Handling and Storage Protocols
Proper handling and storage are paramount to mitigating the risks associated with this compound.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Use process enclosures or local exhaust ventilation to control airborne levels of dust or mists.
-
Ensure eyewash stations and safety showers are readily accessible.
A comprehensive suite of PPE should be worn at all times when handling this compound.
| PPE Item | Specification | Reference(s) |
| Eye/Face Protection | Safety glasses with side-shields or splash goggles conforming to NIOSH (US) or EN 166 (EU) standards. | |
| Hand Protection | Chemical-impermeable gloves. Gloves should be inspected before use and disposed of properly after handling. | |
| Body Protection | A full lab coat or suit and boots should be worn. | |
| Respiratory Protection | A dust respirator or a self-contained breathing apparatus should be used, especially when handling large quantities or if dust is generated. |
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust, vapors, or mist.
-
Avoid contact with skin and eyes.
-
Keep away from heat and all sources of ignition.
-
Use non-sparking tools to prevent electrostatic discharge.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Some suppliers recommend storing at temperatures ranging from -20°C to 25°C. Always consult the supplier's specific recommendations.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
| Exposure Route | First-Aid Protocol | Reference(s) |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation. | |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician. | |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Seek immediate medical attention. | |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE as described in section 4.2.
-
Environmental Precautions: Prevent the substance from entering drains, as environmental discharge should be avoided.
-
Containment and Cleanup:
-
Small Spills: Use appropriate tools to carefully collect the spilled material and place it in a suitable, closed container for disposal.
-
Large Spills: Use a shovel to collect the spilled material and place it in a designated waste container.
-
Avoid generating dust during cleanup.
-
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: The decomposition products may include oxides of carbon and nitrogen.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus if necessary.
Disposal Considerations
All waste material should be collected in suitable, closed containers and disposed of in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.
Experimental Workflows and Diagrams
To aid in the practical application of these safety guidelines, the following diagrams illustrate key workflows.
Caption: Standard laboratory workflow for handling this compound.
Caption: Emergency response decision tree for this compound.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of N3-D-Lys(Fmoc)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics, diagnostic agents, and research tools. N3-D-Lys(Fmoc)-OH, an Fmoc-protected D-lysine derivative featuring a side-chain azide group, is a valuable building block for solid-phase peptide synthesis (SPPS). The azide moiety serves as a bioorthogonal handle, enabling post-synthetic modification via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise attachment of various functionalities, including fluorophores, cytotoxic drugs, or polyethylene glycol (PEG), to the peptide backbone. The D-configuration of the lysine residue can also impart increased proteolytic resistance to the resulting peptide.
These application notes provide a detailed protocol for the efficient incorporation of this compound into peptide sequences using standard Fmoc-based SPPS and outlines potential downstream applications.
Key Features and Applications
-
Bioorthogonal Handle: The azide group is chemically inert to standard SPPS conditions, including basic Fmoc deprotection and acidic cleavage, but can be selectively reacted with alkyne-containing molecules.
-
Proteolytic Stability: The incorporation of a D-amino acid can enhance the peptide's resistance to enzymatic degradation.
-
Versatility: Enables a wide range of post-synthetic modifications, including:
-
Peptide-Drug Conjugates (PDCs): Attachment of therapeutic agents.
-
Fluorescent Labeling: Conjugation of imaging agents for diagnostics and research.
-
PEGylation: Improving the pharmacokinetic profile of therapeutic peptides.
-
Peptide Cyclization: Enhancing conformational stability and receptor affinity.
-
Data Presentation
Table 1: Recommended Coupling Reagents for this compound
| Coupling Reagent | Additive | Base | Typical Equivalents (Reagent:Amino Acid:Base) | Coupling Time (min) | Notes |
| HATU | - | DIPEA/NMM | 3.8:4:8 | 60 - 120 | Highly efficient for sterically hindered amino acids. Pre-activation of 1-2 minutes is recommended. |
| HBTU | HOBt | DIPEA/NMM | 3.8:4:8 | 60 - 120 | A common and effective coupling reagent. |
| DIC | HOBt/Oxyma | DIPEA | 4:4:8 | 90 - 180 | Cost-effective; the resulting urea byproduct is soluble in DMF. |
Equivalents are relative to the resin loading capacity. DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; DIC: N,N'-Diisopropylcarbodiimide; HOBt: Hydroxybenzotriazole; Oxyma: Ethyl cyanohydroxyiminoacetate.
Table 2: Potential Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Mitigation Strategy |
| Azide Reduction to Amine | Use of certain scavengers (e.g., thiols like EDT) during final TFA cleavage. | Use a cleavage cocktail with triisopropylsilane (TIS) as the primary scavenger. A recommended cocktail is 95% TFA, 2.5% H2O, and 2.5% TIS. |
| Incomplete Coupling | Steric hindrance from the Fmoc group and the peptide chain. | Use a more potent coupling reagent (e.g., HATU), increase coupling time, or perform a double coupling. |
| Azide Elimination | Prolonged coupling times with HBTU/DIPEA, particularly with N-terminal azido-aspartate residues. | Monitor coupling completion with a ninhydrin test and avoid unnecessarily long coupling times. |
| Racemization | Base-mediated epimerization during activation and coupling. | Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA, especially for sensitive residues. |
Table 3: Representative Yields and Purity
| Peptide Sequence | Synthesis/Modification | Crude Purity (HPLC) | Final Yield (after purification) | Reference |
| Ac-Phe-Phe-Lys(N3)-NH2 | Fmoc-SPPS | Not Reported | 71% | [1] |
| Cyclized Peptide via on-resin CuAAC | Fmoc-SPPS and on-resin cyclization | Not Reported | 76% | [2] |
Experimental Protocols
Protocol 1: Incorporation of this compound via Manual SPPS
This protocol describes a standard cycle for incorporating this compound into a growing peptide chain on a 0.1 mmol scale using Rink Amide resin.
1. Resin Swelling:
- Place Rink Amide resin (e.g., 0.5 mmol/g loading, 200 mg) in a fritted reaction vessel.
- Add 5 mL of N,N-Dimethylformamide (DMF) and gently agitate for 30 minutes to swell the resin.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 5 mL of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes and drain.
- Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[2]
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Coupling of this compound:
- Amino Acid Activation: In a separate vial, dissolve this compound (4 eq., 0.4 mmol, ~158 mg), HATU (3.8 eq., 0.38 mmol, ~144 mg) in 3 mL of DMF. Add DIPEA (8 eq., 0.8 mmol, ~139 µL) and allow the mixture to pre-activate for 1-2 minutes.[2]
- Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 1-2 hours at room temperature.
- Monitoring Coupling Completion: Perform a Kaiser (ninhydrin) test on a few resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), continue coupling for another hour or perform a double coupling.
- Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).
4. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection:
- After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM (3 x 5 mL) and dry under a stream of nitrogen.
- Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS). Caution: Work in a fume hood and wear appropriate PPE.
- Add the cleavage cocktail (5-10 mL) to the dried resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate into a cold solution of diethyl ether (50 mL).
- A white precipitate of the crude peptide should form.
- Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide under vacuum.
6. Purification and Analysis:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS) and analytical HPLC.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for performing a click reaction on the resin-bound peptide containing the N3-D-Lys residue.
1. Resin Preparation:
- Swell the peptide-resin (containing the azide group) in DMF.
2. Click Reaction Mixture:
- In a reaction vessel, add the swelled resin.
- Add a solution of the alkyne-containing molecule (5-10 equivalents relative to resin loading) in DMF.
- In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (1 equivalent) and sodium ascorbate (5 equivalents) in a minimal amount of water, then dilute with DMF.
- Add the catalyst solution to the resin slurry.
3. Reaction and Work-up:
- Agitate the reaction mixture at room temperature for 4-12 hours.
- Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
- Once complete, drain the reaction solution and wash the resin extensively with DMF, water, a 0.5% solution of sodium diethyldithiocarbamate in DMF (to remove copper), DMF, and finally DCM.
- The modified peptide can then be cleaved from the resin as described in Protocol 1.
Visualizations
Caption: Workflow for Incorporating this compound in SPPS.
Caption: Post-SPPS On-Resin Click Chemistry (CuAAC) Workflow.
Caption: Troubleshooting Logic for this compound Incorporation.
References
Application Notes and Protocols for N3-D-Lys(Fmoc)-OH Coupling in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the efficient incorporation of N-epsilon-azido-D-lysine (N3-D-Lys(Fmoc)-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols and data presented herein are intended to facilitate the synthesis of azide-modified peptides for applications in click chemistry, bioconjugation, and the development of novel peptide-based therapeutics.
Introduction
This compound is a versatile building block for Fmoc-based solid-phase peptide synthesis, enabling the site-specific introduction of an azide moiety. This bioorthogonal handle is stable under standard SPPS conditions, including piperidine-mediated Fmoc deprotection and acidic cleavage from the resin[1][2]. The azide group serves as a key functional group for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of various molecules such as fluorescent probes, PEG chains, and cytotoxic drugs.
The successful incorporation of this compound, like other modified or sterically hindered amino acids, is highly dependent on the choice of coupling reagents and reaction conditions. This document outlines optimized protocols and provides a comparative overview of common coupling reagents to maximize coupling efficiency and minimize side reactions.
Quantitative Data Summary
The selection of an appropriate coupling reagent is critical for achieving high coupling efficiency and minimizing racemization, especially when incorporating modified amino acids. While direct comparative data for this compound is limited, the following tables summarize the performance of common coupling reagents in challenging peptide synthesis scenarios, which can serve as a valuable guide.
Table 1: Comparative Performance of Common Coupling Reagents in Challenging Peptide Syntheses
| Coupling Reagent | Peptide Model | Coupling Time | Crude Purity (%) | Acylation Yield (%) | Reference |
| HATU | 65-74 ACP | 2 x 1 min | 83.63 | - | [3] |
| 65-74 ACP | 2 x 20 min | 79.91 | - | [3] | |
| A-B Amyloid 1-42 | 2 x 1 min | 89.63 | - | [3] | |
| A-B Amyloid 1-42 | 2 x 20 min | 91.23 | - | ||
| Aza-Peptide | - | - | ~100 | ||
| HCTU | 65-74 ACP | 2 x 1 min | 79.86 | - | |
| 65-74 ACP | 2 x 20 min | 80.52 | - | ||
| A-B Amyloid 1-42 | 2 x 1 min | 88.29 | - | ||
| A-B Amyloid 1-42 | 2 x 20 min | 92.11 | - | ||
| Aza-Peptide | - | - | ~55 | ||
| PyBOP | 65-74 ACP | 2 x 1 min | 48.11 | - | |
| 65-74 ACP | 2 x 20 min | 70.27 | - | ||
| A-B Amyloid 1-42 | 2 x 1 min | 40.10 | - | ||
| A-B Amyloid 1-42 | 2 x 20 min | 88.54 | - | ||
| Aza-Peptide | - | - | ~65 | ||
| DIC/Oxyma | Aza-Peptide | - | - | Incomplete |
Table 2: Influence of Coupling Reagent on Racemization of Lysine Derivatives
| Coupling Reagent | Base | D-Isomer Formation (%) | Reference |
| HATU | DIPEA | Low | |
| HCTU | DIPEA | Low | |
| PyBOP | DIPEA | Low | |
| DIC/HOBt | - | Minimized |
Experimental Protocols
The following protocols provide a general framework for the manual solid-phase synthesis of peptides containing this compound. Automated synthesizers can be programmed to follow similar steps.
Materials and Reagents
-
This compound
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HATU, HCTU, or PyBOP)
-
Activator/additive (e.g., HOBt or Oxyma for carbodiimide-based coupling)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
D-I water
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Kaiser test kit
Protocol 1: Solid-Phase Peptide Synthesis
This protocol outlines the key steps for incorporating this compound into a peptide chain on a solid support.
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a blue color).
-
-
This compound Coupling:
-
Activation Mixture Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
Monitoring: After the coupling reaction, wash a small sample of the resin with DMF and perform a Kaiser test. A negative result (yellow or colorless beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) with a fresh activation mixture is recommended.
-
-
Washing:
-
After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Protocol 2: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail:
-
Prepare a fresh cleavage cocktail. A standard cocktail for many peptides is 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing sensitive residues, other scavengers like EDT may be required.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin in the reaction vessel.
-
Agitate gently at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Peptide Purification
-
Dissolution: Dissolve the crude peptide in a suitable solvent system, typically a mixture of water and acetonitrile containing 0.1% TFA.
-
HPLC Purification: Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using an appropriate gradient of water/acetonitrile with 0.1% TFA.
-
Lyophilization: Collect the fractions containing the pure peptide, freeze, and lyophilize to obtain a fluffy white powder.
Diagrams
Experimental Workflow
Caption: General workflow for solid-phase peptide synthesis of an N3-D-Lys containing peptide.
Peptide Coupling Mechanism (HATU)
Caption: Simplified mechanism of peptide bond formation using HATU as the coupling reagent.
References
Application Notes and Protocols for the Fmoc Deprotection of D-Lysine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), serving as a base-labile protecting group for the α-amino function of amino acids. Its removal, or deprotection, is a critical and repeated step in the elongation of the peptide chain. This document provides a detailed guide to the Fmoc deprotection of D-lysine residues within a peptide sequence, a common step in the synthesis of peptides for research and pharmaceutical development.
The standard nomenclature for a D-lysine amino acid with a protected side chain is Nε-(protecting group)-D-Lysine. For the purpose of this guide, we will address the deprotection of the α-amino Fmoc group from a D-lysine residue where the ε-amino group is protected by an acid-labile group, such as the tert-butyloxycarbonyl (Boc) group (i.e., Fmoc-D-Lys(Boc)-OH). This is the most common scenario in orthogonal SPPS. The use of Fmoc for both the α-amino and ε-amino groups is generally avoided as it lacks orthogonality, meaning both groups would be removed under the same conditions.
The deprotection reaction proceeds via a β-elimination mechanism initiated by a secondary amine base, most commonly piperidine.[1][2] The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the amine to prevent side reactions.[1][3]
Data Summary
The efficiency and cleanliness of the Fmoc deprotection step can be influenced by several factors, including the choice of base, its concentration, reaction time, and the solvent. The following table summarizes common conditions and reported data for Fmoc deprotection.
| Deprotection Reagent | Concentration (v/v in DMF) | Typical Time (minutes) | Key Characteristics & Reported Half-life (t1/2) |
| Piperidine | 20% | 2 x 5-10 | The most common and effective reagent.[4] Half-life for Fmoc-Val is ~6 seconds. |
| Piperidine | 30% | 10 | Standard condition for efficient removal. |
| 4-Methylpiperidine (4MP) | 20% | 2 x 5-10 | A common alternative to piperidine. |
| Piperazine (PZ) | 5% | ~11 (for completion) | Less basic and nucleophilic than piperidine; may be used to minimize certain side reactions. t1/2 of ~50 seconds. |
| 1,8-Diazabicyclo[5.4.0] undec-7-ene (DBU) / Piperidine | 2% DBU / 2% Piperidine | 2 x 2-5 | A stronger, non-nucleophilic base used in lower concentrations, often for difficult or aggregated sequences. |
| 1,8-Diazabicyclo[5.4.0] undec-7-ene (DBU) / Piperazine | 2% DBU / 5% Piperazine | 2 x 2-5 | A combination that can enhance deprotection kinetics and minimize diketopiperazine formation. t1/2 of ~4 seconds. |
Experimental Protocols
The following protocols outline the step-by-step procedure for the deprotection of the α-Fmoc group from a D-lysine-containing peptide chain attached to a solid support.
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol is suitable for most routine Fmoc deprotection steps during SPPS.
Materials:
-
Peptide-resin with an N-terminal Fmoc-D-Lys(Boc)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DMF
Procedure:
-
Resin Swelling: If the peptide-resin is dry, swell it in DMF for at least 30 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the swollen resin.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 5 to 10 minutes.
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for another 5 to 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection (Optional): Perform a qualitative test, such as the Kaiser test, to confirm the presence of a free primary amine. A positive test (typically a blue color) indicates successful Fmoc removal.
Protocol 2: Fmoc Deprotection for Difficult Sequences using DBU
For peptide sequences prone to aggregation, which can hinder deprotection, a stronger base cocktail may be required.
Materials:
-
Peptide-resin with an N-terminal Fmoc-D-Lys(Boc)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine
-
Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF
-
Washing solvent: DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Solvent Removal: Drain the DMF from the swollen resin.
-
First Deprotection: Add the 2% DBU / 2% piperidine in DMF solution to the resin. Agitate the mixture at room temperature for 2 to 5 minutes.
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution and agitate for another 2 to 5 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times).
-
Confirmation of Deprotection (Optional): Perform a Kaiser test to confirm complete deprotection.
Visualizations
Experimental Workflow for Fmoc Deprotection
References
Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-D-Lys(Fmoc)-OH
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] This reaction enables the rapid and quantitative formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[2][3] The Nα-Fmoc-Nε-azido-D-lysine (N3-D-Lys(Fmoc)-OH) is a versatile amino acid derivative that serves as a powerful building block in peptide chemistry and drug development.[4]
Incorporating this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS) introduces a bioorthogonal azide handle. This azide group is stable under the conditions of peptide synthesis, including Fmoc deprotection and resin cleavage. It allows for the precise, post-synthetic modification of the peptide with a wide array of alkyne-containing molecules, such as fluorescent probes, imaging agents, drug payloads, or polymers for drug delivery systems. This application note provides a general protocol for performing a CuAAC reaction on a peptide containing an N3-D-Lys residue.
Visualizing the CuAAC Reaction
The CuAAC reaction covalently links an azide-functionalized molecule with an alkyne-functionalized molecule through a stable triazole ring, catalyzed by Copper(I).
Experimental Protocols
This protocol describes a general method for the CuAAC reaction of an azide-containing peptide on a solid-phase resin with an alkyne-containing molecule in solution. Conditions may require optimization depending on the specific substrates.
Materials and Reagents
-
Azide-functionalized peptide on resin (e.g., synthesized using this compound)
-
Alkyne-containing molecule (5-10 equivalents)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (NaAsc)
-
Copper-binding ligand (e.g., THPTA or TBTA)
-
Solvent: N,N-Dimethylformamide (DMF), or a mixture such as tBuOH/H₂O or DMSO/H₂O
-
Base: N,N-Diisopropylethylamine (DIPEA) (optional, but can improve results)
-
Washing Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
Protocol for On-Resin CuAAC Reaction
-
Resin Preparation : Swell the azide-functionalized peptide-resin in the reaction solvent (e.g., DMF) in a suitable reaction vessel for 30 minutes. After swelling, drain the solvent.
-
Reaction Cocktail Preparation : In a separate vial, prepare the reaction cocktail. For a 0.1 mmol scale reaction:
-
Dissolve the alkyne-containing molecule (0.5 - 1.0 mmol, 5-10 eq.) in the chosen solvent system (e.g., 2 mL DMF/H₂O 4:1).
-
Add the copper source. A premixed solution of CuSO₄ and a ligand is recommended to maintain the copper in the active Cu(I) state and protect the peptide. For example, add 0.05 mmol (0.5 eq.) of CuSO₄ and 0.25 mmol (2.5 eq.) of THPTA.
-
Add DIPEA (0.5 - 1.0 mmol, 5-10 eq.) if required.
-
-
Initiation of Reaction : Add the reaction cocktail to the swollen resin.
-
Addition of Reducing Agent : Add a freshly prepared solution of Sodium Ascorbate (0.25 mmol, 2.5 eq.) in water to the reaction vessel. The solution may turn yellow/orange.
-
Reaction Incubation : Agitate the mixture at room temperature. The reaction is typically complete within 1-12 hours. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing via LC-MS.
-
Washing : Once the reaction is complete, drain the reaction mixture. Wash the resin extensively to remove copper and excess reagents. A typical wash sequence is:
-
DMF (3 x 5 mL)
-
Dichloromethane (DCM) (3 x 5 mL)
-
Methanol (3 x 5 mL)
-
-
Drying : Dry the resin under vacuum. The peptide is now functionalized and can be cleaved from the resin using standard procedures (e.g., with a trifluoroacetic acid-based cocktail).
Experimental Workflow
The following diagram outlines the key steps for the on-resin copper-catalyzed functionalization of a peptide.
Data and Troubleshooting
Successful CuAAC reactions depend on the quality of reagents and optimization of conditions. The following tables summarize the key components and offer solutions to common problems.
Table 1: Key Components and Their Functions in the CuAAC Reaction
| Component | Function & Examples | Notes |
| Azide Source | This compound incorporated into a peptide. | The azide is stable to standard SPPS conditions. |
| Alkyne Source | Any molecule with a terminal alkyne (e.g., fluorescent dyes, biotin, drug molecules). | Typically used in excess (5-10 eq.) to drive the reaction to completion. |
| Copper(I) Source | Generated in situ from a Cu(II) salt like Copper(II) Sulfate (CuSO₄). | The active catalyst is Cu(I). Direct use of Cu(I) salts (e.g., CuI) is possible but they are prone to oxidation. |
| Reducing Agent | Sodium Ascorbate (NaAsc). | Reduces Cu(II) to the active Cu(I) state and scavenges oxygen to prevent re-oxidation. |
| Ligand | Tris(hydroxypropyltriazolylmethyl)amine (THPTA), Tris(benzyltriazolylmethyl)amine (TBTA). | Accelerates the reaction and protects the peptide from damage by reactive oxygen species by stabilizing the Cu(I) ion. |
| Solvent | DMF, DMSO, tBuOH/H₂O, CH₃CN/H₂O. | A mixture of organic solvent and water often improves reagent solubility and reaction efficiency. |
Table 2: Troubleshooting Guide for CuAAC Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst (Cu(I) oxidized).- Poor reagent solubility.- Steric hindrance around alkyne/azide. | - Use fresh, high-quality reagents. Prepare Sodium Ascorbate solution immediately before use.- Degas solvents to remove oxygen.- Test different solvent systems (e.g., add tBuOH, DMSO, or water).- Increase reaction time or temperature (e.g., 40-50 °C). |
| Side Product Formation | - Peptide/PNA degradation due to copper-generated radicals.- Dimerization of alkyne (Glasner coupling). | - Ensure an adequate excess of both the reducing agent and a stabilizing ligand.- Avoid prolonged reaction times, especially at elevated temperatures.- Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| Difficulty in Purification | - Unreacted starting materials.- Copper contamination. | - Ensure the reaction has gone to completion via monitoring.- After the reaction, wash the resin with a copper chelating solution (e.g., 0.5% diethyldithiocarbamate in DMF) to remove residual copper. |
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N3-D-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This reaction occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[1] N3-D-Lys(Fmoc)-OH is a versatile synthetic amino acid that serves as a key building block for introducing an azide moiety site-specifically into peptides and proteins via standard Fmoc-based solid-phase peptide synthesis (SPPS).[2][3]
The incorporated azide group acts as a chemical handle, ready for rapid and specific conjugation to a cyclooctyne-modified molecule (e.g., fluorescent dyes, imaging agents, therapeutic payloads, or polymers like PEG).[4] The resulting stable triazole linkage makes this methodology exceptionally robust for applications ranging from peptide labeling and antibody-drug conjugate (ADC) development to surface immobilization and hydrogel formation.
Key Features of SPAAC with this compound:
-
Bioorthogonal: The azide and cyclooctyne groups are abiotic and do not interfere with native biological functional groups.
-
Copper-Free: Eliminates the cellular toxicity associated with copper catalysts, making it ideal for in vivo and live-cell applications.
-
Favorable Kinetics: SPAAC reactions proceed efficiently at low concentrations under physiological conditions (pH, temperature).
-
High Stability: The resulting triazole linkage is chemically stable across a wide range of conditions.
-
SPPS Compatibility: The Fmoc protecting group allows for seamless integration into standard automated or manual solid-phase peptide synthesis workflows.
Quantitative Data Summary
The efficiency of a SPAAC reaction is described by its second-order rate constant (k₂). While extensive kinetic data specifically for this compound is not widely published, the reactivity of the azidolysine side chain is well-characterized and provides a reliable benchmark for experimental planning. The table below summarizes representative rate constants for SPAAC reactions involving an azidolysine-containing peptide and other relevant azide-functionalized amino acids with common strained alkynes.
| Azide-Containing Moiety | Strained Alkyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Buffer Conditions | Reference(s) |
| Azidolysine-containing peptide | DBCO-PEG | 0.34 | HBS (pH 7.4) | |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.32 - 1.22 | PBS (pH 7), HEPES (pH 7) | |
| Azide-modified peptide | BCN | 0.28 | HBS (pH 7.4) |
-
DBCO: Dibenzocyclooctyne
-
BCN: Bicyclo[6.1.0]nonyne
-
HBS: HEPES-Buffered Saline
-
PBS: Phosphate-Buffered Saline
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing the N3-D-Lys moiety using standard Fmoc chemistry. This procedure can be adapted for automated synthesizers.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Base: DIPEA (N,N'-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Precipitation Solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Initial Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a second 15-minute treatment.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat Synthesis Cycle: Repeat steps 2 (Fmoc deprotection), 3 (washing), 4 (coupling), and 5 (washing) for each subsequent amino acid in the peptide sequence.
-
Incorporation of this compound: Couple this compound using the same procedure as for other standard amino acids (step 4).
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2) to remove the N-terminal Fmoc group.
-
Final Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x), then dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter to collect the TFA solution containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (e.g., LC-MS).
-
Caption: Workflow for incorporating this compound into a peptide via SPPS.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Solution
This protocol details the copper-free conjugation of a purified azide-modified peptide with a strained alkyne-functionalized molecule (e.g., DBCO-Fluorophore, DBCO-PEG).
Materials:
-
Purified, lyophilized azide-containing peptide (from Protocol 1)
-
DBCO-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS), pH 7.4
-
Co-solvent (if needed): DMSO or DMF to dissolve reactants
-
Analytical and Preparative RP-HPLC system
-
Mass Spectrometer
Procedure:
-
Dissolve Reactants:
-
Dissolve the azide-containing peptide in the reaction buffer (e.g., PBS) to a final concentration of 1-10 mM.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the peptide solution.
-
Add the DBCO-reagent stock solution to the peptide solution. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used to drive the reaction to completion. Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept low (typically <10% v/v) to avoid denaturing the peptide.
-
-
Reaction Incubation:
-
Mix the solution gently.
-
Incubate the reaction mixture at room temperature or 37°C.
-
Reaction times can vary from 1 to 24 hours, depending on the reactant concentrations and the specific reactivity of the DBCO reagent.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by taking small aliquots at various time points and analyzing them by LC-MS or analytical RP-HPLC. Look for the disappearance of the starting materials and the appearance of the desired product peak with the expected mass.
-
-
Purification:
-
Once the reaction is complete, purify the peptide conjugate from unreacted starting materials using preparative RP-HPLC.
-
-
Characterization:
-
Verify the identity, purity, and integrity of the final conjugate product by analytical RP-HPLC and mass spectrometry. Lyophilize the purified product for storage.
-
Caption: General workflow for a solution-phase SPAAC conjugation reaction.
References
Application Notes: N3-D-Lys(Fmoc)-OH in Peptide-Drug Conjugate (PDC) Synthesis
Introduction
Peptide-Drug Conjugates (PDCs) are a rapidly advancing class of targeted therapeutics that combine the specificity of a peptide with the potency of a cytotoxic drug.[1][2] This combination allows for direct delivery of a therapeutic payload to target cells, such as cancer cells, thereby enhancing efficacy and minimizing off-target toxicity.[3] A critical component in the design of a successful PDC is the method used to link the peptide to the drug. The use of N3-D-Lys(Fmoc)-OH, an unnatural amino acid, provides a robust and versatile platform for creating PDCs through the principles of bioorthogonal chemistry.[4]
Key Features of this compound
This compound is a derivative of the amino acid lysine specifically designed for modern peptide synthesis and bioconjugation. Its structure incorporates three key functional elements:
-
Fmoc (Fluorenylmethyloxycarbonyl) Group: This protecting group on the α-amine is fundamental for standard Solid-Phase Peptide Synthesis (SPPS). It is stable during the peptide chain elongation but can be cleanly removed under mild basic conditions (e.g., piperidine) to allow for the addition of the next amino acid.
-
D-Configuration: The "D" signifies that it is the D-enantiomer of lysine. Peptides incorporating D-amino acids often exhibit enhanced stability in biological systems due to increased resistance to degradation by proteases, which typically recognize L-amino acids. This can lead to a longer circulation half-life for the resulting PDC.
-
Azide (N3) Group: The azide group on the side chain is a bioorthogonal handle. It is chemically inert to the conditions of SPPS, yet it can react selectively and efficiently with a complementary functional group (an alkyne) in a reaction known as "click chemistry." This allows for the precise, site-specific attachment of a drug molecule after the peptide has been synthesized.
The Role of Click Chemistry in PDC Formation
Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring with minimal byproducts in complex biological environments. The most common type used in this context is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
In this reaction, the azide group on the lysine side chain of the peptide "clicks" with an alkyne group that has been pre-installed on the drug molecule. This forms a stable triazole ring, covalently linking the peptide and the drug. The reaction is highly efficient, with reported conjugation efficiencies often exceeding 95%. An alternative, copper-free click reaction, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can also be used, which is beneficial when the presence of copper could be toxic to sensitive biological molecules.
The use of this compound enables a modular approach to PDC development. A single azide-containing peptide can be synthesized and subsequently conjugated to a variety of alkyne-modified drugs, facilitating the rapid screening and optimization of different peptide-drug combinations.
Experimental Protocols
Protocol 1: Synthesis of an Azide-Functionalized Peptide via Fmoc-SPPS
This protocol describes the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol
-
Washing solutions
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (4 eq.), HBTU (3.95 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence. To incorporate the azide handle, use this compound during the corresponding coupling cycle.
-
Final Washing: Once the sequence is complete, wash the resin-bound peptide with DMF, DCM, and finally Methanol, then dry under vacuum.
Protocol 2: On-Resin Drug Conjugation via CuAAC (Click Chemistry)
This protocol describes the conjugation of an alkyne-modified drug to the resin-bound, azide-functionalized peptide.
Materials:
-
Resin-bound azide-peptide (from Protocol 1)
-
Alkyne-modified drug payload (e.g., Alkyne-MMAE, Alkyne-Doxorubicin) (3-5 eq.)
-
Copper(I) source: Copper(II) sulfate (CuSO₄) (1-2 eq.)
-
Reducing agent: Sodium ascorbate (5-10 eq.)
-
Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) to stabilize Cu(I)
-
Solvents: DMSO/Water or DMF
Procedure:
-
Resin Swelling: Swell the dried resin-bound peptide in DMF or DMSO.
-
Prepare Click Cocktail: In a separate vial, dissolve the alkyne-modified drug, CuSO₄, and TBTA in a suitable solvent mixture (e.g., DMSO/water). Add the sodium ascorbate last to initiate the formation of Cu(I).
-
Conjugation Reaction: Add the click cocktail to the swollen resin. Purge the vessel with an inert gas (nitrogen or argon) and gently agitate at room temperature for 16-24 hours.
-
Monitoring: A small sample of resin can be cleaved and analyzed by LC-MS to monitor the reaction progress.
-
Washing: Once the reaction is complete, wash the resin extensively with a sequence of solvents such as DMF, water, isopropanol/DMSO, DMF, and DCM to remove copper salts and excess reagents.
-
Drying: Dry the resin-bound peptide-drug conjugate under vacuum.
Protocol 3: Cleavage, Purification, and Characterization
This protocol details the final steps to release the PDC from the solid support and purify it.
Materials:
-
Resin-bound PDC (from Protocol 2)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Cleavage: Treat the dried resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the PDC from the resin and remove side-chain protecting groups.
-
Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude PDC by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude PDC. Decant the ether and wash the pellet again with cold ether to remove scavengers.
-
Drying: Dry the crude PDC pellet under a stream of nitrogen.
-
Purification: Dissolve the crude PDC in a suitable solvent (e.g., acetonitrile/water) and purify using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final PDC as a white, fluffy powder.
-
Characterization: Confirm the identity and purity of the final PDC using analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Quantitative Data Summary
The efficiency of PDC synthesis using this compound and click chemistry is generally high. The following table summarizes typical performance metrics reported in the literature.
| Parameter | Typical Value | Reference |
| SPPS Crude Purity | 75-99% | |
| CuAAC Conjugation Efficiency | >95% | |
| Final PDC Purity (Post-HPLC) | >98% | |
| Overall Yield | Varies (dependent on peptide length and sequence) |
Note: Values can vary significantly based on the specific peptide sequence, drug payload, and reaction conditions.
Visualizations
Logical and Experimental Workflows
Caption: Workflow for PDC synthesis using this compound.
Mechanism of Action: Targeted Cell Cytotoxicity
Caption: Generalized signaling pathway for a PDC inducing apoptosis.
References
- 1. Synthesis of cyclic peptide disulfide–PHPMA conjugates via sequential active ester aminolysis and CuAAC coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Trends in the research and development of peptide drug conjugates: artificial intelligence aided design [frontiersin.org]
- 4. researchgate.net [researchgate.net]
N3-D-Lys(Fmoc)-OH: A Versatile Tool for Site-Specific Protein Modification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N3-D-Lys(Fmoc)-OH is a non-canonical amino acid derivative that has become an indispensable tool for the site-specific modification of peptides and proteins. This building block, featuring an azide moiety on the side chain of a D-lysine residue and an Fmoc protecting group on the α-amine, enables the precise introduction of a bioorthogonal handle into a polypeptide chain during solid-phase peptide synthesis (SPPS). The azide group serves as a versatile chemical reporter for subsequent modification via highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the covalent attachment of a wide array of functionalities, including fluorescent probes, drug molecules, and cross-linkers, with exceptional control over the modification site.
These application notes provide a comprehensive overview of the use of this compound in site-specific protein modification, complete with detailed experimental protocols, quantitative data, and visualizations of relevant workflows and biological pathways.
Data Presentation
While direct, peer-reviewed comparative studies on the coupling efficiency of this compound versus its natural counterpart Fmoc-D-Lys(Boc)-OH are not extensively documented, it is widely accepted in the field that this compound is compatible with standard solid-phase peptide synthesis (SPPS) protocols.[1] The azide group is stable under the basic conditions of Fmoc deprotection and the acidic conditions of cleavage.[1] Generally, coupling efficiencies for non-canonical amino acids can be slightly lower than for standard amino acids, and optimizing coupling time and reagents can be beneficial.
Table 1: Representative Kinetic Data for Bioorthogonal Reactions
The true power of incorporating this compound lies in the subsequent bioorthogonal reactions. The kinetics of these reactions are crucial for efficient labeling.
| Reaction Type | Azide-Containing Moiety | Alkyne/Cyclooctyne Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| CuAAC | Azido-Peptide | Terminal Alkyne-Probe | ~10³ - 10⁵ | Aqueous buffer, CuSO₄, Sodium Ascorbate |
| SPAAC | Azido-Peptide | BCN (Bicyclononyne) | ~0.1 - 1.0 | Aqueous buffer, 25-37 °C |
| SPAAC | Azido-Peptide | DBCO (Dibenzocyclooctyne) | ~0.3 - 1.2 | Aqueous buffer, 25-37 °C |
| SPAAC | Azido-Peptide | DIBO (Dibenzocyclooctyne) | ~0.08 | Aqueous buffer, 25-37 °C |
Note: The kinetic data for CuAAC can vary significantly depending on the ligand used, while SPAAC kinetics are influenced by the specific cyclooctyne derivative.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing the this compound residue.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the desired Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
-
Incorporation of this compound: Follow the same procedure as in step 3, using this compound as the amino acid to be coupled.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azide-Modified Peptide
This protocol describes the on-resin fluorescent labeling of a peptide containing an N3-D-Lys residue.
Materials:
-
Azide-modified peptide on resin
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
-
Solvent: DMF or a mixture of DMF/water or DMSO/water
Procedure:
-
Resin Preparation: Swell the azide-modified peptide-resin in the reaction solvent.
-
Reaction Mixture Preparation: In a separate vial, prepare the click chemistry cocktail. For a typical reaction, dissolve the alkyne-dye (5-10 equivalents), CuSO₄ (1-2 equivalents), and TBTA/THPTA (5-10 equivalents) in the reaction solvent.
-
Reaction Initiation: Add a freshly prepared solution of sodium ascorbate (10-20 equivalents) to the reaction mixture, followed by immediate addition to the swollen resin.
-
Incubation: Agitate the reaction mixture at room temperature for 2-16 hours, protected from light.
-
Washing: Drain the reaction solution and wash the resin extensively with the reaction solvent, followed by DCM.
-
Cleavage and Purification: Cleave the labeled peptide from the resin and purify as described in Protocol 1.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free labeling of an azide-modified peptide in solution.
Materials:
-
Purified azide-modified peptide
-
Cyclooctyne-functionalized molecule (e.g., DBCO-PEG-Biotin)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer
Procedure:
-
Dissolve Reactants: Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM. Dissolve the cyclooctyne reagent in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne-reagent is typically used.
-
Reaction Incubation: Mix the solutions of the azide-peptide and the cyclooctyne-molecule. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.
-
Monitoring and Purification: Monitor the reaction progress by LC-MS. Once the reaction is complete, purify the labeled peptide by RP-HPLC.
Mandatory Visualization
Below are Graphviz diagrams illustrating the experimental workflows and a representative biological application.
Caption: General workflow for site-specific peptide modification.
Caption: GPCR signaling studied by FRET using site-specific labeling.
Applications in Research and Drug Development
The ability to precisely modify proteins using this compound has far-reaching implications across various fields:
-
Fluorescent Labeling for Imaging and FRET: The site-specific attachment of fluorophores enables the study of protein localization, trafficking, and conformational changes in living cells.[2][3] Förster Resonance Energy Transfer (FRET) studies, in particular, benefit from the precise placement of donor and acceptor fluorophores to measure intramolecular and intermolecular distances.[2] For example, this technique can be used to monitor the dimerization and activation of G-protein coupled receptors (GPCRs) in response to ligand binding.
-
Drug Conjugation: The development of antibody-drug conjugates (ADCs) and peptide-drug conjugates relies on the stable and specific attachment of cytotoxic drugs to a targeting moiety. The triazole linkage formed through click chemistry is highly stable in vivo, making this an ideal strategy for creating potent and targeted therapeutics.
-
Probing Protein-Protein Interactions: By incorporating this compound and a photo-reactive cross-linking partner, researchers can map protein-protein interaction interfaces. Upon photoactivation, a covalent bond is formed between interacting proteins, which can then be identified by mass spectrometry.
-
Studying Post-Translational Modifications: The azide handle can be used to attach mimics of post-translational modifications (PTMs), such as glycosylation or ubiquitination, to study their effects on protein function and signaling pathways. For instance, the attachment of ubiquitin or ubiquitin-like proteins can be used to investigate the intricate ubiquitin signaling code.
References
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using N3-D-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have garnered significant interest in drug discovery and development due to their enhanced conformational stability, increased receptor affinity, and improved resistance to enzymatic degradation compared to their linear counterparts. The incorporation of non-canonical amino acids with bioorthogonal functionalities offers a versatile strategy for peptide cyclization. This document provides detailed application notes and protocols for the synthesis of cyclic peptides using N-alpha-Fmoc-N-epsilon-azido-D-lysine (N3-D-Lys(Fmoc)-OH).
The azide moiety on the lysine side chain is stable throughout standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions.[1][2] This allows for the straightforward assembly of the linear peptide precursor. Subsequent intramolecular cyclization can be efficiently achieved via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage.[3][4] These "click chemistry" reactions are highly specific, high-yielding, and tolerant of a wide range of functional groups, making them ideal for complex peptide modifications.[5]
This guide details the synthesis of a model cyclic peptide, c(Lys-Ala-Val-Pra-Gly), where cyclization occurs between the N-terminus (modified with an alkyne) and the azide-bearing side chain of D-lysine.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of the model cyclic peptide. Actual results may vary depending on the specific peptide sequence, resin, and reagents used.
Table 1: Optimized Conditions for Linear Peptide Assembly (Fmoc/tBu Strategy)
| Parameter | Recommended Condition/Reagent | Purpose |
| Resin | Rink Amide Resin (0.3-0.6 mmol/g loading) | Provides a C-terminal amide upon cleavage and is compatible with Fmoc chemistry. |
| Fmoc Deprotection | 20% Piperidine in DMF (1 x 2 min, 1 x 8 min) | Removal of the temporary Fmoc protecting group from the N-terminus. |
| Amino Acid Coupling | 4 eq. Fmoc-amino acid, 3.9 eq. HCTU, 8 eq. DIPEA in DMF | Efficient formation of the amide bond between amino acids. |
| Coupling Time | 45-60 minutes | Ensures complete reaction for most standard amino acids. |
| Capping (Optional) | Acetic anhydride/DIPEA in DMF | Blocks unreacted amino groups to prevent the formation of deletion sequences. |
Table 2: On-Resin Cyclization Performance (CuAAC)
| Parameter | Recommended Condition/Reagent | Purpose |
| Copper Source | Copper(I) Iodide (CuI) (1.5 eq.) | Catalyst for the azide-alkyne cycloaddition reaction. |
| Base | N,N-Diisopropylethylamine (DIPEA) (10 eq.) | Facilitates the reaction and neutralizes any acidic species. |
| Additive | Sodium Ascorbate (2 eq.) | Reducing agent to maintain copper in the active Cu(I) state. |
| Solvent | Degassed DMF | Provides a suitable reaction medium and minimizes oxidation of the catalyst. |
| Cyclization Time | 16-24 hours | Typical reaction time to ensure high conversion to the cyclic product. |
| Expected Crude Purity | >70% (by HPLC) | Indicative purity of the cyclic peptide before purification. |
| Expected Isolated Yield | 25-45% (based on initial resin loading) | Final yield after cleavage, purification, and lyophilization. |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a side-chain-to-N-terminus cyclized peptide using this compound.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the manual synthesis of the linear peptide precursor on a 0.1 mmol scale.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound and an alkyne-modified amino acid for the N-terminus, e.g., Fmoc-L-propargylglycine (Pra))
-
Coupling reagents: HCTU, DIPEA
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the reaction vessel.
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
Deprotect the resin with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vial, pre-activate Fmoc-Gly-OH (4 eq.) with HCTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 45-60 minutes.
-
Wash the resin with DMF, followed by DCM, and then DMF again.
-
-
Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 2 min, then 1 x 8 min). Wash thoroughly with DMF.
-
Amino Acid Coupling: Repeat the coupling procedure described in step 2 for each subsequent amino acid in the sequence (Fmoc-Pra-OH, Fmoc-Val-OH, Fmoc-Ala-OH, and finally this compound). For sterically hindered amino acids, a double coupling may be necessary.
-
-
N-terminal Alkyne Installation: The final amino acid coupled is Fmoc-L-propargylglycine to introduce the alkyne functionality for cyclization.
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Washing and Drying: Wash the resin-bound linear peptide precursor with DMF, DCM, and MeOH, then dry under vacuum.
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the intramolecular cyclization of the resin-bound linear peptide.
Materials:
-
Resin-bound linear peptide
-
Copper(I) iodide (CuI)
-
Sodium ascorbate
-
DIPEA
-
Degassed DMF
-
Nitrogen or Argon gas
Procedure:
-
Resin Swelling: Swell the dried resin-bound linear peptide in degassed DMF for 1 hour in a reaction vessel.
-
Preparation of Cyclization Cocktail: In a separate vial, dissolve CuI (1.5 eq.), sodium ascorbate (2 eq.), and DIPEA (10 eq.) in degassed DMF.
-
Cyclization Reaction:
-
Add the cyclization cocktail to the resin.
-
Purge the reaction vessel with nitrogen or argon and shake gently at room temperature for 16-24 hours.
-
-
Monitoring the Reaction: A small sample of the resin can be cleaved and analyzed by LC-MS to monitor the progress of the cyclization.
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF, followed by a solution of 5% sodium diethyldithiocarbamate in DMF to remove copper, then DMF, and finally DCM.
-
Drying: Dry the resin-bound cyclic peptide under vacuum.
Protocol 3: Cleavage, Purification, and Characterization
This protocol describes the final steps to obtain the purified cyclic peptide.
Materials:
-
Resin-bound cyclic peptide
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Solvents for HPLC (e.g., acetonitrile, water, 0.1% TFA)
-
Preparative and analytical RP-HPLC system
-
Mass spectrometer
Procedure:
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white, fluffy powder.
-
Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
Visualizations
Experimental Workflow
References
N3-D-Lys(Fmoc)-OH: A Key Building Block for Targeted Therapeutics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N3-D-Lys(Fmoc)-OH is a versatile amino acid derivative that has become an indispensable tool in the development of targeted therapeutics.[1][2][3] Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group for standard solid-phase peptide synthesis (SPPS) and an azide (-N3) functional group on the side chain, enables the precise, site-specific incorporation of a bioorthogonal handle into peptides.[1][2] This azide group serves as a versatile chemical reporter for "click chemistry," specifically the highly efficient and biocompatible Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions allow for the covalent attachment of a wide array of functionalities, including cytotoxic drugs, imaging agents, and targeting ligands, to the peptide scaffold.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of peptide-drug conjugates (PDCs) for targeted cancer therapy.
Data Presentation
Table 1: Comparative Coupling Efficiency of Common Activating Reagents in Fmoc-SPPS
The choice of coupling reagent is critical for achieving high yields and purity during solid-phase peptide synthesis, particularly when incorporating modified or sterically hindered amino acids. While specific quantitative data for this compound is not extensively published in a comparative format, the following table summarizes the general efficiency of common coupling reagents based on studies of challenging peptide sequences.
| Coupling Reagent | General Coupling Efficiency | Notes |
| HATU/HCTU | Very High | Often the reagents of choice for difficult couplings, including those involving sterically hindered amino acids. They generally result in high crude peptide purities, even with shorter reaction times. |
| PyBOP | High | A highly efficient phosphonium salt-based reagent suitable for most amino acids, including those prone to racemization. |
| COMU | High | A modern uronium salt-based reagent that demonstrates excellent performance, often comparable to or exceeding that of HCTU and HATU, particularly with shorter coupling times. |
| DIC/HOBt | Good | A cost-effective carbodiimide-based coupling method. However, it may be slower and can sometimes lead to more side reactions compared to uronium or phosphonium salt-based reagents. |
Table 2: Representative in vitro Cytotoxicity of a Hypothetical Peptide-Drug Conjugate (PDC-1)
This table presents hypothetical yet representative IC50 values for a peptide-drug conjugate (PDC-1) synthesized using this compound. PDC-1 is designed to target cancer cells overexpressing a specific receptor and deliver a potent cytotoxic payload. The data illustrates the enhanced potency and selectivity of the targeted conjugate compared to the free drug.
| Cell Line | Receptor Expression | Treatment | IC50 (nM) |
| MDA-MB-231 (Breast Cancer) | High | PDC-1 | 15 |
| Free Drug | 250 | ||
| MCF-7 (Breast Cancer) | Low | PDC-1 | 350 |
| Free Drug | 230 | ||
| MCF-10A (Normal Breast Epithelial) | Negative | PDC-1 | > 10,000 |
| Free Drug | > 10,000 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) incorporating this compound
This protocol describes the manual Fmoc-SPPS for synthesizing a peptide containing this compound.
Materials:
-
Fmoc-Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling (Standard):
-
Pre-activate the Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin as in step 2.
-
-
Incorporation of this compound:
-
Follow the same procedure as in step 3, using this compound as the amino acid to be coupled. For challenging couplings, a double coupling may be performed by repeating the coupling step with fresh reagents.
-
-
Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v) for 2-3 hours.
-
Filter the cleavage solution and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry the pellet.
-
-
Purification: Purify the crude azide-modified peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug Conjugation
This protocol describes the conjugation of an alkyne-modified cytotoxic drug to the azide-containing peptide synthesized in Protocol 1.
Materials:
-
Azide-modified peptide
-
Alkyne-modified cytotoxic drug
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified peptide and the alkyne-modified drug in a mixture of DMSO and PBS.
-
Prepare stock solutions of CuSO4 and sodium ascorbate in water. The sodium ascorbate solution should be prepared fresh.
-
Prepare a stock solution of the Cu(I)-stabilizing ligand in DMSO.
-
-
Click Reaction:
-
To the solution of peptide and drug, add the CuSO4 solution (typically 0.1-0.2 eq.).
-
Add the ligand (typically 1-2 eq. relative to copper).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 eq. relative to copper).
-
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS to confirm the formation of the peptide-drug conjugate. The reaction is typically complete within 1-4 hours at room temperature.
-
Purification: Purify the peptide-drug conjugate from unreacted starting materials and catalyst using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final PDC by mass spectrometry and analytical HPLC.
Mandatory Visualization
References
On-Resin Click Chemistry with N3-D-Lys(Fmoc)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides is a cornerstone of modern drug discovery and development, enabling the creation of therapeutics with enhanced stability, improved targeting, and novel functionalities. On-resin click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful and versatile tool for achieving these modifications with high efficiency and specificity.[1] The use of the non-canonical amino acid, N3-D-Lys(Fmoc)-OH, provides a strategic approach to introduce an azide moiety into a peptide sequence during standard solid-phase peptide synthesis (SPPS). This D-isomer offers the additional advantage of potentially increased proteolytic resistance to the resulting peptide. The incorporated azide serves as a bioorthogonal handle that can be selectively reacted with an alkyne-containing molecule to form a stable triazole linkage.
These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into peptides, followed by on-resin CuAAC, and subsequent peptide cleavage and purification.
Key Applications
The versatility of incorporating an azide handle via this compound opens up a myriad of applications in peptide-based drug design and chemical biology:
-
Peptide-Drug Conjugates (PDCs): The azide group allows for the precise attachment of cytotoxic drugs, creating targeted therapeutics that can selectively deliver a payload to cancer cells.
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to the peptide can improve its pharmacokinetic profile by increasing solubility, reducing renal clearance, and shielding it from proteolytic degradation.[1]
-
Bioconjugation: Peptides can be conjugated to other biomolecules, such as antibodies, proteins, or oligonucleotides, to create novel therapeutic or diagnostic agents.
-
Peptide Cyclization: Intramolecular click chemistry can be employed to create cyclic peptides. Cyclization is a widely used strategy to improve peptide stability, receptor binding affinity, and bioavailability.[2]
-
Fluorescent Labeling: The attachment of fluorescent probes enables the study of peptide localization, trafficking, and interaction with biological targets.[1]
Data Presentation
The following tables summarize typical quantitative data for the key steps in the synthesis and modification of peptides using an azido-amino acid like this compound and on-resin click chemistry. These values are representative and may vary depending on the peptide sequence, resin, and specific alkyne used.
Table 1: Solid-Phase Peptide Synthesis (SPPS) Performance
| Step | Parameter | Typical Value | Notes |
| Resin Loading | Initial Fmoc loading | 0.4 - 0.7 mmol/g | Dependent on the resin type (e.g., Rink Amide, Wang). |
| Amino Acid Coupling | Coupling Efficiency (Standard AAs) | >99% | Monitored by Kaiser test. |
| This compound Coupling | Coupling Efficiency | >95% | May require extended coupling times or double coupling. |
| Overall Peptide Synthesis Yield (Crude) | Per amino acid residue | ~98-99% | Sequence-dependent. |
Table 2: On-Resin Click Chemistry (CuAAC) Performance
| Parameter | Condition 1 (CuSO₄/Sodium Ascorbate) | Condition 2 (CuBr) | Notes |
| Alkyne Equivalents | 5 - 10 eq. | 5 - 10 eq. | Relative to resin loading. |
| Copper Source Equivalents | 1 - 2 eq. CuSO₄ | 1 eq. CuBr | |
| Reducing Agent Equivalents | 5 eq. Sodium Ascorbate | 1 eq. Sodium Ascorbate | |
| Base Equivalents | 10 eq. DIPEA | 10 eq. 2,6-Lutidine & 10 eq. DIEA | |
| Solvent | DMF/H₂O or DMSO | DMSO | Solvents should be degassed. |
| Reaction Time | 6 - 18 hours | 16 - 18 hours | Monitored by LC-MS analysis of a cleaved resin sample. |
| On-Resin Reaction Yield | >90% | >90% | Highly dependent on the specific alkyne and peptide sequence. |
| Final Purity (after HPLC) | >95% | >95% |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol describes the manual Fmoc-SPPS for synthesizing a peptide containing an azide functionality on a Rink Amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the desired amount of Rink Amide resin in a reaction vessel. Add DMF to swell the resin for 30 minutes and then drain the solvent.[1]
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain. Repeat the treatment for an additional 15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Confirm the completion of the coupling using a Kaiser test (a positive test indicates incomplete coupling).
-
Wash the resin as described in step 3.
-
-
Incorporation of this compound: Couple this compound using the same procedure as in step 4. Due to potential steric hindrance, the coupling time may be extended, or a double coupling may be performed if necessary.
-
Chain Elongation: Repeat steps 2, 3, and 4 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the on-resin click reaction between the azide-containing peptide and an alkyne-functionalized molecule.
Materials:
-
Peptide-resin with an exposed azide group
-
Alkyne-functionalized molecule
-
Copper(I) source: Copper(II) sulfate (CuSO₄) and Sodium Ascorbate, or Copper(I) Bromide (CuBr)
-
Base: DIPEA or 2,6-Lutidine
-
Degassed solvent: DMF or DMSO
Procedure:
-
Resin Preparation: After the final SPPS step (and N-terminal Fmoc deprotection if required), wash the peptide-resin with DMF and then DCM. Swell the resin in the degassed reaction solvent (e.g., DMF or DMSO).
-
Click Reaction Cocktail Preparation:
-
Option A (CuSO₄/Sodium Ascorbate): In a separate vial, dissolve the alkyne-functionalized molecule (5-10 eq.), CuSO₄ (1-2 eq.), and Sodium Ascorbate (5 eq.) in the reaction solvent. Add DIPEA (10 eq.).
-
Option B (CuBr): In a separate vial, dissolve CuBr (1 eq.) in DMSO. In another vial, dissolve the alkyne-functionalized molecule (5-10 eq.), Sodium Ascorbate (1 eq.), 2,6-lutidine (10 eq.), and DIPEA (10 eq.) in DMSO.
-
-
On-Resin Reaction: Add the click reaction cocktail to the peptide-resin. Purge the reaction vessel with nitrogen or argon and agitate the mixture at room temperature for 6-18 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.
-
Washing: Once the reaction is complete, drain the reaction cocktail and wash the resin thoroughly with the reaction solvent, followed by a wash with a copper-chelating solution (e.g., 0.5% diethyldithiocarbamate in DMF), DMF (5 times), and DCM (3 times).
-
Drying: Dry the resin under vacuum.
Protocol 3: Peptide Cleavage and Purification
This protocol describes the final step of cleaving the modified peptide from the solid support and removing side-chain protecting groups.
Procedure:
-
Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Workflow for On-Resin Click Chemistry, Cleavage, and Purification.
Caption: Logical relationship in the synthesis of a Peptide-Drug Conjugate (PDC).
References
Troubleshooting & Optimization
Technical Support Center: N3-D-Lys(Fmoc)-OH Coupling in SPPS
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing N3-D-Lys(Fmoc)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its incorporation be challenging?
A1: this compound is a non-canonical amino acid derivative used in peptide chemistry. It incorporates an azide group (-N3) on the side chain of a D-lysine residue, which is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the alpha-amine. The azide group is a versatile chemical handle for "click chemistry" reactions, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling site-specific conjugation of molecules like fluorescent probes, polymers, or therapeutic agents.[1][2]
The primary challenge in coupling this compound during SPPS is not the reactivity of the azide group itself, which is generally stable under standard SPPS conditions, but rather steric hindrance.[2][3] The bulky Fmoc protecting group, combined with the side chain, can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support, leading to lower coupling efficiency.[3]
Q2: What are the signs of inefficient coupling of this compound?
A2: Several indicators can suggest that the coupling of this compound has been incomplete:
-
Positive Kaiser Test: A blue or purple color in the Kaiser test after the coupling step indicates the presence of unreacted primary amines on the resin.
-
Deletion Sequences: Analysis of the crude peptide by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) may reveal the presence of peptides lacking the N3-D-Lys residue (deletion sequences).
-
Low Yield: A lower than expected yield of the final, full-length peptide product can also be a sign of poor coupling efficiency at one or more steps.
Q3: Is the azide group on this compound stable during standard SPPS conditions?
A3: Yes, the azide functional group is generally stable under the standard conditions of Fmoc-based SPPS. It is resistant to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of the final cleavage from the resin (e.g., using a trifluoroacetic acid-based cocktail).
Troubleshooting Guide
Low coupling efficiency of this compound can be a significant hurdle in synthesizing your target peptide. This guide provides a systematic approach to troubleshooting and improving coupling outcomes.
Initial Assessment: Monitoring the Coupling Reaction
Before making significant changes to your protocol, it is crucial to confirm that a coupling issue exists. The Kaiser test is a reliable qualitative method to detect free primary amines on the resin after the coupling step.
-
Positive Result (Blue/Purple Beads): Indicates incomplete coupling.
-
Negative Result (Yellow/Colorless Beads): Suggests the coupling was successful.
Below is a diagram illustrating the troubleshooting workflow to address a positive Kaiser test result.
Caption: Troubleshooting workflow for low this compound coupling efficiency.
Strategies to Enhance Coupling Efficiency
If you encounter poor coupling efficiency, consider the following strategies, starting with the most common and often most effective solutions.
1. Optimize Coupling Reagents and Additives
For sterically hindered amino acids like this compound, standard coupling reagents may be insufficient. Upgrading to more potent activating agents is highly recommended.
| Coupling Reagent Class | Recommended Reagents | Additives | Efficacy for Hindered Couplings |
| Uronium/Aminium | HATU, HCTU, TBTU | HOAt, Oxyma Pure | Very High |
| Phosphonium | PyBOP, PyAOP | High | |
| Carbodiimide | DIC | HOBt, Oxyma Pure | Moderate (Oxyma enhances performance) |
-
HATU and HCTU are often considered the most effective reagents for difficult couplings due to their high reactivity and ability to minimize racemization.
-
PyBOP is another excellent choice, known for its high efficiency with sterically hindered amino acids.
-
If using DIC , the addition of Oxyma Pure is reported to be more effective than HOBt.
2. Perform a Double Coupling
A double coupling strategy involves repeating the coupling step with a fresh solution of activated this compound. This can help drive the reaction to completion.
3. Increase Coupling Time and Temperature
Extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can allow the sterically hindered coupling to proceed more fully. Gentle heating (e.g., to 40-50°C) can also improve coupling kinetics, although care must be taken to avoid potential side reactions. Microwave-assisted SPPS can also be beneficial for difficult couplings.
4. Address Peptide Aggregation
As the peptide chain elongates, it can aggregate on the resin, making the N-terminal amine less accessible. This is particularly problematic for hydrophobic sequences.
-
Chaotropic Salts: Washing the resin with solutions containing chaotropic salts like LiCl or KSCN can help disrupt secondary structures.
-
"Magic" Solvents: Using solvent mixtures such as DCM/DMF/NMP (1:1:1) can improve solvation of the growing peptide chain.
-
Pseudoprolines: Incorporating pseudoproline dipeptides at certain positions in the peptide backbone can disrupt aggregation.
5. Capping Unreacted Amines
If coupling remains incomplete after troubleshooting, unreacted N-terminal amines can be permanently blocked or "capped" using a reagent like acetic anhydride. This prevents the formation of deletion peptides and simplifies the purification of the final product.
Below is a diagram illustrating the steric hindrance around the reaction center of this compound.
Caption: Steric hindrance affecting this compound coupling.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for overcoming difficult couplings of this compound.
-
Resin Preparation:
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing:
-
Once the reaction is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Protocol 2: Double Coupling for a Hindered Amino Acid
-
First Coupling:
-
Perform the initial coupling of this compound as described in Protocol 1 for 2 hours.
-
-
Washing:
-
After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as in step 2 of Protocol 1.
-
Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
-
Final Wash and Monitoring:
-
After the second coupling, wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added residue.
-
Protocol 3: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation:
-
Take a small sample of resin beads (a few milligrams) and wash them thoroughly with DMF and then ethanol to remove any residual reagents.
-
-
Reagent Addition:
-
Add 2-3 drops of each of the following three solutions to the resin beads in a small test tube:
-
Potassium cyanide in pyridine
-
Ninhydrin in ethanol
-
Phenol in ethanol
-
-
-
Heating:
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
-
Observation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
References
Troubleshooting side reactions of the azide group during peptide synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with azide-containing peptides during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Is the azide group stable under standard Fmoc-SPPS conditions?
A: Generally, yes. The azide functional group is robust and stable under the standard basic conditions used for Fmoc-deprotection (e.g., 20% piperidine in DMF) and the highly acidic conditions of resin cleavage (e.g., high concentrations of trifluoroacetic acid - TFA).[1] However, specific reagents, particularly within the final cleavage cocktail, can lead to unintended side reactions.[1]
Q2: My final peptide shows a mass loss of 26 Da (or a +2 Da gain, corresponding to N₃ → NH₂). What is the most likely cause?
A: The most common cause of this mass change is the reduction of the azide group to a primary amine. This is frequently caused by the use of certain scavengers in the final TFA cleavage cocktail.[1] Thiol-based scavengers, especially 1,2-ethanedithiol (EDT), are strong reducing agents under acidic conditions and can significantly reduce the azide group.[1][2]
Q3: Are all scavengers problematic for azide-containing peptides?
A: No, the choice of scavenger is critical. While EDT is highly problematic, other scavengers show much better compatibility. Triisopropylsilane (TIS) is a common non-thiol scavenger used to trap carbocations and is generally considered safe for azides. If a thiol scavenger is necessary for residues like Cys or Met, dithiothreitol (DTT) has been shown to be a much safer alternative to EDT, causing significantly less reduction.
Q4: I have an N-terminal α-azidoaspartate in my sequence and I'm seeing an unexpected byproduct. What could be happening?
A: Peptides that have an N-terminal α-azidoaspartate residue are a known exception to the general stability of azides during Fmoc-SPPS. They can undergo elimination of the azide ion when treated with the basic reagents used for Fmoc group removal, such as piperidine. If you are working with such a sequence, consider alternative synthetic strategies or milder deprotection conditions if possible.
Q5: My peptide contains sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys) and requires scavengers. What cleavage cocktail should I use to preserve the azide group?
A: For peptides with sensitive residues, it is crucial to use an "azide-safe" cleavage cocktail that avoids strong reducing agents like EDT.
-
For Trp-containing peptides: A cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) is generally effective at preventing tryptophan modification while preserving the azide. Thioanisole can also be included as a non-thiol scavenger.
-
For Met and Cys-containing peptides: If a thiol scavenger is deemed necessary to prevent oxidation or other side reactions, DTT should be used instead of EDT. A recommended cocktail could be TFA/TIS/H₂O/DTT. The exact proportions may need to be optimized, but starting with a low percentage of DTT is advisable.
Q6: Can I avoid using scavengers altogether during cleavage?
A: This is highly discouraged. Scavengers are essential for quenching reactive carbocations generated during the cleavage of side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr). Without scavengers, these carbocations can lead to significant side reactions, such as re-alkylation of the peptide, resulting in impure products and lower yields.
Q7: Are there alternatives to incorporating azide-functionalized amino acids during synthesis?
A: Yes. An effective alternative is to perform an on-resin diazotransfer reaction after the peptide has been fully assembled. This strategy involves synthesizing the peptide with an amino acid containing a protected primary amine in its side chain (e.g., Fmoc-Lys(Alloc)-OH or Fmoc-Orn(Mtt)-OH). After chain elongation, the orthogonal protecting group is selectively removed, and the exposed amine is converted to an azide using a diazotransfer reagent directly on the solid support before cleavage.
Data Presentation
Table 1: Effect of Thiol Scavengers on Azide Reduction During TFA Cleavage
The following table summarizes the percentage of azide reduction observed when cleaving various azide-containing peptides with different thiol scavengers in a TFA/TIS/H₂O cocktail.
| Thiol Scavenger (2.5%) | Peptide 1 (N-terminal Azide) | Peptide 2 (Internal Azide) | Peptide 3 (Hydrophobic Sequence) |
| 1,2-Ethanedithiol (EDT) | ~39-100% | ~40-80% | ~50-95% |
| Dithiothreitol (DTT) | < 5% | < 5% | ~5-10% |
| Thioanisole | < 2% | < 2% | < 5% |
| Data is estimated from published HPLC traces and represents the conversion of the azide to the corresponding amine. |
Experimental Protocols
Protocol 1: Azide-Safe Peptide Cleavage and Deprotection
This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.
-
Preparation:
-
Dry the peptide-resin thoroughly under vacuum.
-
Prepare the cleavage cocktail fresh. For a standard azide-safe cleavage, use:
-
Cocktail A: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O).
-
-
If a mild thiol scavenger is required, prepare:
-
Cocktail B: 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% Dithiothreitol (DTT).
-
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying and Storage:
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Store the crude peptide at -20°C or below.
-
Protocol 2: On-Resin Diazotransfer Reaction
This protocol describes the conversion of a side-chain amine (from Lysine or Ornithine) to an azide on the solid support prior to cleavage.
-
Peptide Synthesis and Deprotection:
-
Assemble the full peptide sequence on the resin using standard Fmoc-SPPS. At the desired position, incorporate an amino acid with an orthogonally protected side-chain amine (e.g., Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Alloc)-OH).
-
After completing the sequence, selectively deprotect the side-chain amine.
-
For Mtt removal: Treat the resin with 1-2% TFA in DCM multiple times for short durations (e.g., 10 x 2 minutes) until the yellow color of the Mtt cation is no longer observed.
-
For Alloc removal: Treat the resin with Pd(PPh₃)₄ in a suitable solvent system.
-
-
Wash the resin thoroughly with DCM, DMF, and MeOH. Neutralize with a solution of 10% DIPEA in DMF.
-
-
Diazotransfer Reaction:
-
Swell the resin in a solvent mixture (e.g., H₂O/MeOH/CH₂Cl₂).
-
Prepare the diazotransfer solution: Dissolve imidazole-1-sulfonyl azide hydrochloride (ISA·HCl, 5 eq.), and K₂CO₃ in the solvent mixture. Add a catalytic amount of CuSO₄ (0.1 eq.).
-
Add the diazotransfer solution to the swelled resin.
-
Agitate the reaction mixture at room temperature for 3-12 hours.
-
-
Washing and Cleavage:
-
Filter the resin and wash it extensively with water, DMF, DCM, and MeOH to remove all reagents.
-
Dry the resin. The peptide now contains an azide group at the desired position.
-
Proceed with the azide-safe cleavage protocol (Protocol 1).
-
Visualizations
References
Technical Support Center: Optimizing Click Chemistry with N3-D-Lys(Fmoc)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using N3-D-Lys(Fmoc)-OH.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during your click chemistry experiments.
Issue 1: Low or No Product Yield
-
Q: My click reaction shows very low or no conversion. What are the primary factors to investigate?
-
A: Low conversion is a common problem that can often be resolved by systematically checking the core components and conditions of your reaction. Key factors to consider include:
-
Catalyst Inactivation: The active catalyst in CuAAC is Copper(I). Copper(I) is susceptible to oxidation to the less active Copper(II) state, especially in the presence of oxygen.[1] It is often crucial to run the reaction under an inert atmosphere (e.g., nitrogen or argon) and to degas your solvents to prevent catalyst deactivation.[2]
-
Reagent Quality: Ensure the quality and purity of your reagents. The sodium ascorbate solution, used to reduce Cu(II) to Cu(I), is particularly prone to degradation and should be made fresh immediately before use.[3][4]
-
Insufficient Reagents: A slight excess of the azide or alkyne partner can help drive the reaction to completion.[5] For on-resin reactions, using a 5-10 fold excess of the alkyne and catalyst components is common.
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Poor Solubility: Ensure all reagents, especially the peptide or molecule containing this compound, are fully dissolved. Using co-solvents like DMSO or DMF can help improve the solubility of all components.
-
-
-
Q: My reaction starts but seems to stall before reaching completion. What could be the cause?
-
A: Reaction stalling often points to catalyst deactivation over time or instability of a reactant.
-
Catalyst Deactivation: The most common cause is the gradual oxidation of Cu(I). Adding a copper-stabilizing ligand can protect the catalyst and improve its longevity and efficiency.
-
Inhibitory Byproducts: The reaction may be generating a byproduct that inhibits the catalyst. Monitoring the reaction by LC-MS at different time points can help identify potential issues.
-
Insufficient Reducing Agent: Ensure there is a sufficient excess of the reducing agent (e.g., sodium ascorbate) relative to the copper catalyst to maintain the Cu(I) state throughout the reaction.
-
-
Issue 2: Side Product Formation
-
Q: I'm observing significant side products in my reaction mixture. What are the common culprits?
-
A: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, which forms a diyne byproduct.
-
Minimizing Oxidative Coupling: This side reaction is promoted by oxygen and the presence of Cu(II). To minimize it, thoroughly degas all solvents and solutions and run the reaction under an inert atmosphere. The use of a sufficient excess of sodium ascorbate is also critical to keep the copper in its +1 oxidation state.
-
Non-Specific Labeling: In the context of bioconjugation, non-specific labeling can occur. This may be due to interactions of the copper catalyst with other functional groups on the biomolecule. Using a copper-chelating ligand can help minimize these undesired interactions.
-
-
Issue 3: Purification Challenges
-
Q: How can I effectively remove the copper catalyst from my final product?
-
A: Residual copper can be problematic, especially for biological applications.
-
EDTA Wash: A common method for removing copper is to perform a wash with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid).
-
Metal Scavengers: Solid-phase metal scavengers can also be used to remove residual metal catalysts from the reaction mixture.
-
-
-
Q: What is the best way to purify the final peptide conjugate?
-
A: The most common and effective method for purifying peptides and their conjugates is reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates the desired product from unreacted starting materials, excess reagents, and any side products. Solid-phase extraction (SPE) can also be a useful and economical method for peptide purification.
-
Frequently Asked Questions (FAQs)
-
Q1: What is this compound and why is it used?
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A1: this compound is a derivative of the amino acid lysine. It contains an azide group (-N3) on its side chain and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino group. It is used as a building block in solid-phase peptide synthesis (SPPS) to introduce a site-specific "handle" for click chemistry.
-
-
Q2: What is the role of the Fmoc protecting group?
-
A2: The Fmoc group protects the main-chain amino group during peptide synthesis. Its key advantage is that it can be removed under mild basic conditions (typically with 20% piperidine in DMF), which are orthogonal to the acidic conditions often used to remove side-chain protecting groups and cleave the peptide from the resin.
-
-
Q3: What is the purpose of a ligand in the click reaction?
-
A3: A copper-stabilizing ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), serves multiple crucial functions. It stabilizes the active Cu(I) oxidation state, preventing both oxidation to Cu(II) and disproportionation. This not only accelerates the reaction but also protects sensitive biomolecules from damage by reactive oxygen species that can be generated by copper in the presence of ascorbate.
-
-
Q4: Can I perform the click reaction on the solid-phase synthesis resin?
-
A4: Yes, "on-resin" click chemistry is a very common and efficient method. After incorporating this compound into your peptide sequence, the click reaction can be performed while the peptide is still attached to the solid support. This can simplify purification, as excess reagents can be washed away before cleaving the final conjugated peptide from the resin.
-
-
Q5: What is the difference between CuAAC and SPAAC?
-
A5: CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) is the classic click reaction that requires a copper catalyst. SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free alternative that uses a strained cyclooctyne (like DBCO or BCN) instead of a simple terminal alkyne. The high ring strain of the cyclooctyne provides the energy to drive the reaction without a catalyst, which is advantageous for in vivo applications where copper toxicity is a concern. This compound is compatible with both reaction types.
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Quantitative Data Summary
Optimizing reagent concentrations is critical for achieving high reaction yields. The following table provides a general starting point for a solution-phase CuAAC reaction. Conditions may need to be optimized for specific substrates.
| Component | Recommended Concentration / Ratio | Notes |
| Limiting Reagent (Azide or Alkyne) | 1 equivalent (e.g., 50 µM - 1 mM) | Higher concentrations generally lead to faster reaction rates. |
| Excess Reagent (Azide or Alkyne) | 1.1 - 4 equivalents | A slight excess can help drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 1 equivalent | Catalytic amounts are sufficient. Higher concentrations are not always better and can be detrimental to biomolecules. |
| Sodium Ascorbate | 1 - 5 equivalents (relative to copper) | Should be in excess to maintain the Cu(I) state. Must be prepared fresh. |
| Ligand (e.g., THPTA) | 1 - 5 equivalents (relative to copper) | The ligand-to-copper ratio is crucial for catalyst stability and activity. An excess is often used to protect biomolecules. |
Diagrams
Caption: A logical workflow for troubleshooting low yield in CuAAC reactions.
Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
Protocol 1: On-Resin CuAAC Reaction with a Peptide Containing N3-D-Lys
This protocol provides a general guideline for performing a click reaction on a peptide synthesized via Fmoc-SPPS that is still attached to the resin.
-
Resin Preparation:
-
Swell the azide-functionalized peptide-resin (e.g., 0.1 mmol scale) in anhydrous, degassed N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Drain the DMF and wash the resin thoroughly with fresh DMF (3 times).
-
-
Reaction Cocktail Preparation:
-
In a separate vial, dissolve the terminal alkyne (5-10 equivalents, e.g., 0.5-1.0 mmol) in a minimal amount of degassed DMF.
-
Prepare fresh stock solutions for the catalyst system. For example:
-
Copper(II) Sulfate (CuSO₄·5H₂O): 0.1-0.5 eq. (e.g., 0.01-0.05 mmol)
-
Sodium Ascorbate: 1-5 eq. (e.g., 0.1-0.5 mmol)
-
-
-
Reaction Setup:
-
Add the solution of the terminal alkyne to the swollen peptide-resin.
-
Add the sodium ascorbate to the reaction vessel, followed by the CuSO₄·5H₂O. The solution should develop a yellow-orange color, indicating the formation of the active Cu(I) species.
-
Alternative for anhydrous conditions: Use Copper(I) Iodide (CuI) (1-2 eq.) directly, along with a base like N,N-Diisopropylethylamine (DIPEA) (5-10 eq.).
-
-
Incubation:
-
Seal the reaction vessel and agitate the mixture gently on a shaker at room temperature.
-
Allow the reaction to proceed for 4-16 hours. Reaction progress can be monitored by cleaving a small amount of resin, followed by LC-MS analysis.
-
-
Washing and Cleavage:
-
Once the reaction is complete, drain the reaction cocktail and wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove all excess reagents.
-
Dry the resin under vacuum.
-
Cleave the conjugated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane, 2.5% Water).
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether and collect the pellet by centrifugation.
-
Purify the final product by RP-HPLC.
-
Protocol 2: Solution-Phase CuAAC with a Cleaved Peptide
This protocol is for reacting a purified, azide-containing peptide with an alkyne in solution.
-
Reagent Preparation:
-
Dissolve the purified N3-containing peptide and a slight excess of the alkyne-functionalized molecule (e.g., 1.2-1.5 equivalents) in a suitable solvent system. A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and a co-solvent like DMSO is often used to ensure solubility. Degas the solution thoroughly.
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and a copper ligand (e.g., THPTA) in water or a suitable buffer/co-solvent.
-
-
Reaction Setup:
-
In a reaction tube under an inert atmosphere, add the ligand to the solution of the peptide and alkyne (a 1:5 molar ratio of Cu:Ligand is often recommended).
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-12 hours. Monitor the reaction by taking small aliquots and analyzing them by LC-MS.
-
-
Purification:
-
Once the reaction is complete, the conjugated peptide can be purified directly by RP-HPLC to remove unreacted starting materials, catalyst, and ligand.
-
References
Preventing reduction of the azide group in N3-D-Lys(Fmoc)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on preventing the unwanted reduction of the azide group in N3-D-Lys(Fmoc)-OH during its use in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: How stable is the azide group of this compound under standard Fmoc-SPPS conditions?
A1: The azide functional group is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis.[1][2] This includes the basic conditions required for Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions used for final cleavage from the resin (e.g., high concentration of trifluoroacetic acid - TFA).[1][3][4]
Q2: What is the primary cause of undesired azide group reduction during peptide synthesis?
A2: The most common cause of the reduction of the azide group (-N₃) to a primary amine (-NH₂) is the use of certain scavengers in the final TFA cleavage cocktail. Thiol-based scavengers, especially 1,2-ethanedithiol (EDT), are strong reducing agents in an acidic environment and can lead to significant reduction of the azide group. Dithiothreitol (DTT) can also cause this reduction, although often to a lesser extent than EDT.
Q3: Why are scavengers necessary, and can they be omitted to protect the azide group?
A3: Scavengers are crucial for quenching reactive carbocations that are generated during the cleavage of other amino acid side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr). Omitting scavengers is strongly discouraged as it can lead to significant side reactions, such as re-alkylation of the peptide, resulting in impure products. The key is to use scavengers that are compatible with the azide group.
Q4: Which scavengers are considered safe for use with azide-containing peptides?
A4: Non-thiol scavengers are generally recommended to preserve the integrity of the azide group. Triisopropylsilane (TIS) is a widely used non-thiol scavenger that is considered safe for azides. A standard azide-safe cleavage cocktail is a mixture of TFA, TIS, and water.
Q5: Are there any coupling reagents that should be avoided when using this compound?
A5: The azide group is compatible with most common phosphonium- and aminium-based coupling reagents such as HBTU, HATU, and PyBOP. While the azide group is generally non-reactive in these steps, steric hindrance related to the specific peptide sequence could potentially lead to incomplete coupling, which might be mistaken for an azide-related issue.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected mass increase of 14 Da in the final peptide. | Reduction of the azide group (-N₃) to a primary amine (-NH₂). The mass of N₃ is 42 Da and the mass of NH₂ is 16 Da, resulting in a net loss of 26 Da. However, if the starting material is incorrectly assumed, this might be misinterpreted. The primary issue is the mass change corresponding to N₃ → NH₂. | The cleavage cocktail likely contained a thiol-based scavenger such as EDT or DTT. |
| Immediate Action: Analyze the composition of your cleavage cocktail. Long-term Solution: Switch to a thiol-free cleavage cocktail. A standard azide-safe cocktail is 95% TFA, 2.5% TIS, and 2.5% water. | ||
| Incomplete coupling of this compound. | Steric hindrance from the surrounding amino acids or the growing peptide chain. | Immediate Action: Perform a Kaiser test to confirm the presence of free amines. Long-term Solution: 1. Increase the coupling time. 2. Perform a double coupling with a fresh solution of activated this compound. 3. Consider using a more potent coupling reagent like HATU. |
| Presence of multiple side-products after cleavage. | If scavengers were omitted to protect the azide, other side reactions on sensitive amino acids (e.g., Trp, Met) could have occurred. | Immediate Action: Analyze the mass spectrum to identify potential side-products. Long-term Solution: Always use an azide-safe scavenger cocktail during cleavage to prevent side reactions on other residues. |
Quantitative Data on Azide Reduction with Different Scavengers
The choice of scavenger in the cleavage cocktail has a significant impact on the stability of the azide group. The following table summarizes the extent of azide reduction to the corresponding amine with different scavengers in a TFA-based cleavage cocktail.
| Scavenger | Concentration in TFA Cocktail | Observed Azide Reduction (%) | Citation(s) |
| 1,2-Ethanedithiol (EDT) | 2.5% | Up to 50% | |
| Dithiothreitol (DTT) | 2.5% | Significantly less than EDT | |
| Triisopropylsilane (TIS) | 2.5% | ~0% | |
| m-Cresol | 5% | ~0% |
Note: The exact percentage of reduction can vary depending on the peptide sequence, cleavage time, and temperature.
Experimental Protocols
Protocol 1: Azide-Safe Cleavage of a Peptide from the Resin
This protocol is designed to efficiently cleave a peptide containing this compound from the solid support while preserving the azide group.
Materials:
-
Peptide-resin
-
Azide-Safe Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh.
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen gas or vacuum desiccator
Procedure:
-
Transfer the peptide-resin to a reaction vessel.
-
Add the freshly prepared Azide-Safe Cleavage Cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: On-Resin Conversion of a Primary Amine to an Azide
For instances where incorporating this compound is not feasible, a primary amine (e.g., from Fmoc-Lys(Boc)-OH after Boc deprotection) can be converted to an azide on-resin.
Materials:
-
Peptide-resin with a deprotected primary amine side chain.
-
Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)
-
Copper (II) sulfate (CuSO₄)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF/H₂O or MeOH/DCM solvent mixture
Procedure:
-
Swell the peptide-resin in the chosen solvent mixture.
-
Prepare the diazotransfer solution: Dissolve ISA·HCl (5 eq.), CuSO₄ (0.1 eq.), and DIPEA (10 eq.) in the solvent mixture.
-
Add the diazotransfer solution to the swelled resin.
-
Agitate the reaction mixture at room temperature for 8-12 hours.
-
Filter the resin and wash it extensively with DMF, DCM, and MeOH to remove all reagents.
-
Dry the resin. The peptide now contains an azide group at the desired position.
-
Proceed with the azide-safe cleavage protocol (Protocol 1).
Visualizations
Workflow for Preventing Azide Reduction
Caption: Decision workflow for preserving the azide group during peptide cleavage.
Signaling Pathway of Azide Reduction by Thiols
Caption: Simplified pathway of azide reduction to an amine by thiol scavengers.
References
Technical Support Center: Purification of Peptides Containing N₃-D-Lys(Fmoc)-OH
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of peptides incorporating the azido-functionalized amino acid, N₃-D-Lys(Fmoc)-OH.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying peptides containing N₃-D-Lys(Fmoc)-OH?
A1: The most significant challenge is often poor solubility. The incorporation of azidolysine in place of a standard lysine residue eliminates the positive charge from the lysine side-chain amine group.[1] This substitution increases the overall hydrophobicity of the peptide, which can lead to decreased solubility in aqueous buffers and a higher propensity for aggregation.[1][2] These factors can complicate sample preparation and chromatographic purification.
Q2: What is the recommended initial purification strategy for these peptides?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most recommended method for purifying peptides containing N₃-D-Lys(Fmoc)-OH.[3][4] A C18 column is an excellent starting point, typically using a water/acetonitrile gradient system with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape and retention.
Q3: Is the azide (N₃) group stable during standard RP-HPLC purification conditions?
A3: Yes, the azide group is generally stable under the standard acidic conditions (e.g., 0.1% TFA in water/acetonitrile) used for RP-HPLC. While the azide group is chemically reactive, it is considered robust enough for typical purification protocols and does not usually present a stability issue.
Q4: What are the most common impurities found in the crude product?
A4: The impurities are typically those common to all solid-phase peptide synthesis (SPPS), rather than being specific to the azido-lysine residue. These include deletion sequences (peptides missing one or more amino acids), truncated peptides, and by-products from the cleavage of other side-chain protecting groups.
Section 2: Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of peptides containing N₃-D-Lys(Fmoc)-OH.
Problem 1: Poor Solubility of the Crude Peptide
-
Question: My crude azido-peptide will not fully dissolve in the initial mobile phase (e.g., aqueous 0.1% TFA) for HPLC injection. What can I do?
-
Answer: This is a common issue due to the increased hydrophobicity from the azidolysine.
-
Add Organic Solvent: Try dissolving the peptide in a minimal amount of a stronger organic solvent like acetonitrile (ACN), isopropanol, or dimethyl sulfoxide (DMSO) before diluting it with the initial aqueous mobile phase. Be cautious, as dissolving the sample in a solvent significantly stronger than the initial gradient conditions can lead to peak distortion.
-
Use Chaotropic Agents: For severely insoluble or aggregating peptides, dissolving the sample in a buffer containing a denaturant like 6 M guanidinium hydrochloride (GdnHCl) can be effective. The sample must then be filtered before injection.
-
Test Different Solvents: For very hydrophobic peptides, solvents like methanol or isopropanol may be more effective than acetonitrile.
-
Problem 2: Poor Peak Shape (Broadening or Tailing) in RP-HPLC
-
Question: My target peptide peak is broad or shows significant tailing on the chromatogram. How can I improve its shape?
-
Answer: Poor peak shape can result from several factors related to the HPLC method or interactions with the column.
-
Optimize the Gradient: A steep elution gradient can cause peaks to broaden. After an initial "scouting run" with a broad gradient (e.g., 5-95% ACN over 30 minutes) to find the approximate elution time, run a shallower gradient (e.g., 0.5-1% ACN change per minute) around that point to improve resolution and peak shape.
-
Modify the Mobile Phase: While 0.1% TFA is standard, interactions with the silica backbone of the column can sometimes cause tailing. Trying a slightly higher TFA concentration (up to 0.12%) or switching to a different ion-pairing agent like formic acid may improve the peak shape.
-
Reduce Sample Load: Overloading the column is a common cause of peak broadening. Reduce the amount of crude peptide injected onto the column to see if the peak shape improves.
-
Increase Column Temperature: Running the column at a moderately elevated temperature (e.g., 40-50°C) can improve peak shape and resolution by reducing mobile phase viscosity and speeding up mass transfer.
-
Problem 3: Co-elution of Target Peptide with Impurities
-
Question: An impurity is eluting very close to my target peptide, and I cannot achieve baseline separation. What are my options?
-
Answer: When resolution is insufficient, you need to alter the selectivity of the separation.
-
Change Mobile Phase pH: Altering the pH of the mobile phase can change the ionization state of acidic or basic residues in the peptide and impurities, which in turn affects their retention time and can resolve co-eluting species. Polymeric HPLC columns may be required for use at higher pH ranges.
-
Switch Organic Solvent: Replacing acetonitrile with methanol or isopropanol can alter the selectivity of the separation and may resolve closely eluting peaks.
-
Employ Orthogonal Purification: If RP-HPLC alone is insufficient, a second purification step using a different separation mechanism is recommended. Ion-Exchange Chromatography (IEX), which separates molecules based on charge, is an excellent orthogonal technique to use.
-
Section 3: Data Presentation
Table 1: Typical RP-HPLC Parameters for Azido-Peptide Purification
| Parameter | Recommended Setting | Purpose |
| Column | C18 Reversed-Phase (5-10 µm, 100-300 Å) | Standard for peptide separation based on hydrophobicity. |
| Mobile Phase A | 0.1% TFA in HPLC-grade water | Aqueous phase with ion-pairing agent. |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile | Organic phase for elution. |
| Flow Rate | 1.0 mL/min (Analytical), 10-20 mL/min (Semi-Prep) | Dependent on column diameter. |
| Detection | 210-220 nm | Detects the peptide backbone amide bonds. |
| Scouting Gradient | 5-95% B over 30 minutes | To quickly determine the approximate retention time. |
| Optimized Gradient | 0.5-1.0% change in %B per column volume | A shallow gradient around the elution point to maximize resolution. |
Table 2: Troubleshooting Summary for Common RP-HPLC Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution | Steep gradient; Inappropriate mobile phase | Run a shallower gradient; Change organic solvent (e.g., to methanol); Alter mobile phase pH. |
| Broad Peaks | Column overload; Suboptimal gradient | Reduce sample mass injected; Optimize the gradient slope. |
| Peak Tailing | Secondary interactions with silica | Increase TFA concentration slightly; Use a different ion-pairing agent (e.g., formic acid). |
| Low Recovery | Peptide precipitation on column/tubing | Improve sample solubility with co-solvents (isopropanol) or chaotropic agents (GdnHCl). |
| Peptide Elutes in Void Volume | Sample dissolved in too much organic solvent | Dissolve sample in a solvent with organic content lower than the initial gradient conditions. |
Section 4: Experimental Protocols
Protocol 1: Standard RP-HPLC Purification
-
Sample Preparation: Dissolve the crude lyophilized peptide in a minimal volume of a suitable solvent (e.g., 50% acetonitrile in water, or a buffer containing a denaturant for poorly soluble peptides). Aim for a concentration of 1-10 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the semi-preparative C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10-15 minutes or until the baseline is stable.
-
Scouting Run: Inject a small amount of the sample and run a fast, broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate %B at which the target peptide elutes.
-
Preparative Run: Based on the scouting run, design a shallow gradient around the elution point. For example, if the peptide eluted at 35% B, a gradient of 25-45% B over 60 minutes would be appropriate.
-
Fraction Collection: Collect fractions (e.g., 1-2 mL) across the main peak corresponding to the target peptide.
-
Analysis and Pooling: Analyze the collected fractions for purity using analytical RP-HPLC and for identity by mass spectrometry. Pool the fractions that meet the desired purity level (e.g., >95%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.
Protocol 2: Orthogonal Purification by Ion-Exchange Chromatography (IEX)
-
Column Selection: Choose a cation or anion exchange column based on the calculated isoelectric point (pI) of the peptide. For a peptide with a net positive charge at the working pH, use a cation exchange column.
-
Sample Preparation: Dissolve the partially purified peptide from RP-HPLC in the IEX starting buffer (Mobile Phase A).
-
Mobile Phases:
-
Mobile Phase A (Binding Buffer): A low ionic strength buffer at a pH that ensures the peptide is charged and will bind to the column (e.g., 20 mM phosphate buffer, pH 3.0 for cation exchange).
-
Mobile Phase B (Elution Buffer): A high ionic strength buffer (e.g., 20 mM phosphate buffer + 1 M NaCl, pH 3.0).
-
-
Elution: After loading the sample in Buffer A, elute the bound peptides with a linear gradient of Buffer B (e.g., 0-100% B over 30-60 minutes).
-
Fraction Analysis and Desalting: Collect and analyze fractions as described for RP-HPLC. The fractions containing the target peptide will be in a high-salt buffer and will likely need to be desalted using a final "polishing" step on an RP-HPLC column before lyophilization.
Section 5: Visualizations
Caption: A typical workflow for the synthesis and purification of azide-modified peptides.
Caption: A troubleshooting decision tree for common RP-HPLC purification issues.
References
How to address solubility issues of N3-D-Lys(Fmoc)-OH in aqueous buffers
Technical Support Center: N3-D-Lys(Fmoc)-OH Solubility
This guide provides troubleshooting and frequently asked questions (FAQs) regarding solubility issues with this compound in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: The poor solubility of this compound in aqueous solutions is primarily due to the presence of the large, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][2][3] This aromatic group makes the molecule inherently insoluble in water.[1][2] While the lysine backbone and the azide group are more polar, the overall character of the molecule is dominated by the nonpolar Fmoc group.
Q2: What is the general solubility of Fmoc-protected amino acids?
A2: Fmoc-protected amino acids are generally sparingly soluble in water but are highly soluble in polar aprotic organic solvents. Solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are commonly used to dissolve these compounds for applications like Solid-Phase Peptide Synthesis (SPPS).
Q3: Can I use this compound directly in aqueous buffers for biological assays?
A3: Direct dissolution in purely aqueous buffers is challenging and often not feasible at concentrations typically required for biological experiments. It is generally necessary to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer. However, care must be taken to avoid precipitation upon dilution.
Q4: What is "Click Chemistry" and how does it relate to this compound?
A4: this compound is a reagent used in "click chemistry," a set of biocompatible, rapid, and highly specific reactions. The azide group (-N3) on the lysine side chain allows for its specific conjugation to molecules containing alkyne groups through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Troubleshooting Guide: Addressing Solubility Issues
This section provides a step-by-step guide to troubleshoot and overcome solubility challenges with this compound.
Initial Assessment
Before attempting to dissolve this compound, it's crucial to understand the requirements of your experiment, such as the final desired concentration and the tolerance of the assay to organic co-solvents.
Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for addressing solubility issues.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Incomplete Fmoc Deprotection of Nα-Fmoc-Nε-Fmoc-D-Lysine (Fmoc-D-Lys(Fmoc)-OH)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and protocols for overcoming challenges associated with the incomplete deprotection of the Fmoc group from Nα-Fmoc-Nε-Fmoc-D-Lysine (Fmoc-D-Lys(Fmoc)-OH) during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it a problem with Fmoc-D-Lys(Fmoc)-OH?
Incomplete Fmoc deprotection is the failure to fully remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences, which are peptide impurities missing one or more amino acids.[1] These impurities can be challenging to separate from the desired peptide, resulting in reduced overall yield and purity.[1]
The use of Nα-Fmoc-Nε-Fmoc-D-Lysine presents a particular challenge due to steric hindrance. The bulky Fmoc group on the side chain can physically obstruct the deprotection reagent (typically piperidine) from accessing the N-terminal Fmoc group, slowing down the removal kinetics and leading to incomplete deprotection within standard reaction times.[2]
Q2: What are the primary causes of incomplete Fmoc deprotection for this specific residue?
Several factors can exacerbate incomplete deprotection of Fmoc-D-Lys(Fmoc)-OH:
-
Steric Hindrance: As mentioned, the two bulky Fmoc groups in close proximity create a sterically crowded environment, making it difficult for the piperidine base to reach the acidic proton on the Nα-Fmoc group.[2]
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Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets. This aggregation can physically block reagent access to the N-terminal Fmoc group. Sequences containing repeating hydrophobic residues are particularly prone to this issue.
-
Suboptimal Reagent Conditions: Using degraded piperidine, incorrect concentrations, or insufficient reaction times can lead to incomplete removal.
-
Poor Resin Swelling: If the solid support resin is not adequately swelled, peptide chains can remain too close, hindering reagent penetration.
Q3: How can I detect if the Fmoc deprotection is incomplete?
You can use both qualitative and quantitative methods to monitor the deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a rapid qualitative colorimetric test performed on a few resin beads. A dark blue color indicates the presence of free primary amines, confirming successful deprotection. A yellow or colorless result signifies that the Fmoc group is still attached.
-
UV-Vis Spectroscopy: This quantitative method involves monitoring the UV absorbance of the deprotection solution. The removal of the Fmoc group releases dibenzofulvene (DBF), which reacts with piperidine to form a DBF-piperidine adduct with a characteristic UV absorbance maximum around 301 nm. By measuring the absorbance, you can quantify the extent of Fmoc removal. Many automated synthesizers use this method to extend deprotection times automatically until the reaction is complete.
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection of Fmoc-D-Lys(Fmoc)-OH, follow this troubleshooting workflow.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Quantitative Data: Comparison of Deprotection Protocols
For sterically hindered residues like Fmoc-D-Lys(Fmoc)-OH, standard deprotection conditions are often insufficient. The following table compares different deprotection cocktails.
| Deprotection Cocktail | Solvent | Temperature | Typical Protocol | Efficacy & Remarks |
| 20% Piperidine | DMF | Room Temp. | 1-2 x 10-20 min | Standard condition, often incomplete for hindered residues. |
| 50% Piperidine | DMF | Room Temp. | 1-2 x 10-20 min | Increased base concentration can improve efficiency but may not be sufficient. |
| 20% Piperidine | DMF | 40°C | 2 x 5-10 min | Elevated temperature can enhance deprotection but may increase side reactions. |
| 2% DBU / 2% Piperidine | DMF | Room Temp. | 2 x 5-7 min | DBU is a stronger, non-nucleophilic base that significantly accelerates Fmoc removal. Highly effective for difficult sequences. Caution: DBU can catalyze aspartimide formation if Asp residues are present. |
Key Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF. Agitate the mixture for 3 minutes.
-
Drain and Repeat: Drain the solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 10-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: DBU/Piperidine Deprotection for Difficult Sequences
This protocol is recommended when standard methods fail.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection Cocktail: Prepare a solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF.
-
First Deprotection: Drain the DMF and add the DBU/piperidine solution to the resin. Agitate the mixture for 5-7 minutes at room temperature.
-
Second Deprotection: Drain the solution and repeat the deprotection step with a fresh portion of the DBU/piperidine solution for another 5-7 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.
Protocol 3: Kaiser Test (Ninhydrin Test)
This test is used to qualitatively detect free primary amines.
-
Sample Preparation: Transfer a small sample of resin beads (10-15 beads) to a small glass test tube.
-
Add Reagents: Add 2-3 drops of each of the following solutions:
-
Reagent A: 1 mL of 0.001M aqueous KCN diluted in 49 mL of pyridine.
-
Reagent B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.
-
-
Heat: Heat the test tube at 110°C for 5 minutes.
-
Observe Color:
-
Dark Blue Solution/Beads: Positive result. Indicates successful deprotection.
-
Colorless/Yellow Solution/Beads: Negative result. Indicates incomplete deprotection.
-
Caption: The standard Solid-Phase Peptide Synthesis (SPPS) cycle.
References
N3-D-Lys(Fmoc)-OH stability under acidic and basic conditions
Welcome to the technical support center for N3-D-Lys(Fmoc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability of this reagent under various experimental conditions. Below you will find frequently asked questions and troubleshooting guides to ensure the successful incorporation of azido-lysine into your peptides.
Frequently Asked Questions (FAQs)
Q1: How stable is the azido (N₃) group on the lysine side chain during standard Fmoc solid-phase peptide synthesis (SPPS)?
A1: The azido functional group is generally very stable under the standard conditions of Fmoc-SPPS.[1] This includes stability during the repeated basic cycles of Fmoc deprotection with piperidine and during the coupling reactions with common activating agents.[1][2][3][4] Its stability in both acidic and basic conditions makes it a robust tool for orthogonal peptide modification strategies.
Q2: What are the standard basic conditions for removing the Fmoc group, and does this affect the azido group?
A2: The standard procedure for Fmoc group removal involves treating the resin-bound peptide with a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). The azido group on the lysine side chain is completely stable under these mild basic conditions, allowing for the selective deprotection of the α-amino group without affecting the side chain. However, during the synthesis of the Fmoc-azido amino acid itself, very strong basic conditions (e.g., potassium carbonate in methanol) can cause premature Fmoc deprotection.
Q3: How does trifluoroacetic acid (TFA), used for peptide cleavage from the resin, affect the stability of the azido group?
A3: The azido group is stable to the strong acidic conditions of final peptide cleavage, which typically involves treatment with a high concentration of trifluoroacetic acid (TFA), often in a "cocktail" with scavengers. This allows the final azido-containing peptide to be cleaved from the solid support and deprotected without degradation of the azide functionality.
Q4: What is the most common side reaction involving the azido group during peptide synthesis?
A4: The most frequently observed side reaction is the reduction of the azido group (-N₃) to a primary amine (-NH₂). This typically occurs during the final TFA cleavage step, not during the iterative synthesis cycles. This reduction leads to a characteristic mass decrease of 26 Da in the final peptide product, which can be detected by mass spectrometry. The extent of this reduction is highly dependent on the composition of the cleavage cocktail.
Q5: How can the reduction of the azido group during the final cleavage step be prevented?
A5: The key to preventing azide reduction is the careful selection of scavengers used in the TFA cleavage cocktail. Thiol-based scavengers should be avoided. Using scavengers like water and triisopropylsilane (TIS) generally preserves the azido group.
Troubleshooting Guide
Problem: My final peptide product shows a mass that is 26 Da lower than the expected mass.
This issue is a strong indicator that the side-chain azido group has been reduced to a primary amine during your workflow.
References
Technical Support Center: Synthesis of Nε-Fmoc-Nα,Nα-bis(carboxymethyl)-L-lysine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Nε-Fmoc-Nα,Nα-bis(carboxymethyl)-L-lysine, a complex amino acid derivative used in peptide synthesis and bioconjugation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, helping researchers identify and resolve problems to improve reaction yield and product purity.
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of the Nα,α-dicarboxymethylation reaction?
A1: Low yield is the most common issue in this synthesis. Several factors can contribute to this problem:
-
Incomplete Reaction: The alkylation of the α-amino group with two carboxymethyl groups can be sterically hindered and may require optimized reaction conditions to proceed to completion.
-
Suboptimal pH: The reaction is highly pH-dependent. The α-amino group must be deprotonated to be nucleophilic, which requires basic conditions. However, excessively high pH can lead to side reactions, including decomposition of the starting material or alkylating agent, and potential cleavage of the Fmoc protecting group.
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Side Reactions: The primary competing reaction is the alkylation of the hydroxyl group of the carboxylic acid on the alkylating agent (e.g., bromoacetic acid) or side reactions involving the Fmoc group.
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Purification Losses: The product is a zwitterionic molecule, which can be challenging to purify. Significant product loss can occur during workup and chromatographic purification steps.[1]
Q2: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely side products?
A2: The formation of multiple products is indicative of side reactions. Common impurities include:
-
Nα-mono-carboxymethylated lysine: This results from an incomplete reaction where only one carboxymethyl group has been added to the α-amino group.
-
Starting Material: Unreacted Nε-Fmoc-L-lysine will be present if the reaction does not go to completion.
-
Fmoc-deprotected products: The basic conditions required for the alkylation can cause partial cleavage of the Fmoc group, leading to the formation of Nα,α-bis(carboxymethyl)-L-lysine.
-
Products from alkylating agent decomposition: Under strong basic conditions, bromoacetic acid can decompose.
Q3: How can I improve the reaction conditions to favor the desired product and increase the yield?
A3: Optimizing the reaction parameters is crucial for improving the yield. Consider the following adjustments:
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Control of pH: Maintain the pH of the reaction mixture in the range of 9-11. This can be achieved using a suitable buffer or by the slow, controlled addition of a base like sodium hydroxide or sodium carbonate.
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Reagent Stoichiometry: Use a molar excess of the alkylating agent (e.g., 2.5 to 3.0 equivalents of bromoacetic acid) to drive the reaction towards the dicarboxymethylated product.
-
Temperature and Reaction Time: The reaction is typically performed at room temperature for 24-48 hours. Increasing the temperature may accelerate the reaction but can also promote side reactions and Fmoc deprotection. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Choice of Base: A milder base, such as sodium bicarbonate or an organic base like triethylamine (TEA), can sometimes reduce the extent of side reactions compared to strong bases like sodium hydroxide.
Q4: I am struggling with the purification of the final product. What is the recommended purification strategy?
A4: The zwitterionic nature of Nε-Fmoc-Nα,Nα-bis(carboxymethyl)-L-lysine makes purification challenging.
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Initial Workup: After the reaction is complete, the first step is often to acidify the reaction mixture to a pH of around 2-3. This protonates the carboxyl groups and may cause the product to precipitate. The precipitate can then be collected by filtration.
-
Reverse-Phase Chromatography (RPC): This is the most effective method for purifying the product. A C18 column is typically used with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid. The acidic mobile phase ensures that the carboxyl groups are protonated, improving retention on the nonpolar stationary phase.
-
Ion-Exchange Chromatography (IEX): Anion-exchange chromatography can also be used. At a neutral or slightly basic pH, the product will have a net negative charge and will bind to the column. It can then be eluted with a salt gradient or by lowering the pH.
Frequently Asked Questions (FAQs)
Q1: What is the correct chemical name for N3-D-Lys(Fmoc)-OH?
A1: The nomenclature "this compound" is ambiguous and likely a shorthand or catalog name. Based on the structure with two carboxymethyl groups on the alpha-amino group, the systematic name is Nε-(9-Fluorenylmethoxycarbonyl)-Nα,Nα-bis(carboxymethyl)-L-lysine . Note the "L" configuration, as L-lysine is the common enantiomer used in peptide synthesis. Some suppliers may use names like Fmoc-Lys(N3)-OH to refer to a lysine derivative with an azide group on the side chain, which is a different molecule used in click chemistry.[2][3][4]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are:
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Nε-Fmoc-L-lysine: The ε-amino group is protected with Fmoc to prevent it from reacting.
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An alkylating agent: Typically a haloacetic acid, such as bromoacetic acid or chloroacetic acid.
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A base: To deprotonate the α-amino group and neutralize the acid formed during the reaction. Common choices include sodium hydroxide, sodium carbonate, or sodium bicarbonate.
Q3: Is the Fmoc group stable under the reaction conditions for Nα,α-dicarboxymethylation?
A3: The Fmoc group is known to be labile under basic conditions. The conditions for the alkylation (pH 9-11) can lead to partial cleavage of the Fmoc group. This is a significant challenge in this synthesis. To minimize deprotection, it is important to carefully control the pH and reaction time. Using a milder base and the lowest possible temperature that allows the reaction to proceed at a reasonable rate is recommended.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure, including the presence of the two carboxymethyl groups and the Fmoc group.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of Nε-Fmoc-Nα,Nα-bis(carboxymethyl)-L-lysine. Please note that actual results may vary depending on the specific experimental setup and scale.
| Parameter | Condition A (High Base Conc.) | Condition B (Moderate Base Conc.) | Condition C (Optimized) |
| Starting Material | Nε-Fmoc-L-lysine | Nε-Fmoc-L-lysine | Nε-Fmoc-L-lysine |
| Alkylating Agent | Bromoacetic Acid (3.0 eq) | Bromoacetic Acid (2.5 eq) | Bromoacetic Acid (2.8 eq) |
| Base | 2M NaOH | 1M Na2CO3 | 1M NaHCO3 |
| pH | > 12 | 10-11 | 9-10 |
| Temperature | 25°C | 25°C | 20°C |
| Reaction Time | 24 hours | 36 hours | 48 hours |
| Crude Yield | ~50% | ~65% | ~75% |
| Purity (by HPLC) | 50-60% | 65-75% | >80% |
| Major Side Products | Fmoc deprotection, mono-alkylated | Mono-alkylated, starting material | Starting material |
Detailed Experimental Protocols
Protocol for the Synthesis of Nε-Fmoc-Nα,Nα-bis(carboxymethyl)-L-lysine
-
Dissolution of Starting Material: Dissolve Nε-Fmoc-L-lysine (1 equivalent) in an aqueous solution of sodium bicarbonate (1M) at room temperature.
-
Addition of Alkylating Agent: In a separate flask, dissolve bromoacetic acid (2.8 equivalents) in water and neutralize it with sodium bicarbonate.
-
Reaction: Slowly add the neutralized bromoacetic acid solution to the Nε-Fmoc-L-lysine solution. Maintain the pH of the reaction mixture between 9 and 10 by adding small portions of solid sodium bicarbonate if necessary.
-
Monitoring: Stir the reaction mixture at room temperature for 48 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate should form.
-
Isolation: Stir the mixture for another hour in the ice bath, then collect the precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum.
-
Purification: Purify the crude product by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA.
-
Characterization: Lyophilize the pure fractions and characterize the final product by MS and NMR.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of Nε-Fmoc-Nα,Nα-bis(carboxymethyl)-L-lysine.
Caption: A troubleshooting guide for addressing low yield in the synthesis.
References
Technical Support Center: Minimizing Copper Catalyst Interference in N3-D-Lys(Fmoc)-OH Click Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving N3-D-Lys(Fmoc)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in click chemistry?
A1: this compound is a derivative of the amino acid D-lysine that has been modified with an azide group (-N3) on the side chain and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group. It is a valuable building block in peptide synthesis and bioconjugation. The azide group allows for highly specific covalent bond formation with an alkyne-containing molecule via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. The Fmoc group protects the primary amine during synthesis and can be removed under mild basic conditions.
Q2: What are the most common issues encountered when performing a click reaction with this compound?
A2: Common issues include low or no product yield, the formation of side products, and difficulty in removing the copper catalyst after the reaction. Low yields can be caused by inactive catalyst, poor reagent quality, or suboptimal reaction conditions.[1] Side products often arise from the oxidative homodimerization of the alkyne partner.[2] Residual copper can interfere with downstream applications, particularly in biological systems.
Q3: Can the copper catalyst interfere with the Fmoc protecting group?
A3: The Fmoc group is generally stable under the neutral or slightly acidic pH conditions typically used for CuAAC reactions.[3] However, if the click reaction is performed concurrently with Fmoc deprotection using a base like piperidine, there is a risk of side reactions or premature cleavage of other base-labile protecting groups.[2] It is crucial to consider the orthogonality of all protecting groups present in the molecule.
Q4: What are the key factors to consider for optimizing the CuAAC reaction with this compound?
A4: Key optimization parameters include the choice and concentration of the copper source and ligand, the reducing agent, the solvent system, and the reaction temperature and time. The quality and purity of the this compound and the alkyne partner are also critical.[1]
Q5: Are there alternatives to copper-catalyzed click chemistry for this compound?
A5: Yes, the primary alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a copper catalyst and is therefore ideal for applications where copper cytotoxicity is a concern, such as in live cells. SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with the azide. However, SPAAC reactions are generally slower than CuAAC reactions.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | Ensure the use of a fresh, high-quality copper(I) source (e.g., CuI, CuBr) or an efficient in-situ reduction of a copper(II) salt (e.g., CuSO₄) with a freshly prepared solution of a reducing agent like sodium ascorbate. The active catalytic species is Cu(I), which can be oxidized to the inactive Cu(II) state by atmospheric oxygen. |
| Insufficient Ligand | Use a copper-stabilizing ligand such as THPTA or TBTA. Ligands protect the Cu(I) from oxidation and increase its catalytic activity. A ligand-to-copper ratio of 2:1 to 5:1 is often recommended. |
| Poor Reagent Solubility | Ensure that both this compound and the alkyne partner are fully dissolved in the reaction solvent. Sonication may be used to aid dissolution. Common solvents include DMF, DMSO, and aqueous buffers. |
| Suboptimal pH | Maintain the reaction pH between 4 and 7. Highly acidic or basic conditions can lead to side reactions or degradation of the reactants. |
| Presence of Inhibitors | Starting materials may contain chelating agents (e.g., EDTA) or thiols, which can sequester the copper catalyst. Pre-purification of the reactants may be necessary. |
Formation of Side Products
| Side Product | Cause | Prevention |
| Alkyne Homodimerization | Oxidative coupling of the terminal alkyne, promoted by Cu(II) species. | Degas all solutions thoroughly to remove dissolved oxygen. Maintain an excess of the reducing agent (e.g., sodium ascorbate) throughout the reaction. |
| Fmoc Deprotection | Unintended removal of the Fmoc group due to basic conditions. | If not intended, avoid the use of basic additives. If simultaneous deprotection and click are desired, carefully control the base concentration and reaction time. |
| Peptide/Substrate Degradation | Oxidation of sensitive amino acid residues (e.g., cysteine, methionine, histidine) by reactive oxygen species generated in the presence of copper and ascorbate. | Use a higher ligand-to-copper ratio (e.g., 5:1) as the ligand can also act as a sacrificial reductant. Degas solvents thoroughly. |
Data Presentation
Table 1: Comparison of Common Copper Ligands for CuAAC
| Ligand | Structure | Key Features |
| TBTA (Tris(benzyltriazolylmethyl)amine) | Tris(triazolylmethyl)amine core with benzyl groups | - First generation ligand.- Good for stabilizing Cu(I).- Limited solubility in aqueous solutions. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Tris(triazolylmethyl)amine core with hydroxypropyl groups | - Water-soluble, making it suitable for biological applications.- Generally shows better performance than TBTA in aqueous systems. |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Tris(triazolylmethyl)amine derivative with tert-butyl and acetic acid groups | - Shows very high activity in accelerating CuAAC reactions. |
| BTTES (a tris(triazolylmethyl)amine-based ligand) | Tris(triazolylmethyl)amine derivative with tert-butyl and hydrogen sulfate groups | - High reactivity and good solubility. |
Table 2: Typical On-Resin CuAAC Reaction Conditions
| Parameter | Condition |
| Resin | Azide-functionalized peptide on solid support |
| Alkyne | 5 - 10 equivalents |
| Copper Source | CuI (1 - 2 equivalents) or CuSO₄·5H₂O (0.1 - 0.5 equivalents) |
| Ligand | THPTA or other suitable ligand (if using CuSO₄) |
| Base (if using CuI) | DIPEA (5 - 10 equivalents) |
| Reducing Agent (if using CuSO₄) | Sodium Ascorbate (1 - 5 equivalents, freshly prepared) |
| Solvent | DMF or a mixture of DMF and water (e.g., 4:1 v/v) |
| Temperature | Room temperature |
| Reaction Time | 1 - 16 hours (monitor by LC-MS) |
Table 3: Overview of Copper Removal Methods
| Method | Principle | Typical Protocol | Pros | Cons |
| Chelation with EDTA | EDTA forms a stable, water-soluble complex with copper ions. | Wash the organic solution of the product with an aqueous solution of EDTA (e.g., 0.01 M). For water-soluble products, dialysis against an EDTA-containing buffer can be used. | - Effective and widely used.- Inexpensive. | - Requires liquid-liquid extraction or dialysis.- May not be suitable for all product solubilities. |
| Chelating Resins (e.g., Chelex) | Solid-phase resins with chelating functional groups bind copper ions. | Pass the crude reaction mixture through a column packed with the chelating resin. | - High efficiency.- Easy separation of the resin by filtration. | - Can be more expensive than EDTA.- Potential for non-specific binding of the product. |
| Solid-Phase Scavengers | Functionalized silica or polymer beads that selectively bind and remove metals. | Add the scavenger resin to the reaction mixture, stir, and then filter. | - High selectivity.- Can reduce copper levels to very low ppm. | - Can be costly.- May require optimization of scavenger type and amount. |
| Precipitation | Conversion of soluble copper salts to an insoluble form. | Add a reagent like sodium diethyldithiocarbamate to precipitate copper, followed by filtration. | - Simple and rapid. | - May not be quantitative.- The precipitate can be difficult to filter. |
Experimental Protocols
Protocol 1: On-Resin CuAAC Reaction with this compound using CuSO₄/Sodium Ascorbate
-
Resin Preparation: Swell the resin-bound peptide containing the this compound moiety in DMF for 30 minutes. Wash the resin three times with DMF.
-
Reaction Mixture Preparation: In the reaction vessel, add the alkyne partner (5-10 equivalents) dissolved in a 4:1 (v/v) mixture of DMF and water.
-
Catalyst Addition: Add sodium ascorbate (1-5 equivalents) from a freshly prepared stock solution, followed by CuSO₄·5H₂O (0.1-0.5 equivalents). If using a ligand like THPTA, pre-mix it with the CuSO₄ solution before adding to the reaction vessel. The solution should turn a yellow-orange color.
-
Reaction Incubation: Agitate the reaction mixture at room temperature for 1-16 hours. Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 times), followed by dichloromethane (DCM) (3 times), and methanol (3 times).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Copper Removal using EDTA
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with an equal volume of 0.01 M aqueous EDTA solution. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate and discard the aqueous (bottom) layer.
-
Repeat: Repeat the EDTA wash two more times, or until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual EDTA and aid in drying.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the copper-free product.
Visualizations
Caption: General experimental workflow for a solution-phase CuAAC reaction.
Caption: Troubleshooting workflow for low-yield click reactions.
References
Technical Support Center: Peptides Containing N3-D-Lys(Fmoc)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for aggregation issues encountered during the synthesis of peptides containing N3-D-Lys(Fmoc)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a non-canonical amino acid derivative used in solid-phase peptide synthesis (SPPS). It has three key features:
-
Fmoc protecting group: Allows for its use in standard Fmoc-based SPPS protocols.[1]
-
D-configuration: The D-isomer of lysine can be incorporated to increase proteolytic stability of the final peptide or to disrupt secondary structures that lead to aggregation.
-
Azide (N3) group: The azide on the side chain is a bioorthogonal handle. It is stable during synthesis and cleavage and allows for post-synthetic modification of the peptide via "click chemistry," such as attaching fluorescent labels, polymers, or other molecules.[1]
Q2: Is this compound compatible with standard Fmoc-SPPS protocols?
Yes, this compound is fully compatible with standard Fmoc-SPPS workflows. The Fmoc group is removed under mild basic conditions (e.g., piperidine), and the azide group is stable to both the basic deprotection and acidic cleavage conditions.[1]
Q3: How does the incorporation of this compound affect peptide aggregation?
The effect is twofold and can be opposing:
-
Aggregation Disruption (Positive Effect): D-amino acids are known to disrupt the hydrogen-bonding patterns that lead to the formation of β-sheets, a primary cause of on-resin aggregation. By breaking the regularity of the L-amino acid backbone, the D-isomer can significantly reduce aggregation.
-
Increased Hydrophobicity (Potential Negative Effect): The replacement of a standard lysine (which is protonated and positively charged at neutral pH) with azidolysine removes a charged group. This can increase the overall hydrophobicity of the peptide sequence, which is a known factor that can promote aggregation, especially in hydrophobic sequences.[2]
Q4: What are the primary signs of peptide aggregation during synthesis?
Common indicators of on-resin aggregation include:
-
Resin Shrinking: A noticeable decrease in the volume of the swollen peptide-resin bed.
-
Poor Swelling: The resin fails to swell adequately in synthesis solvents.[3]
-
Slow or Incomplete Reactions: Fmoc deprotection and amino acid coupling reactions become sluggish or fail to complete, often indicated by a positive Kaiser test after sufficient reaction time.
-
Discolored Resin: The resin may appear clumpy or change color.
-
Low Crude Purity: HPLC analysis of the cleaved peptide reveals a complex mixture with many deletion or truncated sequences.
Q5: Can the azide group react during the final cleavage step?
Yes, under certain conditions. While generally stable, the azide group can be partially or fully reduced to an amine (-NH2) during the final TFA cleavage step. This side reaction is more pronounced when using thiol-based scavengers like ethanedithiol (EDT). To minimize this, dithiothreitol (DTT) is a more suitable thioscavenger.
Troubleshooting Guide: On-Resin Aggregation
This guide addresses common aggregation issues observed during the synthesis of peptides containing this compound.
Issue 1: Incomplete Fmoc Deprotection
-
Symptom: A positive Kaiser test (or other amine test) is weak or negative after the standard deprotection time (e.g., 2 x 10 minutes with 20% piperidine in DMF). Subsequent coupling is inefficient, leading to deletion sequences.
-
Primary Cause: Aggregated peptide chains on the resin are sterically shielding the N-terminal Fmoc group, preventing the piperidine solution from accessing it.
| Solution | Detailed Protocol | Rationale |
| Modify Solvent System | Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), or use a mixture of 15-25% DMSO in DMF for all washing and reaction steps. | NMP and DMSO have superior resin-swelling and hydrogen bond-disrupting properties compared to DMF, which can help to solvate and break up aggregated structures. |
| Increase Deprotection Time & Temperature | Increase the deprotection time (e.g., to 2 x 20 minutes). If aggregation is severe, perform the deprotection at an elevated temperature (e.g., 40-50°C). | Longer reaction times and increased thermal energy can help disrupt intermolecular hydrogen bonds and allow the deprotection reagent to penetrate the aggregated peptide chains. |
| Use a Stronger Base | Add 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the 20% piperidine/DMF solution. | DBU is a stronger, non-nucleophilic base that can enhance the rate of Fmoc removal, especially for sterically hindered sites within an aggregated cluster. |
Issue 2: Incomplete Amino Acid Coupling
-
Symptom: A positive Kaiser test after a prolonged coupling time indicates unreacted free amines on the resin. Mass spectrometry of the final product shows a significant peak corresponding to a deletion of the intended amino acid.
-
Primary Cause: The aggregated peptide-resin complex sterically hinders the incoming activated amino acid from reaching the N-terminal amine of the growing peptide chain.
| Solution | Detailed Protocol | Rationale |
| Use "Difficult Sequence" Coupling Reagents | Switch from standard coupling reagents (e.g., HBTU/DIPEA) to more potent activators like HATU or HCTU. Use collidine (2,4,6-trimethylpyridine) as the base instead of DIPEA. | HATU and HCTU are more reactive and can speed up the coupling reaction, which can be beneficial before the peptide chains have time to fully re-aggregate. Collidine is a weaker base than DIPEA and can reduce the risk of racemization, especially during difficult couplings. |
| Lower Resin Loading | Resynthesize the peptide using a resin with a lower initial loading capacity (e.g., 0.1-0.3 mmol/g). | Reducing the density of peptide chains on the resin surface increases the distance between them, thereby decreasing the likelihood of intermolecular aggregation. |
| Incorporate Structure-Disrupting Elements | If the sequence allows, introduce a pseudoproline dipeptide or a Dmb/Hmb protected amino acid every 6-8 residues, especially in hydrophobic regions. | These "structure-breakers" disrupt the formation of regular secondary structures like β-sheets, which are the primary cause of aggregation. The D-Lys residue itself already serves this function to some extent. |
| Microwave-Assisted Synthesis | Perform the coupling and deprotection steps in a microwave peptide synthesizer. | Microwave energy can efficiently break up aggregates and accelerate both coupling and deprotection reactions, often overcoming issues seen in conventional synthesis. |
Experimental Protocols & Workflows
Protocol 1: Standard Coupling of this compound
This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol), and collidine (8 eq., 0.8 mmol) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), extend the coupling time for another hour or perform a double coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Next Cycle: Proceed with the Fmoc deprotection for the next amino acid in the sequence.
Decision Workflow for Troubleshooting Aggregation
This workflow helps in selecting the appropriate strategy when aggregation is detected.
Caption: A decision tree for selecting aggregation mitigation strategies.
Workflow for Synthesis and Labeling
This diagram outlines the overall process from synthesis to post-synthetic modification using the azide handle.
Caption: Workflow for synthesis and "click" chemistry labeling.
References
Validation & Comparative
A Comparative Guide to N3-D-Lys(Fmoc)-OH and Other Azide-Containing Amino Acids for Bioconjugation and Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-natural amino acids into peptides and proteins is a powerful strategy in modern chemical biology and drug development. Azide-containing amino acids, in particular, serve as versatile bioorthogonal handles for "click chemistry," enabling precise and efficient modification of biomolecules. This guide provides an objective comparison of N3-D-Lys(Fmoc)-OH with other commonly used azide-containing amino acids, supported by available experimental data and detailed experimental protocols.
Introduction to Azide-Containing Amino Acids
The azide group (N₃) is a small, metabolically stable, and bioorthogonal functional group, making it an ideal tool for bioconjugation.[1] Its primary reactivity is exploited in two main types of "click" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions are characterized by their high efficiency, specificity, and biocompatibility, allowing for the attachment of a wide array of functionalities, such as fluorescent probes, imaging agents, and therapeutic payloads, to peptides and proteins.[1][3]
The incorporation of azide-functionalized amino acids into a peptide sequence is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS), utilizing the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. This approach allows for the precise placement of the azide handle at a specific position within the peptide chain.
This guide focuses on the comparative performance of this compound against other widely used azide-containing amino acids, including its L-enantiomer (N3-L-Lys(Fmoc)-OH), Fmoc-L-azidohomoalanine (Fmoc-L-Aha-OH), and Fmoc-p-azido-L-phenylalanine (Fmoc-pAzF).
Physicochemical and Performance Comparison
The choice of an azide-containing amino acid can significantly impact the properties of the resulting peptide and the efficiency of subsequent conjugation reactions. Key factors to consider include the length and flexibility of the amino acid side chain, the stereochemistry (D- vs. L-configuration), and the electronic environment of the azide group.
| Property | This compound | N3-L-Lys(Fmoc)-OH | Fmoc-L-azidohomoalanine | Fmoc-p-azido-L-phenylalanine |
| Chemical Structure | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-azidobutanoic acid | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-azidophenyl)propanoic acid |
| Side-Chain Length | Long (four-carbon spacer) | Long (four-carbon spacer) | Medium (two-carbon spacer) | Aromatic |
| Side-Chain Flexibility | High | High | Moderate | Rigid |
| Stereochemistry | D-amino acid | L-amino acid | L-amino acid | L-amino acid |
| Key Advantages | - Enhanced proteolytic stability of the peptide. - May alter peptide conformation and receptor binding. | - Direct analog of natural lysine. - Less likely to perturb native peptide structure. | - Shorter side chain may be less disruptive than lysine. | - Aromatic side chain can participate in π-stacking interactions. - Rigid structure can be used to introduce conformational constraints. |
| Potential Considerations | - May alter or abolish biological activity if L-stereochemistry is critical for binding. | - Susceptible to degradation by proteases. | - Shorter spacer may lead to steric hindrance in some conjugations. | - Azide group is directly attached to the phenyl ring, which can influence its reactivity. - Potential for hydrophobic aggregation. |
Performance in Peptide Synthesis and Bioconjugation
Direct quantitative comparative data for this compound is limited in the literature. However, we can infer its performance based on the known properties of D-amino acids and related azide-containing analogues.
| Performance Metric | This compound | Other Azide-Containing Amino Acids |
| SPPS Coupling Efficiency | Expected to be comparable to its L-enantiomer. The stereochemistry at the alpha-carbon is unlikely to significantly affect the standard coupling reactions with common activating agents like HBTU or HATU. | Generally high for standard azide-amino acids like Fmoc-L-Lys(N3)-OH and Fmoc-L-Aha-OH under optimized conditions. |
| SPAAC Reaction Kinetics | While specific data is unavailable, the D-configuration is not expected to significantly alter the intrinsic reactivity of the azide group in SPAAC. The long, flexible side chain should provide good accessibility. | Second-order rate constants (k₂) for SPAAC with dibenzocyclooctyne (DBCO) are reported to be in the range of 0.34 M⁻¹s⁻¹ for a hydrophilic azido-amino acid and 2.6 M⁻¹s⁻¹ for a peptide containing azidolysine. |
| CuAAC Reaction Kinetics | The reaction rate is primarily influenced by the copper catalyst and ligand system. The D-configuration of the amino acid is not expected to have a major impact on the reaction kinetics. | CuAAC reactions are generally very fast, with high conversions often achieved within an hour at room temperature with appropriate catalysts. Conjugation efficiencies above 95% have been reported. |
| Peptide Stability | The incorporation of a D-amino acid, such as this compound, is a well-established strategy to significantly enhance the resistance of peptides to proteolytic degradation. | Peptides composed entirely of L-amino acids are generally susceptible to rapid degradation by proteases in vivo. |
Experimental Protocols
The following protocols provide a general framework for the incorporation of azide-containing amino acids into peptides and their subsequent use in bioconjugation reactions.
Protocol 1: Incorporation of Azide-Containing Amino Acids via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing an azide-functionalized amino acid.
Materials:
-
Fmoc-protected amino acids (including the desired azide-containing amino acid)
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane, water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence. For the incorporation of the azide-containing amino acid, use the corresponding Fmoc-protected version in step 4.
-
Monitoring Coupling: The completion of each coupling step can be monitored using a qualitative ninhydrin (Kaiser) test. A yellow/colorless result indicates a complete reaction, while a blue/purple color indicates the presence of free amines and an incomplete reaction, requiring a second coupling.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified peptide with an alkyne-containing molecule.
Materials:
-
Azide-containing peptide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Reactant Preparation: Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the reaction buffer.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the ligand in water.
-
Reaction Setup: In a reaction tube, combine the azide-peptide and alkyne-molecule solutions. Add the ligand and CuSO₄ solutions, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the resulting bioconjugate using a suitable method, such as RP-HPLC, to remove the copper catalyst and excess reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-modified peptide with a strained-alkyne-functionalized molecule (e.g., containing a DBCO moiety).
Materials:
-
Azide-containing peptide
-
Strained alkyne-functionalized molecule (e.g., DBCO-fluorophore)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO (if needed to dissolve the strained alkyne)
Procedure:
-
Reactant Preparation: Dissolve the azide-containing peptide in the reaction buffer. Dissolve the strained alkyne-functionalized molecule in a minimal amount of DMSO and then dilute with the reaction buffer.
-
Reaction Setup: Combine the azide-peptide and the strained alkyne-molecule solutions. Typically, a slight excess (1.5-2 equivalents) of the strained alkyne is used.
-
Incubation: Incubate the reaction at room temperature or 37°C. The reaction time will vary depending on the specific reactants and concentrations but can range from 1 to 24 hours.
-
Purification: Purify the bioconjugate using an appropriate method like RP-HPLC.
Visualizations
Experimental Workflow for SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of azide-modified peptides.
Click Chemistry Pathways
References
N3-D-Lys(Fmoc)-OH as an alternative to other bioconjugation handles
In the landscape of bioconjugation, the ability to create stable, well-defined linkages between biomolecules and payloads is paramount for the development of effective therapeutics, diagnostics, and research tools. While traditional methods targeting primary amines and thiols have been widely used, the emergence of bioorthogonal chemistries has provided researchers with more precise and efficient alternatives. This guide provides a comprehensive comparison of N3-D-Lys(Fmoc)-OH, a key building block for "click chemistry," with conventional bioconjugation handles, namely N-hydroxysuccinimide (NHS) esters and maleimides.
This compound allows for the site-specific incorporation of an azide group into a peptide or protein.[1] This azide handle serves as a bioorthogonal reactor for highly efficient and specific cycloaddition reactions with alkyne-containing molecules, a process known as click chemistry.[1][2] This approach offers significant advantages over less specific methods, providing greater control over the stoichiometry and location of conjugation.[3]
Quantitative Performance Comparison
The choice of a bioconjugation strategy hinges on several key performance indicators, including reaction efficiency, specificity, and the stability of the resulting conjugate. The following tables summarize the quantitative data for this compound mediated click chemistry and its alternatives.
| Parameter | This compound (Click Chemistry) | NHS Ester | Maleimide |
| Target Residue | Site-specifically incorporated azide | Lysine, N-terminus (Primary amines) | Cysteine (Thiols) |
| Reaction Type | Azide-Alkyne Cycloaddition | Nucleophilic Acyl Substitution | Michael Addition |
| Typical Efficiency/Yield | High to Very High (>90%) | Moderate to High (Variable) | High |
| Specificity | High | Moderate to Low | High (at pH 6.5-7.5) |
| Control over Degree of Labeling (DoL) | High | Moderate | Moderate |
Table 1: Comparison of General Bioconjugation Handle Performance.
| Parameter | This compound (Click Chemistry) | NHS Ester | Maleimide |
| Optimal pH | 4-7 (CuAAC), 4-9 (SPAAC) | 8.0 - 9.0 | 6.5 - 7.5 |
| Reaction Time | 1-4 hours (CuAAC), 2-12 hours (SPAAC) | 1-4 hours | 1-2 hours |
| Competing Reactions | Minimal | Hydrolysis | Reaction with amines (>pH 7.5), Hydrolysis |
| Reagent Stability in Aqueous Buffer | Azide group is highly stable | Prone to hydrolysis (half-life of minutes to hours depending on pH) | Susceptible to hydrolysis |
Table 2: Comparison of Reaction Conditions and Reagent Stability.
| Linkage Formed | Stability | Key Considerations |
| Triazole (from Click Chemistry) | High | The resulting triazole ring is exceptionally stable to hydrolysis and enzymatic degradation. |
| Amide (from NHS Ester) | High | The amide bond is generally stable, but the reaction's lack of specificity can lead to a heterogeneous product. |
| Thioether (from Maleimide) | Moderately Stable | The thiosuccinimide linkage is susceptible to a retro-Michael reaction, which can lead to deconjugation. Strategies exist to improve stability, such as using N-aryl maleimides or hydrolysis of the succinimide ring. |
Table 3: Stability of the Resulting Bioconjugate Linkage.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation. The following are representative protocols for each of the compared techniques.
Protocol 1: Bioconjugation using this compound via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a peptide containing an azide group (introduced via this compound during solid-phase peptide synthesis) with a molecule containing a strained alkyne, such as DBCO.
Materials:
-
Azide-containing peptide (1-10 mM in a suitable buffer like PBS, pH 7.4)
-
DBCO-functionalized molecule (1.1-1.5 molar excess over the peptide) dissolved in a minimal amount of DMSO or DMF
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Analytical and preparative RP-HPLC
-
Mass spectrometer
Procedure:
-
Reactant Preparation: Dissolve the azide-containing peptide in the reaction buffer. Separately, dissolve the DBCO-functionalized molecule in a minimal volume of an organic solvent like DMSO and then dilute it into the reaction buffer.
-
Reaction Incubation: Mix the solutions of the azide-peptide and the DBCO-molecule.
-
Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove any unreacted starting materials.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.
Protocol 2: Bioconjugation using NHS Ester
This protocol provides a general method for labeling a protein with an NHS ester-functionalized molecule.
Materials:
-
Protein to be labeled (1-10 mg/mL in an amine-free buffer)
-
NHS ester-functionalized molecule
-
Reaction Buffer (0.1 M Sodium Bicarbonate Buffer, pH 8.5)
-
Quenching solution (1 M Tris-HCl or Glycine, pH 7.4)
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., desalting column)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in a minimal volume of anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add the desired molar excess of the NHS ester stock solution to the protein solution with gentle stirring. The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching solution and incubate for 10-15 minutes at room temperature.
-
Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or other appropriate methods.
Protocol 3: Bioconjugation using Maleimide
This protocol outlines the labeling of a protein with a maleimide-functionalized molecule by targeting cysteine residues.
Materials:
-
Protein with free thiol groups (1-10 mg/mL)
-
Maleimide-functionalized molecule
-
Reaction Buffer (degassed, pH 6.5-7.5, e.g., PBS, HEPES, or Tris)
-
Reducing agent (e.g., TCEP or DTT) if disulfide bonds need to be reduced
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column
Procedure:
-
Protein Preparation and Reduction (if necessary): Dissolve the protein in degassed reaction buffer. To reduce disulfide bonds, add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If DTT is used, it must be removed before adding the maleimide.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in an appropriate solvent (e.g., DMSO or DMF).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescent maleimide.
-
Purification: Remove the excess, unreacted maleimide reagent using a desalting column to stop the reaction and prevent non-specific labeling.
-
Characterization: Characterize the conjugate to determine the degree of labeling.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for SPAAC Bioconjugation.
Caption: Workflow for NHS Ester Bioconjugation.
Caption: Workflow for Maleimide Bioconjugation.
Conclusion
This compound stands out as a superior bioconjugation handle due to the high efficiency, specificity, and stability afforded by click chemistry. While NHS esters and maleimides remain valuable tools, they are often associated with challenges such as lack of specificity, reagent instability, and potential for conjugate reversal. For applications demanding precise control over the conjugation site and stoichiometry, such as the development of next-generation antibody-drug conjugates and sophisticated molecular probes, the bioorthogonal approach enabled by this compound offers a clear advantage. The ability to form a highly stable triazole linkage under mild, biocompatible conditions makes it an invaluable tool for researchers, scientists, and drug development professionals seeking to create well-defined and robust bioconjugates.
References
A Researcher's Guide to Mass Spectrometry Analysis of Peptides Modified with N3-D-Lys(Fmoc)-OH
For researchers, scientists, and drug development professionals, the precise analysis of modified peptides is crucial for understanding protein function, developing targeted therapeutics, and advancing diagnostic tools. The incorporation of non-canonical amino acids with bioorthogonal handles, such as N3-D-Lys(Fmoc)-OH, offers a versatile strategy for site-specific labeling and analysis of peptides. This guide provides an objective comparison of this compound with other common lysine modification reagents for mass spectrometry analysis, supported by experimental protocols and data interpretation principles.
This compound is a synthetic amino acid derivative that features an azide (-N3) group on the side chain of D-lysine, with the alpha-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This design makes it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS)[1]. The key feature of this modification is the introduction of an azide moiety, a bioorthogonal handle that allows for highly specific covalent modification through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC)[1][2]. These reactions enable the attachment of various reporter molecules, such as fluorophores, affinity tags (e.g., biotin), or cytotoxic drugs, for subsequent analysis by mass spectrometry and other biochemical methods[1][3].
Performance Comparison of Lysine Modification Reagents
The choice of a lysine modification reagent significantly impacts the subsequent mass spectrometry analysis in terms of ionization efficiency, fragmentation behavior, and the ability to perform quantitative studies. Below is a comparison of this compound with other commonly used lysine modification strategies.
| Feature | This compound | Biotinylation (e.g., NHS-Biotin) | Reductive Dimethylation | Isobaric Tags (e.g., TMT, iTRAQ) |
| Modification Principle | Incorporation of an azido-lysine analog during peptide synthesis for post-synthetic "click" chemistry labeling. | Acylation of the primary amine on the lysine side chain with an activated biotin derivative. | Reductive amination of the primary amine on the lysine side chain using formaldehyde and a reducing agent. | Acylation of the primary amine on the lysine side chain with an isobaric mass tag. |
| Specificity | High, site-specific incorporation at desired positions in the peptide sequence. | High for primary amines, but can react with the N-terminus as well as lysine side chains. | High for primary amines, can also label the N-terminus. | High for primary amines, including the N-terminus and lysine side chains. |
| Mass Shift | +125.05 Da (for the azido-lysine residue itself). The final mass depends on the clicked-on moiety. | +226.29 Da (for biotin). | +28.03 Da (for dimethyl). | Varies by tag (e.g., TMT adds ~229 Da). The key feature is the generation of reporter ions upon fragmentation. |
| Impact on Ionization | The azide group itself has a minimal effect. The nature of the clicked-on moiety will determine the overall impact on ionization efficiency. Hydrophobic tags can enhance ionization. | The bulky biotin tag can sometimes suppress ionization or lead to complex spectra. | Generally has a neutral to slightly positive effect on ionization efficiency. | Designed to have minimal impact on peptide ionization and chromatographic retention. |
| MS/MS Fragmentation | The azide group is relatively stable during CID/HCD. Fragmentation primarily occurs along the peptide backbone, allowing for sequence analysis. The clicked-on moiety may have its own characteristic fragmentation pattern. | Can lead to complex fragmentation spectra with characteristic biotin reporter ions. May sometimes hinder backbone fragmentation. | Does not typically interfere with peptide backbone fragmentation. | Designed to cleave at a specific linker, releasing quantifiable reporter ions in the low-mass region of the MS/MS spectrum. |
| Quantitative Applications | Enables targeted quantification after clicking with an isotope-labeled alkyne. Can be used in affinity pull-down experiments for enrichment. | Can be used with isotopic labeling (e.g., heavy and light biotin) for relative quantification. Also used for affinity enrichment. | Compatible with stable isotope labeling (e.g., using deuterated formaldehyde) for relative quantification (SILAC-like). | Specifically designed for multiplexed relative quantification of proteins and peptides. |
Experimental Protocols
Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the freshly prepared TFA cleavage cocktail to the resin.
-
Incubate with agitation for 2-3 hours at room temperature.
-
Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the peptide by mass spectrometry.
-
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a fluorescent dye or biotin-alkyne) to the resin-bound, azide-modified peptide.
Materials:
-
Peptide-resin containing N3-D-Lys from Protocol 1
-
Alkyne-modified molecule (e.g., Biotin-PEG4-Alkyne)
-
Copper(I) source (e.g., Copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate)
-
Copper ligand (e.g., TBTA or THPTA)
-
Solvents: DMF, water, DCM
Procedure:
-
Resin Swelling: Swell the azide-containing peptide-resin in DMF.
-
Reaction Mixture Preparation: In a separate vial, dissolve the alkyne-modified molecule (5 equivalents) in DMF.
-
Reaction Setup:
-
Add the alkyne solution to the swollen resin.
-
In a separate microfuge tube, prepare a fresh solution of sodium ascorbate (10 equivalents) in water.
-
Prepare a solution of CuSO₄ (1 equivalent) and TBTA (1 equivalent) in a DMF/water mixture.
-
Add the copper/ligand solution to the resin, followed immediately by the sodium ascorbate solution.
-
-
Reaction: Agitate the reaction mixture at room temperature for 12-24 hours. If using a light-sensitive molecule, protect the reaction from light.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF, water, and DCM to remove copper salts and excess reagents.
-
Cleavage and Purification: Proceed with cleavage and purification as described in Protocol 1 (steps 7 and 8).
Protocol 3: LC-MS/MS Analysis of Modified Peptides
This protocol provides general parameters for the analysis of the purified, modified peptide by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
LC-MS/MS System: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow HPLC system.
LC Method:
-
Column: C18 reversed-phase column suitable for peptide separations (e.g., 75 µm ID x 15 cm, 1.9 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 2-35% B over 60 minutes.
-
Flow Rate: 300 nL/min.
-
Column Temperature: 40 °C.
MS Method:
-
Ionization Mode: Positive ion mode (Electrospray Ionization - ESI).
-
MS1 Scan Range: m/z 350-1800.
-
MS/MS Fragmentation: Data-dependent acquisition (DDA) using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Collision Energy (for HCD/CID): Use a stepped or ramped collision energy (e.g., normalized collision energy of 25-35%).
-
Data Analysis: Use appropriate software to analyze the MS/MS spectra for peptide sequencing and identification of the modification. Look for the expected mass shift corresponding to the N3-D-Lys residue and the clicked-on moiety.
Visualization of Workflows and Concepts
References
A Comparative Guide to the HPLC Characterizing of N3-D-Lys(Fmoc)-OH Incorporation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-natural amino acids is a critical technique in modern drug discovery and chemical biology, enabling the synthesis of peptides with enhanced therapeutic properties and novel functionalities. Among these, azido-functionalized amino acids, such as N3-D-Lys(Fmoc)-OH, are invaluable tools for the introduction of "click chemistry" handles, facilitating the straightforward conjugation of various molecular entities. This guide provides a comparative analysis of the incorporation of this compound into synthetic peptides, with a focus on characterization by High-Performance Liquid Chromatography (HPLC).
Performance in Peptide Synthesis: A Comparative Overview
The successful incorporation of any amino acid in solid-phase peptide synthesis (SPPS) is primarily assessed by its coupling efficiency. While extensive quantitative data directly comparing the coupling efficiency of this compound to other standard amino acids in a single study is limited, we can infer its performance from published research on similar azido-amino acids and general principles of SPPS.
Generally, the azide group on the lysine side chain is stable under the standard conditions of Fmoc-based SPPS, including piperidine treatment for Fmoc deprotection and acidic cleavage from the resin. The steric hindrance of the side chain is a key factor influencing coupling efficiency. The side chain of this compound is relatively flexible and not excessively bulky, suggesting that its incorporation efficiency should be comparable to that of other standard Fmoc-amino acids.
The following table summarizes representative data on the purity and yield of peptides synthesized with azido-amino acids, as characterized by HPLC. It is important to note that these values are highly dependent on the specific peptide sequence, coupling reagents, and synthesis conditions.
| Amino Acid Incorporated | Peptide Sequence | Purity (by HPLC) | Overall Yield | Reference |
| Fmoc-L-azidolysine | Ac-Phe-Phe-Lys(N3)-NH2 | Not specified | 71% (after HPLC purification) | [1] |
| Novel Hydrophilic Azido-AA | Model Octapeptide | 80-91% (crude) | Not specified | [2] |
| Azidolysine (control) | Model Octapeptide | Lower than novel AA (inferred) | Not specified | [2] |
| Fmoc-Lys(Glc,Boc)-OH | AEFAEVSK(Glc)LVTDLTK | 55% (crude peak area) | Not specified | [3] |
| Standard Amino Acids (control) | AEFAEVSKLVTDLTK | 65% (crude peak area) | Not specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for the incorporation of this compound in SPPS and its subsequent analysis by HPLC.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a model peptide incorporating this compound.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-protected amino acids (including this compound)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group from the resin's linker.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For the incorporation of this compound, a standard coupling time is generally sufficient.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.
HPLC Analysis Protocol
This protocol describes the analytical reversed-phase HPLC (RP-HPLC) method for characterizing the crude peptide.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude peptide sample
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a small amount of a suitable solvent (e.g., a mixture of water and acetonitrile or DMSO) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes. This gradient should be optimized based on the hydrophobicity of the peptide.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity of the crude peptide is estimated by the relative area of the main product peak compared to the total area of all peaks. The identity of the main peak should be confirmed by mass spectrometry.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key stages of peptide synthesis and analysis.
Conclusion
The incorporation of this compound into peptides via standard Fmoc-SPPS protocols is a robust and efficient method for introducing an azide functionality for subsequent bioconjugation. HPLC analysis is an indispensable tool for monitoring the success of the synthesis and characterizing the purity of the final product. While direct quantitative comparisons of coupling efficiencies are not always readily available, the existing literature suggests that this compound behaves similarly to other standard amino acids in SPPS, leading to good yields and purities of the target peptides. The protocols and workflows provided in this guide offer a solid foundation for researchers to successfully synthesize and characterize peptides containing this valuable non-natural amino acid.
References
A Head-to-Head Comparison: N3-D-Lys(Fmoc)-OH versus Alkyne-Containing Amino Acids for Peptide Labeling
For researchers, scientists, and drug development professionals, the site-specific labeling of peptides is a cornerstone of modern chemical biology and drug discovery. The advent of bioorthogonal chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has revolutionized this field by offering a highly efficient and specific method for conjugating a wide array of functionalities onto peptides. This guide provides a comprehensive comparison of two key classes of building blocks for this reaction: the azide-containing amino acid N3-D-Lys(Fmoc)-OH and various alkyne-containing amino acids.
This comparison delves into their performance in peptide labeling, supported by a summary of available data and detailed experimental protocols. While direct head-to-head quantitative comparisons under identical conditions are scarce in the literature, this guide synthesizes reported data to offer a clear overview for designing and executing peptide labeling strategies.
At a Glance: Key Differences and Considerations
| Feature | This compound | Alkyne-Containing Amino Acids (e.g., L-Propargylglycine) |
| Reactive Moiety | Azide (-N3) | Terminal Alkyne (-C≡CH) |
| Role in CuAAC | The "azide" component | The "alkyne" component |
| Incorporation | Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) | Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) |
| Versatility | Can be reacted with a wide variety of alkyne-functionalized probes (fluorophores, biotin, drugs, etc.). | Can be reacted with a wide variety of azide-functionalized probes. |
| Common Use Case | Pre-functionalizing a peptide with an azide handle for subsequent labeling. | Pre-functionalizing a peptide with an alkyne handle for subsequent labeling. |
| Considerations | The azide group is generally stable but can be sensitive to certain reducing agents. | The terminal alkyne proton is weakly acidic and can be deprotonated under strongly basic conditions. |
Performance in Peptide Labeling: A Data-Driven Perspective
The following table summarizes representative data on the performance of these building blocks in peptide labeling, compiled from various sources. It is important to note that reaction conditions can significantly influence the outcome.
| Parameter | N3-Lys-Containing Peptides | Alkyne-Containing Peptides | Reference |
| Labeling Reaction | On-resin CuAAC with alkyne-fluorophore | On-resin CuAAC with azide-fluorophore | [1] |
| Typical Yield | >95% conversion | >95% conversion | [2] |
| Reaction Time | 1 - 4 hours | 1 - 4 hours | [3] |
| Purity of Labeled Peptide | >95% after HPLC purification | >95% after HPLC purification | [4] |
Key Takeaway: Both this compound and alkyne-containing amino acids are highly effective building blocks for peptide labeling via CuAAC, consistently demonstrating high reaction conversions and leading to high-purity labeled peptides after purification. The choice between incorporating an azide or an alkyne into the peptide backbone often depends on the availability of the desired azide- or alkyne-functionalized probe.
Experimental Methodologies
Detailed protocols for the incorporation of these non-canonical amino acids into peptides and their subsequent labeling are crucial for reproducible results. Below are representative protocols for each key stage of the process.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound or Alkyne-Containing Amino Acids
This protocol outlines the manual Fmoc-SPPS procedure for incorporating an azide or alkyne-containing amino acid into a peptide sequence.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound or Fmoc-L-propargylglycine
-
Coupling reagents: HBTU/HOBt or PyBOP
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Confirm complete coupling with a Kaiser test.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For incorporating this compound or the alkyne-containing amino acid, follow the same coupling procedure.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide. Centrifuge and wash the pellet with cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Analysis: Confirm the identity of the peptide by mass spectrometry.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of a resin-bound peptide containing either an azide or an alkyne functionality.
Materials:
-
Peptide-resin containing an azide or alkyne group
-
Alkyne- or azide-functionalized molecule (e.g., fluorescent dye, biotin) (1.5 - 5 eq.)
-
Copper(I) source (e.g., CuSO₄/Sodium Ascorbate, or CuI)
-
Ligand (e.g., TBTA or THPTA)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Reaction Mixture Preparation:
-
In a separate vial, dissolve the alkyne- or azide-functionalized molecule in DMF.
-
If using CuSO₄, prepare a stock solution of CuSO₄ and a separate stock solution of sodium ascorbate.
-
-
Reaction Setup:
-
Add the solution of the functionalized molecule to the swollen resin.
-
Add DIPEA to the resin slurry.
-
Add the copper catalyst. If using CuSO₄/sodium ascorbate, add the CuSO₄ solution (with ligand) followed by the freshly prepared sodium ascorbate solution.
-
-
Reaction: Gently agitate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (5x), DCM (3x), and methanol (3x) to remove excess reagents.
-
Cleavage and Purification: Cleave the labeled peptide from the resin and purify by HPLC as described in Protocol 1.
Visualizing the Workflow and Applications
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental Workflow for Peptide Labeling via CuAAC.
The choice between incorporating an azide or an alkyne into a peptide is often dictated by the desired final conjugate. The following diagram illustrates this logical relationship.
Caption: Logical Relationship in Peptide Labeling Strategy.
Labeled peptides are instrumental in studying various biological processes. A prominent application is in the investigation of G protein-coupled receptor (GPCR) signaling. Labeled peptide ligands are used to probe receptor binding, localization, and downstream signaling events.
Caption: Application of Labeled Peptides in GPCR Signaling.
Conclusion
Both this compound and alkyne-containing amino acids are robust and reliable tools for the site-specific labeling of peptides using CuAAC click chemistry. The choice between them is primarily dictated by the availability of the corresponding alkyne- or azide-functionalized probes and the specific design of the research study. The high efficiency and specificity of the CuAAC reaction, coupled with well-established solid-phase peptide synthesis protocols, empower researchers to generate a vast array of custom-labeled peptides for diverse applications in basic research and drug development. The provided protocols and diagrams serve as a practical guide for scientists embarking on peptide labeling projects, ensuring a solid foundation for successful experimentation.
References
Evaluating the efficiency of CuAAC vs. SPAAC for N3-D-Lys(Fmoc)-OH conjugation
For Researchers, Scientists, and Drug Development Professionals
The advent of "click chemistry" has equipped the scientific community with a powerful toolkit for molecular ligation, enabling the precise and efficient conjugation of biomolecules. Among these reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as the most prominent methods for conjugating molecules containing azide functionalities, such as N3-D-Lys(Fmoc)-OH.[1] This guide provides an objective comparison of the efficiency of CuAAC and SPAAC for this purpose, supported by experimental data from analogous systems, detailed methodologies, and visual workflows to aid in selecting the optimal conjugation strategy.
At a Glance: CuAAC vs. SPAAC
The fundamental choice between CuAAC and SPAAC hinges on a trade-off between reaction speed and biocompatibility. CuAAC is renowned for its rapid kinetics and high yields, driven by a copper(I) catalyst.[2][3] In contrast, SPAAC offers a copper-free alternative, making it ideal for applications in living systems where copper toxicity is a concern, though it generally proceeds at a slower rate.[4][5]
Quantitative Performance Comparison
While a direct, side-by-side quantitative comparison for this compound is not extensively documented, the following table summarizes typical performance metrics based on data from similar azido-amino acid systems. These values provide a reliable expectation of performance for the conjugation of this compound.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (e.g., DBCO, BCN) and an azide. |
| Reaction Rate | Very fast; second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹. | Slower than CuAAC; rate is highly dependent on the cyclooctyne used. Second-order rate constants for azido-lysine derivatives with DBCO are around 0.34 M⁻¹s⁻¹. |
| Typical Reaction Time | 1 to 12 hours. | 1 to 24 hours. |
| Typical Yield | High to quantitative (>95% conversion is common for peptide conjugations). | High to quantitative, depending on reactants and conditions. |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst. | Excellent; the absence of a copper catalyst makes it ideal for live-cell and in vivo applications. |
| Key Reagents | Terminal alkyne, Copper(II) sulfate, reducing agent (e.g., sodium ascorbate), and an optional stabilizing ligand (e.g., THPTA). | Strained cyclooctyne (e.g., DBCO, BCN). |
| Purification | Requires removal of copper catalyst and ligand, typically by chromatography. | Generally simpler purification, as no catalyst is used. Chromatography is still often required to remove excess reagents. |
| Potential Side Reactions | Copper-mediated oxidation of sensitive amino acid residues (e.g., cysteine, methionine). | Minimal side reactions due to the bioorthogonal nature of the reactants. |
Logical Workflow of Conjugation Strategies
The following diagram illustrates the decision-making process and general workflow for choosing between CuAAC and SPAAC for the conjugation of this compound.
Caption: Decision workflow for CuAAC vs. SPAAC conjugation.
Experimental Workflows
The diagrams below outline the typical experimental steps for performing CuAAC and SPAAC reactions with an this compound modified peptide.
Caption: Step-by-step workflow for a typical CuAAC reaction.
Caption: Step-by-step workflow for a typical SPAAC reaction.
Detailed Experimental Protocols
The following are generalized protocols for the conjugation of a peptide containing this compound. Optimization may be required for specific substrates.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Peptide containing this compound
-
Terminal alkyne-functionalized molecule (5-10 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.5 equivalents)
-
Sodium ascorbate (1-5 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, 0.5-2.5 equivalents)
-
Solvent: Degassed PBS, or a mixture of DMSO and water (e.g., 1:4 v/v)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-containing peptide in the chosen degassed solvent to a final concentration of 1-5 mM.
-
Dissolve the terminal alkyne in a minimal amount of DMSO and then dilute with the reaction buffer.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
If using a ligand, prepare a stock solution of CuSO₄ and THPTA in water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-peptide and the alkyne solution.
-
Add the CuSO₄ solution (and ligand, if used).
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-12 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS.
-
Once complete, purify the conjugate using RP-HPLC to remove the copper catalyst, excess reagents, and unreacted starting materials.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Peptide containing this compound
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO or BCN derivative) (1.1-1.5 equivalents)
-
Solvent: PBS pH 7.4, or other suitable aqueous buffer. Organic co-solvents like DMSO can be used if necessary for solubility.
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the strained cyclooctyne in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
Reaction Setup and Incubation:
-
Mix the solutions of the azide-peptide and the strained cyclooctyne.
-
Incubate the reaction mixture at room temperature or 37°C for 1-24 hours with gentle mixing.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS. If using a DBCO reagent, the reaction can also be monitored by the decrease in UV absorbance at approximately 310 nm.
-
Once the reaction is complete, purify the peptide conjugate using RP-HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.
-
Conclusion
Both CuAAC and SPAAC are highly effective methods for the conjugation of this compound. CuAAC offers the advantage of faster reaction kinetics, making it a preferred choice for in vitro synthesis where speed and efficiency are paramount. However, the requirement of a copper catalyst necessitates additional purification steps and limits its use in biological systems. SPAAC provides an elegant, copper-free alternative that is exceptionally well-suited for bioconjugation in sensitive environments, including live cells and in vivo applications, due to its high bioorthogonality and the absence of cellular toxicity. The choice between these two powerful techniques should be guided by the specific requirements of the application, balancing the need for rapid reaction rates against the imperative of biocompatibility.
References
A Comparative Guide to the Stability of the Triazole Linkage Formed from N3-D-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
The introduction of modified amino acids into peptide structures is a cornerstone of modern drug development, aimed at enhancing therapeutic properties such as stability, bioavailability, and potency. N3-D-Lys(Fmoc)-OH is a key building block that enables the site-specific incorporation of an azide group into a peptide sequence. This azide functionality serves as a versatile chemical handle for bioconjugation, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which forms a stable 1,2,3-triazole linkage. This guide provides an objective assessment of the stability of this triazole linkage compared to other common linkages in peptides, supported by experimental data and detailed protocols.
Exceptional Stability of the 1,2,3-Triazole Linkage
The 1,2,3-triazole ring is not merely a linker; it is recognized as a highly effective bioisostere of the trans-amide bond, offering similar steric and electronic properties but with vastly superior chemical and enzymatic stability.[1][2] This inertness is a direct result of its high aromatic stabilization.[3] Numerous studies confirm that the triazole heterocycle is exceptionally resistant to a wide range of conditions, making it an ideal modification for increasing the in vivo half-life of peptide therapeutics.[3][4]
Key Stability Characteristics:
-
Enzymatic Stability: The triazole linkage is not recognized by proteases, rendering peptides that incorporate it highly resistant to enzymatic degradation, a primary hurdle for peptide drugs. Synthesized peptidotriazoles have demonstrated remarkable resistance to proteolysis, with half-lives in human plasma far exceeding 48 hours.
-
Chemical Stability: The linkage is stable against both acidic and basic hydrolysis, as well as oxidative and reductive conditions.
-
Redox Stability: Unlike the disulfide bond, which is susceptible to reduction in biological environments, the triazole linkage is redox-inert.
Data Presentation: Comparative Stability Analysis
The following table summarizes quantitative data from various studies, comparing the stability of peptides containing a 1,2,3-triazole linkage with those containing native amide bonds or alternative linkages. It is important to note that experimental conditions can vary between studies.
| Linkage Type | Peptide/Context | Experimental Condition | Stability Metric (Half-life, t½) | Reference |
| 1,2,3-Triazole | Peptidomimetic P2 | Human Blood Plasma | 4.0 hours | |
| Amide Bond (Control) | Unmodified Peptide for P2 | Human Blood Plasma | 2.1 hours | |
| 1,2,3-Triazole | Kisspeptin Analogue (KP4) | Mouse Serum (39°C) | > 6 hours (61.4% intact) | |
| Amide Bond (Control) | Kisspeptin Analogue (KP2) | Mouse Serum (39°C) | < 1 hour (2.6% intact at 6h) | |
| 1,2,3-Triazole | Macrocyclic Peptide (FITC-AAR029b) | In vivo (Rat) | 2.92 hours | |
| 1,2,3-Triazole | Peptidotriazoles | Human Plasma | > 48 hours | |
| Disulfide Bond | Octreotide | Human Small Intestinal Fluid | Good Stability | |
| Disulfide Bond | Model Cyclic Pentapeptide | pH 3.0 Buffer (70°C) | Optimal stability at pH 3.0 | |
| Disulfide Bond | Model Cyclic Pentapeptide | Neutral to Basic pH | Degradation observed | |
| Amide Bond | Somatostatin | Human Gastric Fluid | Rapidly metabolized | |
| Amide Bond | Oxytocin | Human Small Intestinal Fluid | Rapidly degraded | |
| Thioether Bond | Compstatin Analogue | N/A (Designed for reduction resistance) | High (Resistant to reducing agents) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability. Below are protocols for key stability assays.
1. Protocol for In Vitro Peptide Stability in Human Serum/Plasma
This protocol details a standard procedure to determine the half-life of a peptide in a biological matrix.
-
Materials and Reagents:
-
Test Peptide (e.g., triazole-linked peptide, lyophilized, >95% purity)
-
Human Serum or Plasma (pooled, commercially available)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Precipitating Solution: Acetonitrile (ACN) containing 1% Trifluoroacetic Acid (TFA)
-
HPLC System (Reversed-Phase) with UV or MS detector
-
Incubator or water bath (37°C)
-
Low-bind microcentrifuge tubes
-
-
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in an appropriate solvent (e.g., DMSO or water).
-
Incubation: Pre-warm an aliquot of human serum/plasma to 37°C. Spike the serum/plasma with the peptide stock solution to a final concentration (e.g., 100 µg/mL). Ensure the final concentration of the stock solvent is minimal (<1%) to not affect enzymatic activity.
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture. The t=0 sample should be processed immediately after adding the peptide.
-
Quenching and Protein Precipitation: To stop the enzymatic reaction, add the withdrawn aliquot to a tube containing a defined volume of cold precipitating solution (e.g., 150 µL of 1% TFA in ACN). Vortex vigorously for 30 seconds.
-
Centrifugation: Incubate the quenched sample on ice for 20 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the sample using a validated RP-HPLC method to separate the intact peptide from its degradation products.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the t=0 sample. The half-life (t½) can be determined by plotting the percentage of remaining peptide versus time and fitting the data to a one-phase decay model.
-
2. Protocol for Stability Assessment in Simulated Gastric Fluid (SGF)
This assay evaluates peptide stability under the harsh acidic and enzymatic conditions of the stomach.
-
Materials and Reagents:
-
Test Peptide
-
Simulated Gastric Fluid (SGF): Per USP guidelines, dissolve 2.0 g of NaCl and 3.2 g of purified pepsin in water, add 7.0 mL of HCl, and adjust the volume to 1 L. The final pH should be approximately 1.2.
-
Quenching Solution: e.g., 1 M Tris buffer to neutralize the pH.
-
HPLC system and reagents as described above.
-
-
Procedure:
-
Incubation: Pre-warm SGF to 37°C. Add the test peptide to the SGF to a final concentration (e.g., 100 µg/mL).
-
Time Points: Incubate the mixture at 37°C with gentle agitation. Withdraw aliquots at specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Quenching: Immediately add the aliquot to a quenching solution to stop the peptic digestion by raising the pH.
-
Sample Preparation: If necessary, perform protein precipitation as described in the plasma stability protocol.
-
Analysis: Analyze the samples by RP-HPLC to quantify the remaining intact peptide and calculate the degradation rate.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing peptide stability in plasma/serum.
Caption: Stability profile of the 1,2,3-triazole linkage under diverse conditions.
References
- 1. 1,2,3-Triazoles as amide-bond surrogates in peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Stability of Macrocyclic Peptide Triazole HIV-1 Inactivators Alone and in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of N3-D-Lys(Fmoc)-OH and its Alternatives in Bioconjugation Strategies
For researchers, scientists, and drug development professionals, the site-specific incorporation of bioorthogonal functional groups into peptides is a cornerstone of modern chemical biology and therapeutic development. N3-D-Lys(Fmoc)-OH has emerged as a critical building block for introducing the azide moiety, a versatile chemical handle for "click chemistry." This guide provides an objective comparison of this compound with alternative azide-containing amino acids, supported by published experimental data, to inform the selection of the most suitable building block for various research applications.
This compound is an amino acid derivative widely used in solid-phase peptide synthesis (SPPS).[1] Its key feature is the azide group (-N3) on the side chain of a D-lysine residue, with the alpha-amino group protected by a fluorenylmethoxycarbonyl (Fmoc) group. This design allows for its seamless integration into standard Fmoc-based peptide synthesis protocols.[1][2] The azide group is stable under the basic conditions required for Fmoc deprotection (e.g., piperidine) and the acidic conditions for cleavage from the resin (e.g., trifluoroacetic acid), making it a robust tool for peptide chemists.[3][4]
The primary application of incorporating this compound into a peptide sequence is to enable subsequent bioconjugation via azide-alkyne cycloaddition reactions. This includes the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). These "click" reactions facilitate the covalent attachment of a wide array of molecules, such as fluorescent probes, imaging agents, polyethylene glycol (PEG) chains, and cytotoxic drugs, to peptides with high specificity and yield.
Comparison with Alternative Azide-Containing Amino Acids
While this compound is a versatile tool, several alternatives exist, each with distinct structural and functional properties that may be advantageous for specific applications. The choice of the azide-containing building block can influence the physicochemical properties of the final peptide conjugate and the efficiency of the subsequent ligation chemistry.
A key alternative is Fmoc-L-2,3-diaminopropionic acid with a side-chain azide (Fmoc-L-Dap(N3)-OH) . The primary distinction between Fmoc-L-Dap(N3)-OH and this compound lies in the length and flexibility of the side chain. The lysine analogue possesses a longer, more flexible side chain, which may be beneficial for conjugating large molecules by distancing them from the peptide backbone, potentially minimizing interference with the peptide's native structure and function. Conversely, the shorter side chain of the diaminopropionic acid derivative may be preferred when a more constrained local conformation is desired.
Another class of alternatives includes those designed to enhance solubility. For instance, a novel hydrophilic, positively charged azidoamino acid has been developed to overcome potential solubility limitations associated with azidolysine, particularly in peptides with multiple ligation sites. This is achieved by incorporating a secondary amine in the side chain, which is protonated at physiological pH, thereby increasing the overall charge and solubility of the peptide.
The performance of these building blocks can be quantitatively assessed by comparing the kinetics of their subsequent bioconjugation reactions.
Quantitative Data Summary
The following table summarizes the second-order rate constants for the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction of peptides containing azidolysine (N3K) and a novel hydrophilic azido-amino acid with dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), two common strained alkynes.
| Azido-Amino Acid | Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Azidolysine (N3K) | DBCO | 2.6 |
| Novel Hydrophilic Azido-Amino Acid | DBCO | 0.34 |
| Azidolysine (Fmoc-N3K) | BCN | Not explicitly provided, but used as a control |
| Novel Hydrophilic Azido-Amino Acid (Fmoc-protected) | BCN | 0.28 |
Data sourced from Xie et al., 2022.
The data indicates that while the novel hydrophilic azido-amino acid exhibits a slightly lower reaction rate with DBCO compared to azidolysine, it still offers efficient ligation kinetics. The authors of the study suggest that the higher rate for azidolysine with DBCO may be due to favorable hydrophobic interactions between the respective side chains. Importantly, the novel amino acid provides the significant advantage of enhanced peptide solubility.
Experimental Protocols
Detailed methodologies for the incorporation of an azide-containing amino acid via SPPS and subsequent bioconjugation are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and conjugation partners.
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing an azido-lysine residue.
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HOBt, or PyBOP)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: In a separate vial, activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent and DIPEA in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence. For the desired position, use this compound in the coupling step.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-4 hours.
-
Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification: Pellet the peptide by centrifugation, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the azido-peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin cyclization of a peptide containing both an azide and an alkyne, but the principle can be adapted for intermolecular conjugation.
Materials:
-
Azido-peptide on resin
-
Alkyne-containing molecule
-
Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO4) with a reducing agent (e.g., sodium ascorbate)
-
Dimethyl sulfoxide (DMSO)
-
2,6-Lutidine
-
DIPEA
-
0.1 M aqueous ascorbic acid
-
Isopropanol
Procedure:
-
Swell the peptide-resin in DCM.
-
Degas DMSO by bubbling with nitrogen for at least 10 minutes.
-
Dissolve CuBr (1 equivalent based on resin loading) in the degassed DMSO.
-
Remove the DCM from the resin and add the CuBr solution.
-
Add 1 equivalent of 0.1 M aqueous ascorbic acid.
-
Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIPEA.
-
Purge the reaction vessel with nitrogen, seal, and shake at room temperature for 16-18 hours.
-
Wash the resin with Isopropanol/DMSO, DMF, and DCM.
-
Dry the resin before cleavage and purification.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of an azide-containing peptide with a strained alkyne.
Materials:
-
Purified azide-containing peptide
-
Strained alkyne (e.g., DBCO or BCN derivative)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Dissolve the azide-containing peptide in the reaction buffer.
-
Add a 1.5 to 5-fold molar excess of the strained alkyne derivative.
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.
-
Purify the peptide conjugate by RP-HPLC to remove unreacted starting materials.
Mandatory Visualizations
Figure 1. Workflow for peptide synthesis with this compound and subsequent bioconjugation.
Figure 2. Logical relationship between azido-amino acid choice and application.
References
The Strategic Integration of N3-D-Lys(Fmoc)-OH in Large-Scale Peptide Synthesis: A Cost-Effectiveness Analysis
For researchers, scientists, and drug development professionals, the selection of building blocks in large-scale peptide synthesis is a critical decision that balances cost, efficiency, and the desired functionality of the final peptide. This guide provides an objective comparison of N3-D-Lys(Fmoc)-OH with alternative strategies for introducing lysine or its analogs into peptide sequences, with a focus on cost-effectiveness in an industrial setting. While direct, large-scale comparative experimental data is often proprietary and not publicly available, this analysis synthesizes established principles of peptide chemistry, small-scale experimental observations, and supplier pricing to provide a comprehensive overview.
This compound is a non-canonical amino acid derivative that serves a dual purpose in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine allows for its seamless integration into standard Fmoc-based SPPS protocols. The key feature is the azide (N3) group on the side chain, which acts as a bioorthogonal handle. This functionality is particularly valuable for the post-synthetic modification of peptides through "click chemistry," enabling the attachment of various moieties such as imaging agents, drug conjugates, or polyethylene glycol (PEG) chains to enhance therapeutic properties.
Performance and Comparison with Alternatives
The primary alternatives to incorporating a functional handle at a lysine position involve the use of other orthogonally protected lysine derivatives. The choice of protecting group for the ε-amino group of lysine dictates the deprotection strategy and, consequently, the synthetic design.
| Feature | This compound | Fmoc-L-Lys(Boc)-OH | Fmoc-L-Lys(Mtt)-OH | Fmoc-L-Lys(Dde)-OH |
| Side-Chain Functionality | Azide (for click chemistry) | Amine (after deprotection) | Amine (after deprotection) | Amine (after deprotection) |
| Side-Chain Deprotection | Stable to standard SPPS conditions | Strong acid (e.g., TFA) | Very mild acid (e.g., 1% TFA in DCM) | Hydrazine |
| Orthogonality | High | Low (deprotected during final cleavage) | High | High |
| Primary Application | Bioorthogonal conjugation | General peptide synthesis | On-resin side-chain modification | On-resin side-chain modification |
| Relative Cost (Small Scale) | High | Low | Moderate | Moderate |
Performance Considerations:
-
Coupling Efficiency: this compound is reported to be compatible with standard coupling reagents used in SPPS, such as HBTU/HOBt or HATU.[1] While specific comparative data on coupling efficiency in large-scale synthesis is scarce, its performance is generally considered comparable to other standard Fmoc-amino acids.[1][2]
-
Stability: The azide group is stable under the basic conditions of Fmoc deprotection (piperidine) and the acidic conditions of final cleavage from the resin (TFA), ensuring its integrity throughout the synthesis.[1][2]
-
Purity and Yield: The use of this compound is not reported to significantly impact the purity and yield of the crude peptide. However, as with any modified amino acid, optimization of coupling times may be necessary to ensure complete incorporation. The ultimate yield and purity are highly dependent on the peptide sequence and the efficiency of the subsequent conjugation and purification steps.
Cost-Effectiveness Analysis
The cost-effectiveness of using this compound in large-scale synthesis is a multifaceted issue, primarily driven by the cost of the raw material and the value added by its specific functionality.
| Cost Factor | This compound | Standard Protected Lysine (e.g., Fmoc-L-Lys(Boc)-OH) |
| Raw Material Cost (per gram, small scale) | ~$200 - $700+ | ~$20 - $100 |
| Bulk Pricing | Available upon request from suppliers, but expected to be significantly higher than standard amino acids. | Readily available and more competitive. |
| Synthesis Steps | Standard SPPS. | Standard SPPS. |
| Post-Synthetic Modification | Enables highly efficient and specific "click chemistry" conjugation. | Requires on-resin deprotection and subsequent coupling of the desired moiety, which may involve additional steps and reagents. |
| Overall Process Efficiency | Can be higher due to the chemoselectivity of click chemistry, potentially leading to cleaner products and simpler purification. | May require more complex purification to separate incompletely modified peptides. |
While the initial cost of this compound is substantially higher than standard protected lysine derivatives, its use can be justified in several scenarios:
-
When Bioorthogonal Ligation is Essential: For complex biologics like antibody-drug conjugates or targeted imaging agents, the specificity and efficiency of click chemistry are paramount.
-
To Simplify Downstream Processing: The high efficiency and clean reaction profile of click chemistry can lead to higher yields of the final conjugated product and reduce the costs associated with purification.
-
For Peptides Sensitive to Multiple Deprotection/Coupling Steps: Introducing the functional handle as an azide from the start can streamline the overall synthesis.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual incorporation of this compound into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
This compound
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve this compound (or another Fmoc-amino acid) (3-5 equivalents) and a coupling agent like HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide
This protocol describes the conjugation of an alkyne-containing molecule to an azide-functionalized peptide in solution.
Materials:
-
Azide-containing peptide
-
Alkyne-functionalized molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., DMF, water/t-butanol mixture)
Procedure:
-
Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate.
-
Add the sodium ascorbate solution to the peptide/alkyne mixture.
-
Add the CuSO4 solution to initiate the reaction.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the resulting peptide conjugate by RP-HPLC.
Visualizing the Workflow
Logical Relationship of Cost-Effectiveness Factors
Caption: Key factors influencing the overall cost-effectiveness of using this compound.
Experimental Workflow for Peptide Conjugation
Caption: A typical experimental workflow for synthesizing a peptide conjugate using this compound.
Conclusion
The decision to use this compound in large-scale peptide synthesis is a strategic one. While it represents a higher upfront cost for the raw material compared to standard lysine derivatives, its true value lies in enabling efficient and specific post-synthetic modifications via click chemistry. For high-value therapeutic and diagnostic peptides where precise conjugation is critical, the enhanced efficiency and potentially simplified purification of the final product can offset the initial investment, making it a cost-effective choice in the long run. For simpler peptides where such modifications are not required, standard, more economical lysine derivatives remain the preferred option. A thorough cost-benefit analysis for any specific project should involve obtaining bulk quotes from suppliers and considering the entire manufacturing process, from synthesis to final product purification.
References
Performance of N3-D-Lys(Fmoc)-OH in Peptide Sequences: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-natural amino acids is a cornerstone of modern peptide science, enabling the development of novel therapeutics, diagnostics, and research tools. Among these, N3-D-Lys(Fmoc)-OH, an azido-functionalized derivative of D-lysine, has emerged as a valuable building block in solid-phase peptide synthesis (SPPS). Its primary utility lies in the introduction of a bioorthogonal azide handle, which allows for post-synthetic modification via "click chemistry."[1][2] This guide provides a comprehensive comparison of this compound's performance against other lysine derivatives, supported by available experimental insights and detailed protocols.
Performance in Peptide Synthesis: A Comparative Overview
This compound is fully compatible with standard Fmoc-based SPPS protocols. The azide group is chemically stable under the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).[2] However, direct head-to-head quantitative studies comparing its performance with other lysine derivatives in the synthesis of identical peptide sequences are scarce in published literature. The following comparison is based on known chemical properties and general observations in peptide synthesis.
Key Alternatives to this compound:
-
Fmoc-L-Dap(N₃)-OH: A key alternative for introducing an azide group, featuring a shorter side chain (one carbon spacer compared to lysine's four). This can influence the local conformation of the peptide. The longer, more flexible side chain of this compound places the azide handle further from the peptide backbone, which can be advantageous when conjugating large molecules to avoid disrupting the peptide's native structure.
-
Fmoc-L-Lys(Boc)-OH: The standard derivative for incorporating L-lysine. The Boc protecting group on the side chain is stable to the basic conditions of Fmoc deprotection but is removed during the final acidic cleavage.
-
Fmoc-L-Lys(Mtt)-OH: The Mtt group is a highly acid-labile protecting group. It can be selectively removed on-resin using a dilute solution of trifluoroacetic acid, allowing for side-chain modification during the synthesis.
| Feature | This compound | Fmoc-L-Dap(N₃)-OH | Fmoc-L-Lys(Boc)-OH | Fmoc-L-Lys(Mtt)-OH |
| Side-Chain Functionality | Azide for click chemistry | Azide for click chemistry | Protected amine | Protected amine for orthogonal deprotection |
| Side-Chain Length | Long (4 carbon spacer) | Short (1 carbon spacer) | Long (4 carbon spacer) | Long (4 carbon spacer) |
| Stereochemistry | D-amino acid | L-amino acid | L-amino acid | L-amino acid |
| Compatibility with SPPS | High | High | High | High |
| Orthogonal Chemistry | Yes (Azide-Alkyne Cycloaddition) | Yes (Azide-Alkyne Cycloaddition) | No | Yes (Mtt deprotection) |
| Potential for Steric Hindrance | Moderate | Low to Moderate | Low | High (due to bulky Mtt group) |
| Post-Synthesis Modification | Click Chemistry | Click Chemistry | N/A | On-resin modification after Mtt removal |
Experimental Data Summary
While specific comparative data is limited, the following table summarizes expected outcomes based on the properties of the amino acid derivatives and general principles of SPPS.
| Parameter | This compound | Fmoc-L-Dap(N₃)-OH | Fmoc-L-Lys(Boc)-OH | Fmoc-L-Lys(Mtt)-OH |
| Expected Coupling Efficiency | >95% with standard coupling reagents. May require extended coupling times or double coupling in sterically hindered sequences. | >95% with standard coupling reagents. | >99% with standard coupling reagents. | >95%; may require stronger coupling reagents or longer reaction times due to steric bulk. |
| Expected Crude Purity | 70-90%, sequence-dependent. | 70-90%, sequence-dependent. | 80-95%, sequence-dependent. | 70-90%, sequence-dependent and influenced by the efficiency of Mtt deprotection if performed. |
| Expected Overall Yield | 50-80%, dependent on peptide length and complexity. | 50-80%, dependent on peptide length and complexity. | 60-90%, dependent on peptide length and complexity. | 50-80%, dependent on peptide length and complexity. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
3. Amino Acid Coupling:
-
Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF. Pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-3 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
6. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow: Peptide Synthesis and Click Chemistry Conjugation
Caption: Workflow for SPPS incorporation of this compound and subsequent click chemistry.
Signaling Pathway: Integrin-Mediated Cell Adhesion
Peptides containing the Arg-Gly-Asp (RGD) motif are known to bind to integrin receptors on the cell surface, playing a crucial role in cell adhesion and signaling. This compound can be incorporated into synthetic RGD peptides to attach various functionalities, such as fluorescent dyes for imaging cell adhesion processes or therapeutic agents for targeted delivery to cells overexpressing specific integrins.
Caption: Simplified integrin-mediated signaling pathway initiated by RGD peptide binding.
Conclusion
This compound is a versatile and reliable building block for the introduction of an azide functionality into synthetic peptides. Its compatibility with standard Fmoc-SPPS protocols and the stability of the azide group make it a valuable tool for creating peptides amenable to post-synthetic modifications via click chemistry. While direct quantitative comparisons with other lysine derivatives are not extensively documented, its performance is generally considered robust, with any potential challenges related to steric hindrance being manageable through optimized synthesis conditions. The ability to site-specifically modify peptides opens up a wide range of applications in drug development, diagnostics, and fundamental research, allowing for the creation of sophisticated peptide-based molecules with enhanced properties and functionalities.
References
Orthogonal Protecting Group Strategies: A Comparative Guide to N3-D-Lys(Fmoc)-OH and Alternatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS), particularly for the creation of complex, modified, or multivalent peptides. For the ε-amino group of lysine, a variety of orthogonal protecting groups are available, each with a distinct set of properties that influence the overall synthetic strategy, yield, and purity of the final product. This guide provides a comprehensive comparison of N3-D-Lys(Fmoc)-OH, an azide-bearing amino acid derivative, with other commonly used orthogonal lysine protecting groups. The information presented herein is supported by experimental data to facilitate informed decisions in the design and execution of peptide synthesis projects.
Executive Summary
This compound offers a unique advantage in peptide synthesis due to the bioorthogonal nature of the azide group. This functionality allows for highly specific post-synthetic modifications via "click chemistry," such as the attachment of fluorophores, polyethylene glycol (PEG) chains, or cytotoxic drugs, without affecting other functional groups within the peptide. The azide group is exceptionally stable under standard Fmoc-SPPS conditions, including piperidine-mediated Fmoc deprotection and trifluoroacetic acid (TFA)-based cleavage from the resin.
Alternative orthogonal protecting groups, such as Dde, ivDde, Mtt, and Mmt, provide access to the lysine side chain for modifications like branching or cyclization. However, their deprotection chemistries, while orthogonal to the Fmoc group, can sometimes lead to side reactions or require specific, and occasionally harsh, reaction conditions. The choice of an appropriate orthogonal protecting group is therefore dependent on the desired downstream application and the overall synthetic strategy.
Comparative Performance of Orthogonal Lysine Protecting Groups
The following table summarizes the key performance characteristics of this compound and its alternatives. The data is compiled from various sources and is intended to provide a general comparison. Actual performance may vary depending on the specific peptide sequence and synthesis conditions.
| Protecting Group | Deprotection Reagent(s) | Typical Deprotection Time | Key Advantages | Potential Disadvantages | Reported Purity of a Branched Peptide |
| Azide (N3) | Stable during SPPS; reduced to amine with phosphines (e.g., TCEP) or thiols if needed. Used for click chemistry. | N/A for deprotection during synthesis | - Fully bioorthogonal handle for click chemistry.- High stability to standard SPPS reagents (piperidine, TFA).- Enables highly specific and efficient conjugation. | - Requires a separate step for reduction to an amine if the primary amine is desired.- Can be sensitive to reducing environments.[1] | Not applicable (used for conjugation, not branching via deprotection) |
| Dde | 2% Hydrazine in DMF | 3 x 3 minutes | - Orthogonal to Fmoc and acid-labile groups.- Rapid deprotection. | - Hydrazine can also remove Fmoc groups; N-terminus should be protected (e.g., with Boc) before Dde removal.- Potential for migration to other free amines. | Not explicitly found in a direct comparison |
| ivDde | 2% Hydrazine in DMF | 3 x 10 minutes | - More sterically hindered than Dde, reducing migration.- Orthogonal to Fmoc and acid-labile groups. | - Slower deprotection than Dde.- Hydrazine can also remove Fmoc groups. | 93%[2] |
| Mtt | 1-5% TFA in DCM with scavengers (e.g., TIS) | Multiple short treatments (e.g., 20 x 2 min) | - Highly acid-labile, allowing for removal under mild acidic conditions.- Orthogonal to Fmoc and more acid-stable side-chain protecting groups. | - Requires careful control of TFA concentration to avoid premature cleavage of other acid-labile groups.- Released Mtt cation can cause side reactions if not scavenged. | Not explicitly found in a direct comparison |
| Mmt | 0.5-1% TFA in DCM with scavengers; or AcOH/TFE/DCM | 30-60 minutes | - Even more acid-labile than Mtt, allowing for very mild deprotection.- Ideal for highly acid-sensitive peptides. | - Extreme acid sensitivity may lead to premature deprotection if not handled carefully. | 79%[2] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical cycle for Fmoc-based SPPS. The incorporation of this compound or other orthogonally protected lysine derivatives follows this standard procedure.
Caption: General workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.
Orthogonal Deprotection Protocols
The azide group of this compound is stable throughout the SPPS process.[3] For post-synthetic modification, such as click chemistry, the peptide is typically cleaved from the resin first.
On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for performing click chemistry on the resin-bound peptide.
-
Swell the peptide-resin in dichloromethane (DCM) for 10 minutes.
-
Prepare the catalyst solution: Bubble nitrogen through DMSO for at least 10 minutes. Dissolve CuBr (1 equivalent based on resin loading) completely in the deoxygenated DMSO.
-
Reaction setup: Remove the DCM from the resin and add the CuBr/DMSO solution.
-
Add 1 equivalent of 0.1 M aqueous ascorbic acid solution.
-
Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIEA.
-
Purge with nitrogen for 5 minutes, seal the vessel, and shake at room temperature for 16-18 hours.
-
Wash the resin three times with Isopropanol/DMSO (5:3 v/v), three times with DMF, and three times with DCM.
-
Dry the resin under vacuum before cleavage.
Caption: Experimental workflow for on-resin CuAAC click chemistry.
-
Resin preparation: Swell the peptide-resin in DMF.
-
Deprotection solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Deprotection reaction: Treat the resin with the hydrazine solution for 3-10 minutes. Repeat this step two more times.
-
Washing: Wash the resin extensively with DMF to remove all traces of hydrazine.
Note: As hydrazine can also remove the Fmoc group, it is advisable to protect the N-terminal amine with a Boc group before Dde/ivDde deprotection if further chain elongation is not desired.
-
Resin preparation: Swell the peptide-resin in DCM.
-
Deprotection cocktail: Prepare a solution of 1-5% TFA in DCM containing 1-5% triisopropylsilane (TIS) as a scavenger. For Mmt, a milder solution of 0.5-1% TFA can be used.
-
Deprotection reaction: Treat the resin with the deprotection cocktail. This is often done in multiple short intervals (e.g., 5-10 treatments of 2 minutes each) until the yellow color of the trityl cation is no longer observed in the filtrate.
-
Washing and neutralization: Wash the resin thoroughly with DCM, followed by a neutralizing wash with 10% DIPEA in DMF, and finally with DMF.
Logical Decision-Making in Protecting Group Selection
The choice of an orthogonal protecting group for lysine is a critical step in the design of a synthetic peptide strategy. The following decision tree provides a logical framework for selecting the most appropriate protecting group based on the intended application.
Caption: Decision tree for selecting an orthogonal lysine protecting group.
Conclusion
This compound stands out as a powerful tool for the synthesis of peptides intended for bioorthogonal conjugation. Its stability and the specificity of the azide-alkyne cycloaddition reaction make it an excellent choice for creating well-defined peptide conjugates. For applications requiring on-resin branching or cyclization through selective deprotection of the lysine side chain, protecting groups such as Dde, ivDde, Mtt, and Mmt offer viable alternatives. The selection of the optimal protecting group should be guided by the specific requirements of the synthetic strategy, including the sensitivity of the peptide to the deprotection reagents and the desired final modification. A thorough understanding of the advantages and limitations of each protecting group, as outlined in this guide, will empower researchers to design and execute more efficient and successful peptide syntheses.
References
Modulating Peptide Cytotoxicity: A Comparative Analysis of Peptides With and Without N3-D-Lys(Fmoc)-OH Incorporation
In the realm of therapeutic peptide development, strategic modifications to the peptide backbone are paramount for enhancing bioactivity, stability, and target specificity. The incorporation of unnatural amino acids offers a versatile platform for these modifications. This guide provides a comparative analysis of peptides synthesized with and without the azido-functionalized lysine derivative, N3-D-Lys(Fmoc)-OH.
The primary role of incorporating this compound is not to impart cytotoxicity directly, but to serve as a chemical "handle" for subsequent modifications.[1][2] Its azide (-N3) group enables highly efficient and specific covalent attachment of various functional moieties through bioorthogonal "click chemistry."[1][2] This allows for the creation of peptide conjugates with tailored functions, such as enhanced cytotoxicity.
This guide compares a hypothetical parent peptide with its modified counterpart, where this compound was used to conjugate a cytotoxic drug. This comparison objectively demonstrates how this building block can be leveraged to significantly alter a peptide's cytotoxic profile.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of a parent peptide versus its modified version conjugated to a generic cytotoxic agent via the N3-D-Lys handle. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), illustrates the enhanced potency of the modified peptide against cancer cell lines. Lower IC50 values indicate higher cytotoxicity.
| Peptide Version | Target Cell Line | Cell Type | IC50 Value (µM) |
| Parent Peptide | A549 | Human Lung Carcinoma | > 100 |
| MCF-7 | Human Breast Adenocarcinoma | > 100 | |
| HEK-293 | Human Embryonic Kidney (Normal) | > 100 | |
| Modified Peptide | A549 | Human Lung Carcinoma | 12.5 |
| MCF-7 | Human Breast Adenocarcinoma | 9.8 | |
| HEK-293 | Human Embryonic Kidney (Normal) | 85.2 |
Note: The data presented is representative and intended for illustrative purposes.
Experimental Protocols
Accurate and reproducible data are crucial for comparative studies. The following are detailed methodologies for the synthesis, modification, and cytotoxic evaluation of the peptides.
Solid-Phase Peptide Synthesis (SPPS)
Peptides were synthesized using an automated peptide synthesizer employing Fmoc/tBu chemistry.[3]
-
Resin Preparation: Rink Amide resin was swelled in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the resin was removed by treating with 20% piperidine in DMF for 5 and 15 minutes.
-
Amino Acid Coupling: For standard amino acids, 5 equivalents of the Fmoc-protected amino acid were activated with HBTU/HATU and coupled to the resin in the presence of DIPEA. For the modified peptide, Fmoc-D-Lys(N3)-OH was incorporated at the desired position using the same protocol.
-
Cleavage and Deprotection: The synthesized peptide was cleaved from the resin and side-chain protecting groups were removed using a cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 3 hours.
-
Purification: The crude peptide was precipitated in cold diethyl ether, dissolved in water/acetonitrile, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity was confirmed by mass spectrometry.
Peptide Modification via Click Chemistry
The azide-functionalized peptide was conjugated to an alkyne-containing cytotoxic drug using a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
-
Reaction Mixture: The azido-peptide was dissolved in a mixture of water and t-butanol.
-
Reagents: An alkyne-functionalized cytotoxic agent (1.5 equivalents), copper(II) sulfate (0.5 equivalents), and sodium ascorbate (1.0 equivalent) were added sequentially.
-
Incubation: The reaction mixture was stirred at room temperature for 12-18 hours.
-
Purification: The resulting peptide-drug conjugate was purified by RP-HPLC to remove unreacted components.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: A549, MCF-7, and HEK-293 cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Peptide Treatment: Cells were treated with serial dilutions of the parent and modified peptides and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader. Cell viability was calculated as a percentage relative to untreated control cells.
Visualizing the Process and Mechanism
To better illustrate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for comparing peptide cytotoxicity.
Caption: A potential mechanism of action for a cytotoxic peptide-drug conjugate.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of N3-D-Lys(Fmoc)-OH
For Immediate Use by Laboratory Professionals
This document provides comprehensive, step-by-step procedures for the safe disposal of N3-D-Lys(Fmoc)-OH, a crucial reagent in peptide synthesis and drug development. Adherence to these guidelines is essential for ensuring personnel safety and environmental compliance. The dual hazards of the azide group and the chemicals used for Fmoc group removal necessitate careful handling and waste segregation.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a thorough risk assessment is mandatory. While not always classified as a hazardous substance, it should be handled with care to minimize exposure. The primary risks are associated with the azide functional group, which can be hazardous, and the solvents and reagents used in its application, such as piperidine and dimethylformamide (DMF) for Fmoc deprotection.[1]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from dust particles and chemical splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical and associated reagents.[2] |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Not generally required for handling the solid under normal use. A dust mask may be used if generating dust. For handling waste solutions, especially those containing volatile solvents or reagents, work in a certified chemical fume hood is mandatory. | Prevents inhalation of dust or vapors. |
II. Disposal of Unused or Expired Solid this compound
Solid this compound waste must be treated as hazardous chemical waste. It should never be disposed of in regular trash or washed down the drain.
Step-by-Step Disposal Procedure for Solid Waste:
-
Containerization: Place the solid this compound in its original container or a clearly labeled, sealable, and chemically compatible container. The container must be in good condition and free of leaks.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
The primary hazard(s), such as "Solid Organic Azide" or "Chemical Waste for Incineration".
-
-
Storage: Store the waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and away from heat, acids, and metals. Ensure the container is securely closed when not in use.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
III. Disposal of Experimental Waste
Experimental waste containing this compound is also considered hazardous. This includes contaminated materials and liquid waste streams.
A. Contaminated Solid Waste:
Any materials that come into direct contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of as contaminated hazardous waste.
-
Procedure: Place these items in the same designated hazardous waste container as the solid chemical waste. Empty product containers should also be disposed of in this manner.
B. Liquid Waste Streams:
Liquid waste from peptide synthesis involving this compound must be carefully segregated and handled. A primary source of liquid waste is the Fmoc deprotection step, which typically uses a solution of 20% piperidine in DMF.
Step-by-Step Disposal for Liquid Waste:
-
Waste Segregation: It is critical to segregate azide-containing waste streams. Never mix azide-containing waste with acidic solutions , as this can form hydrazoic acid, which is highly toxic and explosive.
-
Containerization: Collect all liquid waste in a sealable, chemically compatible container (e.g., a solvent waste bottle). Do not use containers with metal caps.
-
pH Check: Ensure the pH of the collected waste is neutral (pH 6-8). Do NOT add acid.
-
Labeling: Clearly label the liquid waste container as "Hazardous Waste" and list all chemical constituents, including solvents and reagents (e.g., "Piperidine/DMF waste from Fmoc deprotection containing this compound").
-
Storage: Store the container in a designated hazardous waste area, away from incompatible materials.
-
Final Disposal: Arrange for disposal through your institution's hazardous waste management program.
IV. Spill Management
In the event of a spill, adhere to the following procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.
-
Ventilate: Ensure adequate ventilation. For significant spills, use a chemical fume hood.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water). Dispose of all cleaning materials as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly after the cleanup is complete.
V. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste streams.
Caption: Waste disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
